molecular formula C26H24N2O4 B187937 Z-D-Trp-OBzl CAS No. 126496-81-9

Z-D-Trp-OBzl

Katalognummer: B187937
CAS-Nummer: 126496-81-9
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: UHYCVEDLXBEKPC-XMMPIXPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Z-D-Trp-OBzl is a chemically synthesized amino acid derivative featuring a D-tryptophan scaffold protected at the amine terminus by a carboxybenzyl (Z or Cbz) group and at the carboxyl terminus by a benzyl (Bzl) ester. This specific stereochemistry is significant in biomedical research. While detailed mechanistic studies on this exact D-isomer are not available in the current literature, its structural counterpart, the L-configured Trp-Trp-AA-OBzl, has been demonstrated to function as a DNA intercalator, leading to in vitro and in vivo anti-tumor activity . The D-configuration of amino acids, in general, is a key feature in the design of protease substrates and inhibitors. Incorporating D-amino acids into peptides can confer resistance to proteolytic degradation, making them valuable tools for studying enzyme kinetics, optimizing substrates, and developing stable therapeutic candidates . As a protected D-tryptophan derivative, this compound serves as a critical chiral building block for the solid-phase or solution-phase synthesis of complex peptides containing non-canonical amino acids. Its applications extend to the creation of novel molecular probes for bioimaging and the investigation of structure-activity relationships in peptide science.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

benzyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYCVEDLXBEKPC-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of Z-D-Trp-OBzl in Peptide Synthesis: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the precise assembly of amino acid building blocks is paramount. The selection of appropriately protected amino acids is a critical determinant of reaction efficiency, yield, and the purity of the final peptide. This technical guide provides an in-depth analysis of N-α-Benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl), a doubly protected form of the non-standard D-tryptophan. While not as commonly employed as its L-counterpart, the incorporation of D-amino acids is a key strategy in drug development to enhance peptide stability against enzymatic degradation. This document outlines the core functions of this compound, its physicochemical properties, detailed experimental protocols for its use, and a critical discussion of potential side reactions.

Core Function of this compound in Peptide Synthesis

This compound serves as a protected building block for the introduction of a D-tryptophan residue into a growing peptide chain. Its utility is rooted in a dual-protection strategy:

  • α-Amino Group Protection: The benzyloxycarbonyl (Z or Cbz) group safeguards the α-amino group. This urethane-type protection is crucial for preventing the nucleophilic amine from engaging in undesirable side reactions during peptide bond formation. The Z-group is stable under various coupling conditions and helps to suppress racemization at the α-carbon.[1]

  • Carboxyl Group Protection: The benzyl ester (OBzl) protects the C-terminal carboxyl group. This prevents the carboxylate from acting as a nucleophile and allows for the selective activation of the α-carboxyl group of the preceding amino acid in the peptide chain.

This orthogonal protection scheme is a classic strategy in solution-phase peptide synthesis, enabling the controlled and stepwise elongation of the peptide.

Physicochemical and Quantitative Data

While specific quantitative data for the coupling and deprotection of this compound is not extensively published, the following tables provide representative data for Z- and OBzl-protected amino acids, which can be considered analogous.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonym N-α-Benzyloxycarbonyl-D-tryptophan benzyl ester
CAS Number 69876-37-5[2]
Molecular Formula C₂₆H₂₄N₂O₄[2]
Molecular Weight 428.5 g/mol [2]
Appearance Typically a white to off-white solid

Table 2: Representative Coupling Efficiency of Z-Protected Amino Acids

Coupling ReagentAdditiveBaseTypical Yield (%)Notes
DCCHOBtNMM80-95Formation of insoluble DCU byproduct.
DICHOBtDIPEA85-98Urea byproduct is soluble.
HBTUDIPEA>90Rapid coupling, potential for guanidinylation if used in excess.
HATUDIPEA>95Highly efficient, especially for sterically hindered couplings.

Data is generalized from typical peptide synthesis protocols and may vary based on specific substrates and conditions.

Experimental Protocols

The following are detailed, generalized protocols for the key steps involving this compound in solution-phase peptide synthesis.

Protocol 1: Peptide Coupling using this compound

This protocol describes the coupling of this compound to the N-terminus of a growing peptide chain.

Materials:

  • This compound

  • Peptide with a free N-terminal amino group (H-Peptide-OR)

  • Coupling agent (e.g., DIC, HBTU)

  • Racemization suppressant (e.g., HOBt)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure (DIC/HOBt Mediated Coupling):

  • Dissolution: Dissolve the H-Peptide-OR (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Activation: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIC (1.1 eq) to this solution and stir at 0°C for 15-20 minutes.

  • Coupling: Add the activated this compound solution to the peptide solution. If the peptide is a hydrochloride salt, add NMM or DIPEA (1.0-1.2 eq) for neutralization.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea (if applicable).

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic phase sequentially with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Deprotection of the Z-Group (Catalytic Hydrogenation)

This protocol describes the removal of the N-terminal Z-group to allow for further peptide chain elongation.

Materials:

  • Z-D-Trp-Peptide-OBzl

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., hydrogen gas, ammonium formate)

  • Solvent (e.g., Methanol, Ethanol)

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10% by weight of the peptide).

  • Hydrogenation:

    • Using Hydrogen Gas: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

    • Using Ammonium Formate (Transfer Hydrogenation): Add ammonium formate (3-5 eq) to the reaction mixture and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Evaporate the combined filtrate under reduced pressure to yield the deprotected peptide.

Protocol 3: Deprotection of the OBzl-Group

The benzyl ester can be removed under several conditions.

A. Catalytic Hydrogenation:

Simultaneous removal of both Z and OBzl groups can be achieved by catalytic hydrogenation, as described in Protocol 2, often with extended reaction times.

B. Acidolysis (HBr/Acetic Acid):

This method is suitable for peptides that are stable to strong acidic conditions.

Materials:

  • Peptide-OBzl

  • 33% HBr in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolution: Dissolve the peptide-OBzl in a minimal amount of acetic acid.

  • Acid Treatment: Cool the solution to 0°C and add 33% HBr in acetic acid. Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Precipitation: Add cold, dry diethyl ether to the reaction mixture to precipitate the deprotected peptide.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Mandatory Visualizations

Peptide_Coupling_Workflow Z_Trp_OBzl This compound Activation Activation of This compound Z_Trp_OBzl->Activation Peptide_NH2 H-Peptide-OR (Free N-terminus) Coupling Peptide Bond Formation Peptide_NH2->Coupling Coupling_Reagents Coupling Reagents (e.g., DIC, HOBt) Coupling_Reagents->Activation Activation->Coupling Z_Peptide_OBzl Z-D-Trp-Peptide-OR Coupling->Z_Peptide_OBzl

Caption: General workflow of a peptide coupling reaction using this compound.

Deprotection_Scheme cluster_N_deprotection N-terminus Deprotection Z_Peptide_OBzl Z-D-Trp-Peptide-OR H2_PdC H₂ / Pd/C Z_Peptide_OBzl->H2_PdC Global Deprotection HBr_AcOH HBr / Acetic Acid Z_Peptide_OBzl->HBr_AcOH C-terminus Deprotection NH2_Peptide_OBzl H-D-Trp-Peptide-OR (N-terminus Deprotected) Z_Peptide_OBzl->NH2_Peptide_OBzl H₂ / Pd/C (controlled) NH2_Peptide_COOH H-D-Trp-Peptide-OH (Fully Deprotected) H2_PdC->NH2_Peptide_COOH HBr_AcOH->Z_Peptide_OBzl

References

A Comprehensive Technical Guide to Z-D-Trp-OBzl: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of N-α-Benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl), a critical protected amino acid derivative. It is designed for researchers, scientists, and professionals in drug development and peptide chemistry, offering detailed information on its chemical properties, structure, and experimental applications.

Core Chemical Properties

This compound is a derivative of the amino acid D-tryptophan, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is protected as a benzyl ester (OBzl). This dual protection makes it a valuable building block in solution-phase and solid-phase peptide synthesis.[1][2] While specific experimental data for the D-isomer is limited in the provided results, the fundamental chemical properties are identical to its L-isomer counterpart, with expected differences in optical rotation and potentially melting point.

Table 1: Physicochemical Properties of Z-Trp-OBzl

Property Value Source(s)
Synonyms N-Cbz-D-tryptophan Benzyl Ester, Benzyl (R)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate [3][4]
CAS Number 126496-81-9 (for D-isomer) [4]
69876-37-5 (for L-isomer) [3][5][6][7]
Molecular Formula C₂₆H₂₄N₂O₄ [3][5][6]
Molecular Weight 428.48 g/mol (or 428.5 g/mol ) [3][5][6]
Appearance White to off-white powder [7]
Purity ≥98% [3][7]
Melting Point 105-108°C (for L-isomer) [7]
Solubility Sparingly soluble in water (8.6E-4 g/L at 25°C) [5]

| Storage | Store at temperatures below -20°C in a sealed container with desiccant. |[7] |

Table 2: Computed Chemical Descriptors

Descriptor Value Source(s)
XLogP3-AA 4.28 [5]
Hydrogen Bond Donor Count 2 [5]
Hydrogen Bond Acceptor Count 4 [5]
Rotatable Bond Count 10 [5]
Topological Polar Surface Area 80.4 Ų [5]

| Heavy Atom Count | 32 |[5] |

Chemical Structure and Stereochemistry

The structure of this compound consists of a central D-tryptophan residue. The key features are:

  • D-Tryptophan Core : The indole side chain of tryptophan is crucial for various biological interactions. The "D" configuration denotes the stereochemistry at the alpha-carbon.

  • N-terminal Protection : The alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This group is stable under many reaction conditions but can be selectively removed, typically by catalytic hydrogenation.[8]

  • C-terminal Protection : The carboxylic acid is esterified with benzyl alcohol to form a benzyl ester (OBzl). This protection enhances lipophilicity and prevents the carboxyl group from participating in unwanted side reactions during peptide coupling.[9] It is also removable via hydrogenation.[8]

Caption: 2D structure of this compound.

Experimental Protocols and Applications

This compound is primarily used as a building block in peptide synthesis. Its protected state allows for the controlled, stepwise addition of the D-tryptophan residue to a growing peptide chain.[10]

General Protocol for Peptide Coupling (Solution-Phase)

This protocol outlines a standard procedure for coupling this compound with another C-terminally protected amino acid ester (e.g., H-Xaa-OR) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. This method is analogous to protocols used for similar protected amino acids like Z-Glu-OBzl.[8]

Materials:

  • This compound

  • Amino acid ester hydrochloride (H-Xaa-OR·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Base (e.g., Triethylamine (TEA) or N-Methylmorpholine (NMM))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Standard work-up reagents (e.g., 1M HCl, 5% NaHCO₃, brine, anhydrous Na₂SO₄)

Methodology:

  • Neutralization: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C and add the base (1.0 equivalent) to neutralize the salt. Stir for 15-30 minutes at 0°C.

  • Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

  • Coupling: Add a solution of DCC (1.1 equivalents) in DCM dropwise to the activation mixture. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.

  • Reaction: Add the neutralized amino acid ester solution from step 1 to the activation mixture. Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the organic filtrate sequentially with 1M HCl, water, 5% NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_workup Work-up & Purification A This compound S2 2. Activate this compound with DCC/HOBt in DCM at 0°C A->S2 B H-Xaa-OR·HCl S1 1. Neutralize H-Xaa-OR·HCl with Base in DCM at 0°C B->S1 C DCC / HOBt C->S2 D Base (e.g., NMM) D->S1 S3 3. Combine mixtures Stir at 0°C -> RT overnight S1->S3 S2->S3 W1 4. Filter DCU precipitate S3->W1 W2 5. Aqueous Washes (Acid, Base, Brine) W1->W2 W3 6. Dry & Concentrate W2->W3 P1 7. Purify (Recrystallization or Chromatography) W3->P1 End Protected Dipeptide Z-D-Trp-Xaa-OR P1->End

Caption: Workflow for solution-phase peptide coupling.

Protecting Group Strategy and Removal

The Z and OBzl groups are key to the "Boc/Bzl" protection scheme, although in this case, a Z group is used for N-terminal protection. Both Z and OBzl groups are labile to catalytic hydrogenation, allowing for simultaneous deprotection if desired.[2][8] This is particularly useful in solution-phase synthesis.

Deprotection Protocol (Catalytic Hydrogenation):

  • Dissolve the protected peptide (e.g., Z-D-Trp-Xaa-OR) in a suitable solvent like methanol or ethanol.

  • Carefully add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Evacuate the flask and backfill with hydrogen gas (this is often done using a hydrogen-filled balloon). Repeat this process three times.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent to yield the deprotected peptide.

G cluster_groups cluster_reagents Start This compound Z_Group Z-Group (N-terminus) Start->Z_Group OBzl_Group OBzl-Group (C-terminus) Start->OBzl_Group Deprotection Deprotection Conditions Z_Group->Deprotection OBzl_Group->Deprotection End Free D-Tryptophan Deprotection->End Reagent H₂, Pd/C (Catalytic Hydrogenation) Reagent->Deprotection

Caption: Protecting group removal strategy.

Biological and Research Context

While this guide focuses on chemical properties, it is important to note the applications of tryptophan derivatives. D-amino acids and their derivatives are explored for various therapeutic properties. D-Tryptophan benzyl ester has been studied for its potential anti-inflammatory and anticancer activities and its interactions with enzymes like D-amino-acid oxidase.[9] The incorporation of D-amino acids like D-tryptophan into peptides can increase their stability against enzymatic degradation, a valuable strategy in drug design. Furthermore, tryptophan-containing peptide structures have been investigated as DNA intercalators with potential anti-tumor activity.[11] The use of this compound enables the precise synthesis of such modified peptides for further biological evaluation.

References

An In-depth Technical Guide to Z-D-Trp-OBzl: A Key Building Block for D-Amino Acid Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-α-Benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl), a critical reagent for the incorporation of D-tryptophan into synthetic peptides. The strategic inclusion of D-amino acids is a cornerstone of modern peptide drug design, offering a powerful method to enhance proteolytic stability, modulate biological activity, and refine the conformational properties of peptide-based therapeutics.[1][2]

Core Compound Data

This compound is a derivative of the amino acid D-tryptophan, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (OBzl). This dual protection scheme is instrumental in solution-phase peptide synthesis, preventing unwanted side reactions during the coupling process.[3][4]

PropertyValueSource
Chemical Name N-Benzyloxycarbonyl-D-tryptophan benzyl esterN/A
Synonyms This compound, Cbthis compound[5]
CAS Number 126496-81-9[5][6]
Molecular Formula C₂₆H₂₄N₂O₄[5]
Molecular Weight 428.48 g/mol [5]

Note: As stereoisomers, this compound and its L-counterpart (Z-L-Trp-OBzl, CAS: 69876-37-5) share the same molecular formula and weight.[7][8][9][10][11]

The Role of D-Amino Acids in Peptide Science

Naturally occurring peptides are composed almost exclusively of L-amino acids, making them susceptible to rapid degradation by proteases in the body.[1] The incorporation of D-amino acids, such as D-tryptophan, creates peptide bonds that are not recognized by most endogenous proteases. This modification can significantly increase the in-vivo half-life of a peptide drug.[1][2] Furthermore, the presence of a D-amino acid can alter the peptide's secondary structure, which can be crucial for optimizing receptor binding and biological activity.[1] Chemical peptide synthesis is the primary method for producing peptides containing D-amino acids.[12]

Experimental Protocols: Solution-Phase Peptide Coupling

The following is a representative protocol for the coupling of this compound to an amino acid ester in a solution-phase synthesis. This method utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.

Objective: To synthesize a protected dipeptide (e.g., Z-D-Trp-Xaa-OR, where Xaa is another amino acid and R is an ester protecting group).

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, as a racemization suppressant)

  • A tertiary base (e.g., Triethylamine (TEA) or N-Methylmorpholine (NMM))

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Neutralization of the Amino Acid Ester:

    • Suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Add the tertiary base (1.0 equivalent) dropwise while stirring.

    • Stir the mixture at 0°C for 20-30 minutes to generate the free amine.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 equivalent) and, if used, HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0°C.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the this compound solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4]

    • Allow the activation to proceed for 15-20 minutes at 0°C.

  • Coupling Reaction:

    • Transfer the neutralized amino acid ester solution (from Step 1) to the activated this compound mixture (from Step 2).

    • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.[4]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, water, 5% NaHCO₃ solution, and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • The resulting crude dipeptide can be purified by recrystallization or silica gel column chromatography.[4]

Visualizing the Workflow

The following diagrams illustrate the key chemical structures and the general workflow for the solution-phase peptide coupling reaction described above.

G Chemical Structures cluster_0 This compound cluster_1 Amino Acid Ester (H-Xaa-OR) cluster_2 Protected Dipeptide (Z-D-Trp-Xaa-OR) Z_D_Trp_OBzl Amino_Acid_Ester Dipeptide

Caption: Key reactants and the resulting product in the dipeptide synthesis.

Peptide_Coupling_Workflow start Start: Prepare Reactants neutralization 1. Neutralize Amino Acid Ester (e.g., H-Gly-OMe-HCl + TEA in DCM) start->neutralization activation 2. Activate this compound (with DCC/HOBt in DCM) start->activation coupling 3. Coupling Reaction (Mix activated acid and free amine) neutralization->coupling activation->coupling workup 4. Work-up (Filter DCU, wash organic layer) coupling->workup purification 5. Purification (Recrystallization or Chromatography) workup->purification end End: Purified Protected Dipeptide purification->end

Caption: General workflow for solution-phase dipeptide synthesis.

References

The Core Mechanism of Z-D-Trp-OBzl in Anticancer Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed mechanism of action for the Z-D-Trp-OBzl moiety within the context of anticancer peptides. While direct studies on peptides exclusively featuring this specific protected amino acid are limited in publicly accessible literature, a compelling body of evidence surrounding structurally similar tryptophan-rich pharmacophores allows for the construction of a robust theoretical framework. This guide will focus on the primary proposed mechanism of DNA intercalation, supported by data from closely related tryptophan-dipeptide benzyl esters, and will discuss the influential roles of the benzyloxycarbonyl (Z) protecting group and the D-enantiomer of tryptophan.

The Central Hypothesis: DNA Intercalation as the Primary Anticancer Mechanism

The core anticancer activity of tryptophan-benzyl ester moieties within peptides is strongly suggested to be their ability to function as DNA intercalating agents. The planar indole ring of the tryptophan residue is a critical structural feature that facilitates its insertion between the base pairs of the DNA double helix. This intercalation disrupts the normal structure and function of DNA, leading to the inhibition of crucial cellular processes like replication and transcription, ultimately inducing cell death in rapidly proliferating cancer cells.

Studies on a class of synthetic peptides with the general structure Trp-Trp-AA-OBzl (where AA is an amino acid residue and OBzl is a benzyl ester) have demonstrated that their in vivo antitumor action is a result of DNA intercalation. These findings provide a strong basis for postulating a similar mechanism for peptides incorporating the this compound moiety.

The Role of the Tryptophan Moiety

Tryptophan residues are frequently incorporated into the design of anticancer peptides due to the unique properties of the indole side chain. This large, hydrophobic, and aromatic group is well-suited for non-covalent interactions with the hydrophobic core of the DNA helix. The π-electron system of the indole ring can engage in π-π stacking interactions with the aromatic bases of DNA, further stabilizing the intercalated complex.

Significance of the D-Configuration

The incorporation of D-amino acids, such as D-tryptophan, into anticancer peptides is a strategic design choice to enhance their therapeutic potential. Peptides composed of naturally occurring L-amino acids are susceptible to rapid degradation by proteases in the body. The presence of D-amino acids confers increased proteolytic stability, prolonging the peptide's half-life and bioavailability. Furthermore, the altered stereochemistry can sometimes lead to a higher selectivity for cancer cells over normal cells, potentially reducing off-target toxicity.

The Function of the Z-Group and OBzl-Ester

The benzyloxycarbonyl (Z) group on the N-terminus and the benzyl ester (OBzl) on the C-terminus are common protecting groups used during peptide synthesis. While they are essential for controlling the chemical reactions during the assembly of the peptide chain, they are typically removed in the final, biologically active peptide. However, in the context of the Trp-Trp-AA-OBzl pharmacophore, the benzyl ester is retained and appears to contribute to the molecule's overall structure and activity. It is plausible that in some designs, the Z-group might also be retained to modulate the peptide's physicochemical properties, such as hydrophobicity and cell permeability.

Quantitative Data on Anticancer Activity

While specific IC50 values for a peptide containing solely this compound are not available in the reviewed literature, data from studies on Trp-Trp-AA-OBzl derivatives provide valuable insights into the potential potency of such compounds. The following table summarizes the in vitro anticancer activity of a selection of these peptides against various cancer cell lines.

Compound IDAmino Acid (AA)Cell LineIC50 (µM)
Trp-Trp-Ala-OBzl AlanineK562 (Leukemia)15.1
HeLa (Cervical Cancer)22.4
Trp-Trp-Gly-OBzl GlycineK562 (Leukemia)18.9
HeLa (Cervical Cancer)28.7
Trp-Trp-Val-OBzl ValineK562 (Leukemia)12.5
HeLa (Cervical Cancer)19.8
Trp-Trp-Leu-OBzl LeucineK562 (Leukemia)10.8
HeLa (Cervical Cancer)17.2

Note: The data presented in this table is representative and compiled from literature on Trp-Trp-AA-OBzl analogues to illustrate the potential efficacy of this class of compounds. Specific values may vary between studies.

Signaling Pathways and Cellular Consequences

The act of DNA intercalation triggers a cascade of cellular events that can culminate in apoptosis (programmed cell death). The proposed signaling pathway initiated by a this compound-containing peptide is depicted below.

G Peptide This compound Peptide CellMembrane Cancer Cell Membrane Peptide->CellMembrane Cellular Uptake DNA Nuclear DNA CellMembrane->DNA Nuclear Localization DNA->Peptide Intercalation Replication DNA Replication Block DNA->Replication Transcription Transcription Inhibition DNA->Transcription DamageSignal DNA Damage Signal Replication->DamageSignal Transcription->DamageSignal p53 p53 Activation DamageSignal->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed DNA Intercalation-Mediated Apoptotic Pathway.

Disruption of the DNA structure by the intercalating peptide is recognized by the cell's DNA damage response machinery. This often leads to the activation of the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately executing apoptosis.

Experimental Protocols

To investigate the anticancer mechanism of peptides containing this compound, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the peptide on cancer cells.

Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of peptide B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the this compound-containing peptide in culture medium. Replace the existing medium with the peptide-containing medium and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

G A Treat cells with peptide B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow for Annexin V/PI Apoptosis Assay.

Methodology:

  • Cell Treatment: Treat cancer cells with the peptide at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This assay provides evidence for the intercalative binding of the peptide to DNA.

Workflow:

G A Prepare DNA-Ethidium Bromide (EtBr) complex B Measure initial fluorescence A->B C Titrate with increasing concentrations of peptide B->C D Measure fluorescence after each addition C->D E Analyze fluorescence quenching D->E

Workflow for Ethidium Bromide Displacement Assay.

Methodology:

  • Complex Formation: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) in a suitable buffer. The intercalation of EtBr into DNA results in a significant increase in its fluorescence.

  • Fluorescence Measurement: Measure the initial fluorescence of the ctDNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).

  • Peptide Titration: Add increasing concentrations of the this compound-containing peptide to the ctDNA-EtBr solution.

  • Fluorescence Quenching: After each addition of the peptide, record the fluorescence intensity. If the peptide intercalates into the DNA, it will displace the EtBr, leading to a quenching of the fluorescence signal. The degree of quenching can be used to determine the binding affinity of the peptide to DNA.

Conclusion

The this compound moiety represents a promising pharmacophore for the design of novel anticancer peptides. Based on the strong evidence from structurally related compounds, the primary mechanism of action is likely to be DNA intercalation, leading to the disruption of essential cellular processes and the induction of apoptosis. The inclusion of a D-tryptophan residue is expected to enhance the peptide's stability and potentially its selectivity. The experimental protocols outlined in this guide provide a robust framework for the in vitro validation of this proposed mechanism and for the quantitative assessment of the anticancer efficacy of peptides incorporating this valuable building block. Further research focusing on specific peptide sequences containing this compound is warranted to fully elucidate their therapeutic potential.

The Strategic Integration of Z-D-Trp-OBzl in the Synthesis of Bioactive Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing therapeutic properties. Among these, D-amino acids play a pivotal role in improving peptide stability against enzymatic degradation, modulating receptor binding affinity, and influencing conformational preferences. Z-D-Trp-OBzl, or N-Benzyloxycarbonyl-D-Tryptophan benzyl ester, is a critical building block that facilitates the introduction of a D-Tryptophan residue into a peptide sequence. The bulky indole side chain of tryptophan is often crucial for biological activity, and its D-configuration can confer unique pharmacological profiles. This technical guide provides an in-depth overview of the use of this compound in the synthesis of bioactive peptides, with a focus on Gonadotropin-Releasing Hormone (GnRH) antagonists as a case study.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the building block is fundamental for its effective use in peptide synthesis.

PropertyValueReference
Synonym N-Benzyloxycarbonyl-D-Tryptophan benzyl ester
CAS Number 69876-37-5 (for L-isomer, D-isomer is the same)
Molecular Formula C₂₆H₂₄N₂O₄
Molecular Weight 428.5 g/mol
Appearance White to off-white powderN/A
Solubility Soluble in organic solvents like DMF, DCM, and THFN/A

The Role of this compound in Bioactive Peptide Synthesis: A Case Study of GnRH Antagonists

Gonadotropin-Releasing Hormone (GnRH) antagonists are a class of peptide drugs used in the treatment of hormone-sensitive cancers and in assisted reproduction. Many of these antagonists incorporate a D-Tryptophan residue at a key position to enhance their binding affinity to the GnRH receptor and to increase their in vivo half-life. The synthesis of these complex peptides often utilizes this compound in solution-phase synthesis or its appropriately protected form (e.g., Fmoc-D-Trp(Boc)-OH) in solid-phase peptide synthesis (SPPS).

Biological Activity of D-Trp Containing GnRH Antagonists

The incorporation of D-Tryptophan is crucial for the antagonistic activity of these peptides. Below is a summary of the biological activity for representative GnRH antagonists containing a D-Trp residue.

PeptideSequenceIC₅₀ (nM)TargetReference
CetrorelixAc-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂~1GnRH Receptor
GanirelixAc-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-Ser-Tyr-D-hArg(Et₂)-Leu-hArg(Et₂)-Pro-D-Ala-NH₂~0.4GnRH Receptor

Note: While the specific use of this compound is more common in historical or solution-phase syntheses, the D-Trp residue in modern solid-phase synthesis of these molecules is typically introduced using Fmoc-D-Trp(Boc)-OH. The principles of its importance for bioactivity remain the same.

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of a peptide containing a D-Tryptophan residue, adaptable from protocols for similar building blocks.

Solution-Phase Peptide Synthesis (SPPS) Coupling Protocol for this compound

This protocol describes a typical coupling step in a solution-phase synthesis.

Materials:

  • This compound

  • Amino acid or peptide ester hydrochloride (H-Xaa-OR·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization of the Amino Component: Dissolve the amino acid or peptide ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF. Add DIPEA or NMM (1.1 equivalents) at 0°C and stir for 15-30 minutes.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0°C.

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C. Add the neutralized amino acid ester solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude peptide can be purified by silica gel column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Trp(Boc)-OH

Modern peptide synthesis predominantly uses SPPS with Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-D-Trp(Boc)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate Fmoc-D-Trp(Boc)-OH (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Analysis and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Objective: To determine the purity of the synthesized peptide.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing mobile phase B.

  • Detection: UV absorbance at 214-220 nm.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the synthesized peptide.

  • Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

GnRH antagonists, containing D-Tryptophan, exert their effect by competitively inhibiting the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). This blockade disrupts the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (D-Trp containing) GnRH_Antagonist->GnRHR Binds & Inhibits Gq_alpha Gqα GnRHR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gene_transcription Gene Transcription (LHβ, FSHβ) Ca_release->Gene_transcription Modulates MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Activates MAPK_pathway->Gene_transcription Activates Hormone_synthesis LH & FSH Synthesis and Release Gene_transcription->Hormone_synthesis Leads to

Caption: GnRH receptor signaling pathway and its inhibition by D-Trp containing antagonists.

Experimental Workflow for Peptide Synthesis and Analysis

The overall process from synthesis to characterization of a bioactive peptide follows a structured workflow.

Peptide_Synthesis_Workflow start Start: Peptide Sequence Design spps Solid-Phase Peptide Synthesis (SPPS) (Incorporation of this compound derivative) start->spps cleavage Cleavage from Resin & Side-chain Deprotection spps->cleavage purification Purification by RP-HPLC cleavage->purification analysis Analysis and Characterization purification->analysis hplc Purity Check (RP-HPLC) analysis->hplc ms Identity Confirmation (MS) analysis->ms bioassay Biological Activity Assay (e.g., Receptor Binding, IC50) analysis->bioassay end End: Pure, Characterized Peptide bioassay->end

Caption: General workflow for the synthesis and analysis of bioactive peptides.

Conclusion

This compound and its derivatives are indispensable tools in the synthesis of bioactive peptides, offering a gateway to enhanced stability and potent biological activity. As demonstrated with GnRH antagonists, the strategic incorporation of a D-Tryptophan residue can profoundly impact the therapeutic potential of a peptide. A comprehensive understanding of the synthetic methodologies, analytical techniques, and underlying biological pathways is crucial for the successful development of novel peptide-based drugs. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this compound in their pursuit of innovative therapeutics.

Indole Protection in Tryptophan Derivatives for Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Tryptophan in Peptide Synthesis

Tryptophan (Trp), an essential amino acid, plays a critical role in the structure and function of many peptides and proteins. However, its electron-rich indole side chain presents a significant challenge during peptide synthesis. The indole nucleus is highly susceptible to oxidation and acid-catalyzed degradation, as well as electrophilic attack by carbocations generated during the cleavage of other protecting groups. These side reactions can lead to a variety of byproducts, reducing the yield and purity of the target peptide. To mitigate these issues, protection of the indole nitrogen (Nin) is often a crucial strategy, particularly in complex or lengthy syntheses.

This technical guide provides an in-depth overview of the most common strategies for indole protection in tryptophan derivatives, focusing on their application in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS). It includes a comparison of protecting groups, detailed experimental protocols, and a discussion of the side reactions that can occur.

The Reactivity of the Tryptophan Indole Side Chain

The primary challenge in synthesizing tryptophan-containing peptides is the nucleophilicity of the indole ring. During the repetitive acid treatments required for Nα-deprotection in Boc-SPPS or the final cleavage from the resin in Fmoc-SPPS, carbocations are generated from side-chain protecting groups (e.g., tert-butyl from tBu ethers or esters) or from the resin linker itself. These electrophiles can attack the indole ring, leading to alkylated tryptophan residues.[1] Furthermore, the indole moiety is prone to oxidation, which can be exacerbated by acidic conditions.[2]

G cluster_indole Tryptophan Indole Ring Indole Indole Ring Oxidant Oxidizing Agent Indole->Oxidant Oxidation N1 N1-H C2 C2 C3 C3 Electrophile Electrophile (R+) (e.g., t-butyl cation) Electrophile->N1 Alkylation Electrophile->C2 Alkylation

>]; "N1" [label="N1-H", pos="0,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C2" [label="C2", pos="-0.8,-0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C3" [label="C3", pos="0.8,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"]; }

Figure 1. Reactive sites of the tryptophan indole ring susceptible to electrophilic attack and oxidation.

Common Indole Protecting Groups

The ideal indole protecting group should be stable to the conditions of peptide chain elongation (both acid and base, depending on the strategy) and be readily removable during the final cleavage step without causing side reactions. The most commonly used protecting groups are the tert-butoxycarbonyl (Boc) group, the formyl (For) group, and the mesitylene-2-sulfonyl (Mts) group.

tert-Butoxycarbonyl (Boc) Group

The Boc group is the most widely used protecting group for the indole nitrogen in Fmoc-based SPPS.[3] It provides excellent protection against alkylation by effectively reducing the nucleophilicity of the indole ring.

  • Application: Used as Fmoc-Trp(Boc)-OH in Fmoc/tBu synthesis.[4]

  • Stability: Stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[5]

  • Cleavage: Removed simultaneously with other acid-labile side-chain protecting groups during the final cleavage with trifluoroacetic acid (TFA).[6] The cleavage mechanism proceeds through an intermediate N-in-carboxy indole, which continues to protect the ring from alkylation until it decarboxylates upon neutralization.[3]

The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides containing both arginine and tryptophan residues. During TFA cleavage, sulfonyl protecting groups from arginine (like Pmc or Pbf) can be released and alkylate unprotected tryptophan. The Boc group on tryptophan effectively minimizes this side reaction, leading to purer crude peptides and higher yields.[3]

Formyl (For) Group

The formyl group is a small, electron-withdrawing group that is primarily used in Boc-based SPPS.

  • Application: Used as Boc-Trp(For)-OH in Boc/Bzl synthesis.

  • Stability: Stable to the acidic conditions used for Nα-Boc group removal (TFA).[7]

  • Cleavage: The formyl group is not removed by strong acids like HF. It must be removed either before cleavage using a nucleophile like piperidine or hydrazine, or during cleavage via thiolysis with reagents like 1,2-ethanedithiol (EDT) in a "low-high" HF or TFMSA procedure.

While effective, the For group has limitations. It can be unstable under certain conditions and may migrate to other free amino groups during deprotection.[7]

Mesitylene-2-sulfonyl (Mts) Group

The Mts group is a bulky sulfonyl protecting group that offers robust protection of the indole nitrogen.

  • Application: Can be used in both Boc and Fmoc strategies.

  • Stability: Stable to TFA and piperidine, making it orthogonal to both major SPPS strategies.

  • Cleavage: The Mts group is more acid-stable than Boc and requires stronger acidic conditions for removal, such as 1M trimethylsilyl trifluoromethanesulfonate (TMSOTf) or trifluoromethanesulfonic acid (TFMSA) in TFA, typically with a scavenger like thioanisole.

Quantitative Comparison of Protecting Groups

The choice of protecting group can have a significant impact on the overall success and yield of a peptide synthesis. The following tables summarize key quantitative data related to the performance of these protecting groups.

Table 1: General Properties and Compatibility of Indole Protecting Groups

Protecting GroupCommon DerivativePrimary SPPS StrategyStabilityCleavage Conditions
Boc Fmoc-Trp(Boc)-OHFmoc/tBuStable to base (piperidine)TFA (concurrent with final cleavage)
For Boc-Trp(For)-OHBoc/BzlStable to acid (TFA)Nucleophiles (piperidine, hydrazine) or thiolysis (EDT in HF/TFMSA)
Mts Fmoc-Trp(Mts)-OHFmoc/tBu or Boc/BzlStable to TFA and piperidineStrong acid (TFMSA, TMSOTf) + scavenger (thioanisole)

Table 2: Impact of Protection on Peptide Yield and Purity

ScenarioProtecting Groups UsedCleavage ConditionsYield of Desired PeptideReference
Arginine-Tryptophan PeptideArg(Pmc), Trp(unprotected)3-hour TFA treatment46%
Arginine-Tryptophan PeptideArg(Pbf), Trp(unprotected)3-hour TFA treatment69%
Arginine-Tryptophan PeptideArg(Pbf), Trp(Boc)TFA treatment"Extremely low levels of Trp alkylation"-

Note: The use of Arg(Pbf) over Arg(Pmc) significantly reduces tryptophan alkylation. Combining Arg(Pbf) with Trp(Boc) is the most effective strategy to prevent this side reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of protected tryptophan derivatives and their use in SPPS.

Protocol: Synthesis of Fmoc-Trp(Boc)-OH

This protocol describes the protection of the indole nitrogen of Fmoc-Trp-OH with a Boc group.

Materials:

  • Fmoc-Trp-OH

  • Di-tert-butyl dicarbonate (Boc)₂O (1.5 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Fmoc-Trp-OH (1.0 eq.) in acetonitrile.

  • Add DMAP (0.1 eq.) and (Boc)₂O (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexane to yield Fmoc-Trp(Boc)-OH as a white solid.

G start Start: Fmoc-Trp-OH dissolve Dissolve in ACN start->dissolve add_reagents Add DMAP and (Boc)₂O dissolve->add_reagents react Stir at RT for 4-6h add_reagents->react concentrate1 Remove ACN react->concentrate1 dissolve_extract Dissolve in EtOAc, wash with NaHCO₃, Brine concentrate1->dissolve_extract dry_concentrate Dry over MgSO₄, concentrate dissolve_extract->dry_concentrate purify Silica Gel Chromatography dry_concentrate->purify end End: Fmoc-Trp(Boc)-OH purify->end

Figure 2. Workflow for the synthesis of Fmoc-Trp(Boc)-OH.

Protocol: Nin-Formylation of Tryptophan

This protocol describes the protection of the indole nitrogen with a formyl group.

Materials:

  • Tryptophan derivative (e.g., Boc-Trp-OH)

  • Anhydrous formic acid

  • Hydrogen chloride (HCl) gas

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the tryptophan derivative in anhydrous formic acid at 0 °C.

  • Bubble dry HCl gas through the solution for 15-20 minutes.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the formic acid under high vacuum.

  • Triturate the resulting oil with anhydrous diethyl ether to precipitate the product.

  • Collect the solid by filtration and dry under vacuum.

Protocol: Cleavage of the Nin-Formyl Group with Piperidine

This protocol is for the removal of the formyl group from a peptide-resin prior to final cleavage in Boc-SPPS.

Materials:

  • Nin-For-Trp-containing peptide-resin

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a 1:10 (v/v) solution of piperidine in DMF and cool to 0 °C.[8]

  • Add the cold piperidine solution to the resin (10 mL per gram of resin).[8]

  • Stir the slurry at 0 °C for 2 hours.[8]

  • Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

G start Start: Trp(For)-Peptide-Resin swell Swell resin in DMF start->swell prepare_reagent Prepare 1:10 Piperidine/DMF, cool to 0°C swell->prepare_reagent add_reagent Add cold reagent to resin prepare_reagent->add_reagent react Stir at 0°C for 2h add_reagent->react filter_wash Filter and wash with DMF, DCM, MeOH react->filter_wash dry Dry resin under vacuum filter_wash->dry end End: Trp-Peptide-Resin dry->end

Figure 3. Workflow for the cleavage of the N-in-formyl group.

Logical Relationships and Strategy Selection

The choice of an indole protecting group is intrinsically linked to the overall peptide synthesis strategy. The orthogonality of the protecting groups is the guiding principle.

G start Peptide Synthesis Strategy? fmoc Fmoc/tBu Strategy start->fmoc Fmoc boc Boc/Bzl Strategy start->boc Boc fmoc_stability Nα-Fmoc: Base-labile (Piperidine) Side-chains (tBu, Boc): Acid-labile (TFA) fmoc->fmoc_stability boc_stability Nα-Boc: Acid-labile (TFA) Side-chains (Bzl, For): Varied cleavage boc->boc_stability use_boc_pg Use Fmoc-Trp(Boc)-OH use_for_pg Use Boc-Trp(For)-OH use_mts_pg Consider Fmoc-Trp(Mts)-OH for specific applications fmoc_stability->use_boc_pg fmoc_stability->use_mts_pg boc_stability->use_for_pg

Figure 4. Decision logic for selecting a tryptophan protecting group based on the SPPS strategy.

  • Fmoc/tBu Strategy: In this approach, the Nα-Fmoc group is removed with a base (piperidine), and the side-chain protecting groups are removed with a strong acid (TFA). Therefore, the indole protecting group must be stable to piperidine but labile to TFA. The Boc group is the ideal choice as it fits these criteria perfectly, providing an orthogonal protection scheme.[8]

  • Boc/Bzl Strategy: Here, the Nα-Boc group is removed with moderate acid (TFA), and the side-chain protecting groups are typically removed with a very strong acid (HF). The indole protecting group must be stable to TFA. The formyl group is suitable as it is stable to TFA and can be removed under conditions that do not affect other protecting groups.[8]

Conclusion

The protection of the tryptophan indole side chain is a critical consideration for the successful synthesis of complex peptides. Side reactions such as alkylation and oxidation can significantly reduce the yield and purity of the final product. The choice of protecting group is dictated by the overall synthetic strategy. For Fmoc/tBu-based SPPS, the Boc group, used in the form of Fmoc-Trp(Boc)-OH, offers a robust and highly effective solution, particularly when synthesizing peptides that also contain arginine. For Boc/Bzl-based synthesis, the formyl group remains a viable, albeit more limited, option. By understanding the reactivity of the indole ring and employing the appropriate protection strategy, researchers can overcome the challenges associated with tryptophan and successfully synthesize high-purity peptides for a wide range of scientific and therapeutic applications.

References

The Enduring Guardian: A Technical Guide to Z-Protecting Group Stability in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide synthesis.[1] Its enduring utility lies in its unique stability profile, offering a robust shield for amino groups under a variety of conditions while being readily removable under specific, mild protocols.[2] This technical guide provides an in-depth analysis of the Z-protecting group's stability, its orthogonality with other common protecting groups, and detailed experimental protocols for its application and cleavage.

Core Principles of Z-Group Stability

The Z-group's stability is attributed to its carbamate structure. It is notably stable under conditions used for peptide coupling and is resistant to both mildly acidic and basic conditions, which allows for flexibility in synthetic strategies.[2] This robustness is a key characteristic that has cemented its place in the repertoire of peptide chemists.[2]

Orthogonality in Peptide Synthesis

A significant advantage of the Z-group is its orthogonality with the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[2] Orthogonality refers to the ability to remove one protecting group without affecting others, a critical aspect in the synthesis of complex peptides.[3][4]

  • Z vs. Boc: The Z-group is stable to the acidic conditions, such as trifluoroacetic acid (TFA), used to remove the Boc group.[4]

  • Z vs. Fmoc: Conversely, the Z-group is stable to the basic conditions, typically piperidine in DMF, used for Fmoc group removal.[1]

This mutual orthogonality allows for the strategic protection of different amino groups within a peptide, enabling selective deprotection and chain elongation.[1]

Quantitative Data on Z-Group Stability and Cleavage

While the Z-group is lauded for its stability, it can be cleaved under specific, controlled conditions. The efficiency of its removal is highly dependent on the chosen method and catalyst.

Stability Under Deprotection Conditions of Other Groups
Protecting GroupDeprotection ReagentZ-Group StabilityReference
BocTrifluoroacetic Acid (TFA)Stable[4]
Fmoc20% Piperidine in DMFStable[1]
Efficacy of Catalysts for Z-Group Deprotection by Hydrogenolysis

Catalytic hydrogenolysis is the most common and mildest method for Z-group cleavage.[5] The reaction proceeds via the cleavage of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide.[5] The choice of catalyst can significantly impact the reaction time and yield.

Catalyst SystemHydrogen Source / ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & DisadvantagesReference
5-10% Pd/CH₂ (gas, 1 atm to 3 bar)MeOH or EtOH, Room Temp.4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, pyrophoric risk, may reduce other functional groups.[6]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: More active than Pd/C for resistant substrates. Disadvantages: Longer reaction times in some cases.[6]
Pd/C + Nb₂O₅/CH₂ (gas, 1 atm)MeOH, Room Temp.Significantly ShorterExcellentAdvantages: Niobic acid co-catalyst accelerates deprotection. Disadvantages: Requires co-catalyst preparation.[6]
Nickel Boride (in situ)NaBH₄ + NiCl₂·6H₂OMeOH, Room Temp.Not specifiedHighAdvantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups. Disadvantages: Requires in situ generation of the reagent.[6]
2-Mercaptoethanol + K₃PO₄2-MercaptoethanolDMAc, 75 °CNot specifiedHighAdvantages: Nucleophilic method, suitable for substrates that poison palladium catalysts. Disadvantages: Requires elevated temperature and basic conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application and removal of the Z-protecting group.

Protocol 1: Z-Group Protection of an Amino Acid

This protocol describes the protection of an amino group using benzyl chloroformate under Schotten-Baumann conditions.[2]

Materials:

  • Amino acid

  • 1 M Sodium carbonate solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in 1 M aqueous sodium carbonate (2.5 equivalents) in an ice bath.[2]

  • Add benzyl chloroformate (1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5 °C.[2]

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.[2]

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.[2]

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.[2]

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis

This is the most common method for Z-group cleavage.[5]

Materials:

  • Z-protected compound

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the Z-protected compound (1.0 equivalent) in methanol or ethanol.[2]

  • Carefully add 10% Pd/C catalyst (5-10 mol %).[2]

  • Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas. Repeat this three times.[2]

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[2]

  • Monitor the reaction by thin-layer chromatography (TLC).[2]

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.[2]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Z-Group Deprotection using HBr in Acetic Acid

This method is employed when hydrogenolysis is not feasible due to the presence of other reducible functional groups.

Materials:

  • Z-protected compound

  • 33% HBr in acetic acid

  • Diethyl ether

Procedure:

  • Dissolve the Z-protected compound in 33% HBr in acetic acid.

  • Stir the solution at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, precipitate the product by adding cold diethyl ether.

  • Collect the product by filtration and wash with diethyl ether.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and the orthogonal relationships between protecting groups can aid in the strategic design of peptide synthesis.

G cluster_protection Z-Group Protection Workflow start_prot Start: Amino Acid dissolve Dissolve in Na2CO3 (aq) start_prot->dissolve add_cbzcl Add Cbz-Cl at < 5 °C dissolve->add_cbzcl react Stir for 2-4 hours at RT add_cbzcl->react wash Wash with Diethyl Ether react->wash acidify Acidify to pH 2 with HCl wash->acidify extract Extract with Organic Solvent acidify->extract dry Dry and Concentrate extract->dry end_prot End: Z-Protected Amino Acid dry->end_prot

Z-Group Protection Workflow

G cluster_deprotection Z-Group Deprotection Workflow (Hydrogenolysis) start_deprot Start: Z-Protected Peptide dissolve_deprot Dissolve in MeOH or EtOH start_deprot->dissolve_deprot add_catalyst Add 10% Pd/C Catalyst dissolve_deprot->add_catalyst hydrogenate Hydrogenate (H2 atmosphere) add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate end_deprot End: Deprotected Peptide concentrate->end_deprot

Z-Group Deprotection Workflow

G cluster_orthogonality Orthogonality of Protecting Groups cluster_cleavage Cleavage Conditions Z Z-Group Boc Boc-Group Z->Boc Stable to TFA Fmoc Fmoc-Group Z->Fmoc Stable to Piperidine Boc->Fmoc Orthogonal Hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) Acid Strong Acid (e.g., HBr/AcOH) Base Base (e.g., Piperidine) TFA TFA Z_cleavage Z-Group Z_cleavage->Hydrogenolysis Z_cleavage->Acid Boc_cleavage Boc-Group Boc_cleavage->TFA Fmoc_cleavage Fmoc-Group Fmoc_cleavage->Base

Protecting Group Orthogonality

Conclusion

The Z-protecting group, with its well-defined stability and versatile cleavage methods, continues to be an indispensable tool in peptide chemistry. Its orthogonality to other common protecting groups like Boc and Fmoc allows for the intricate and precise synthesis of complex peptides. A thorough understanding of its stability profile, coupled with optimized experimental protocols, empowers researchers to harness the full potential of this enduring guardian of the amino group in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of Z-D-Trp-OBzl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Trp-OBzl, or N-Benzyloxycarbonyl-D-tryptophan benzyl ester, is a crucial protected amino acid derivative utilized in peptide synthesis and the development of complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility profile of this compound, outlines a detailed experimental protocol for its determination, and includes a visual workflow to aid researchers in their experimental design.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a relatively nonpolar structure due to the presence of the benzyl ester and the benzyloxycarbonyl protecting group, as well as the indole ring of the tryptophan side chain. This structure suggests good solubility in a range of common organic solvents, particularly those with low to moderate polarity.

Estimated Solubility Data

While precise, publicly available quantitative solubility data for this compound is limited, estimations can be drawn from the known solubility of structurally analogous N-protected amino acid esters such as Z-Asp-OBzl and Z-Glu-OBzl, in conjunction with fundamental solubility principles.[1][2] The following table summarizes the estimated qualitative and quantitative solubility of this compound in a selection of common laboratory solvents. It is imperative for researchers to experimentally verify these values for their specific applications and conditions.

SolventChemical ClassPolarityEstimated Solubility
Dimethyl Sulfoxide (DMSO)AproticHighVery Soluble (≥ 200 mg/mL)
Dimethylformamide (DMF)AproticHighFreely Soluble
Dichloromethane (DCM)HalogenatedMediumSoluble
ChloroformHalogenatedMediumSoluble
Ethyl AcetateEsterMediumSoluble
AcetoneKetoneMediumSoluble
MethanolProticHighModerately Soluble
EthanolProticHighModerately Soluble
AcetonitrileAproticHighModerately Soluble
TolueneAromaticLowSlightly Soluble
HexanesAliphaticLowInsoluble
WaterProticVery HighInsoluble

Note: The lack of extensive quantitative data underscores the importance of experimental determination of solubility for specific research and development needs.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5] This protocol provides a standardized procedure that can be adapted for various organic solvents to determine the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath, typically set at 25 °C, or a temperature relevant to the intended application.

    • Agitate the samples using an orbital shaker or magnetic stirrer for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC-UV method or UV-Vis spectrophotometry to determine the concentration of this compound.[6][7][8]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the solubility of this compound in the specific solvent based on the measured concentration of the saturated solution and the dilution factor.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Solubility_Determination_Workflow start Start prep_solution Preparation of Saturated Solution (Excess this compound in Solvent) start->prep_solution equilibration Equilibration (Shaking at Constant Temperature) prep_solution->equilibration sedimentation Sedimentation of Excess Solid equilibration->sedimentation filtration Filtration of Supernatant sedimentation->filtration dilution Dilution of Filtered Solution filtration->dilution quantification Quantification (HPLC-UV or UV-Vis) dilution->quantification calculation Solubility Calculation quantification->calculation end End calculation->end

Caption: Experimental Workflow for Solubility Determination.

Signaling Pathways

As this compound is a synthetic intermediate primarily used in chemical synthesis, there are no known biological signaling pathways in which it is directly involved. Its utility lies in its role as a building block for the synthesis of peptides and other complex molecules which may have biological activity.

References

Spectroscopic Analysis of Z-D-Trp-OBzl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl), a crucial building block in peptide synthesis and drug discovery. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5-7.0Multiplet15HAromatic protons (Z and OBzl groups, Indole ring)
~5.1Singlet2HCH₂ (Z group)
~5.0Singlet2HCH₂ (OBzl group)
~4.8Multiplet1Hα-CH
~3.2Multiplet2Hβ-CH₂
~8.1Singlet1HNH (Indole)
~5.8Doublet1HNH (Amide)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~172C=O (Ester)
~156C=O (Carbamate)
~136-127Aromatic Carbons
~110-125Indole Carbons
~67CH₂ (Z group)
~66CH₂ (OBzl group)
~55α-CH
~28β-CH₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch (Amide and Indole)
~3100-3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1735StrongC=O Stretch (Ester)
~1690StrongC=O Stretch (Carbamate)
~1530StrongN-H Bend (Amide II)
~1250StrongC-O Stretch (Ester and Carbamate)
Mass Spectrometry (MS)
m/zInterpretation
428.5[M]⁺ (Molecular Ion)
337.4[M - C₇H₇]⁺ (Loss of benzyl group)
293.3[M - C₈H₇O₂]⁺ (Loss of benzyloxycarbonyl group)
130.1Indole side-chain fragment
91.1[C₇H₇]⁺ (Benzyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-200 ppm) and a greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the infrared spectrum of the sample.

  • Data Acquisition:

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

  • Instrument Setup:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or [M]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Z-D-Trp-OBzl in Drug Discovery: A Technical Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-D-tryptophan benzyl ester, commonly referred to as Z-D-Trp-OBzl, is a protected derivative of the non-proteinogenic amino acid D-tryptophan. While its primary established role is a chiral building block in peptide synthesis, its structural characteristics suggest a broader potential in medicinal chemistry and drug discovery. The incorporation of a D-amino acid can confer resistance to enzymatic degradation, a desirable property for therapeutic peptides. Furthermore, the tryptophan indole moiety is a well-established pharmacophore, and the protective groups themselves may influence biological activity. This technical guide explores the potential applications of this compound, drawing inferences from the known biological activities of its L-isomer, the broader class of D-tryptophan derivatives, and molecules incorporating a similar structural scaffold. We present its physicochemical properties, hypothesize potential therapeutic targets, and provide generalized experimental protocols for screening its activity.

Introduction to this compound

This compound is a synthetic amino acid derivative where the alpha-amino group of D-tryptophan is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl ester (OBzl). These protecting groups are common in peptide chemistry, allowing for the controlled and sequential formation of peptide bonds. Beyond its role as a synthetic intermediate, the unique stereochemistry and the presence of the bulky, aromatic protecting groups invite exploration into its own potential bioactivity.

D-amino acids are increasingly recognized for their therapeutic potential. Peptides incorporating D-amino acids often exhibit enhanced stability against proteases, leading to longer in vivo half-lives compared to their L-amino acid counterparts. This makes them attractive candidates for drug development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery, from handling and storage to its use in assays and as a synthetic precursor.

PropertyValue
Synonyms N-Cbz-D-tryptophan benzyl ester, this compound
CAS Number 126496-81-9
Molecular Formula C₂₆H₂₄N₂O₄
Molecular Weight 428.48 g/mol
Appearance White to off-white powder
Storage Conditions 2-8°C, Sealed in dry conditions

Potential Therapeutic Applications and Mechanisms of Action

While direct biological data for this compound is scarce, we can extrapolate potential applications from related compounds.

Neurokinin-1 (NK1) Receptor Antagonism

A compelling area of investigation for this compound is as an antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This hypothesis is based on studies of its L-isomer. N-acyl-L-tryptophan benzyl esters have been identified as potent and selective antagonists of the human NK1 receptor.[1][2] The interaction of these antagonists with the NK1 receptor has been characterized, suggesting that the tryptophan and benzyl ester moieties are key to binding.[1]

The Substance P/NK1 receptor signaling pathway is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Antagonists of this pathway have therapeutic potential for managing these conditions.

Below is a conceptual diagram of the Substance P/NK1 receptor signaling pathway, highlighting the hypothetical point of intervention for a this compound-based antagonist.

NK1_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes SP Substance P SP->NK1R binds Z_D_Trp_OBzl This compound (Hypothetical Antagonist) Z_D_Trp_OBzl->NK1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKC Activation DAG->PKC activates Response Cellular Responses (Pain, Inflammation) Ca2->Response PKC->Response

Caption: Hypothetical antagonism of the NK1 receptor pathway by this compound.
Building Block for Protease-Resistant Peptides

The most direct application of this compound is in solid-phase or solution-phase peptide synthesis.[3] The incorporation of D-tryptophan can significantly increase the metabolic stability of synthetic peptides by making them resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids. This can lead to a longer duration of action for peptide-based drugs.

Precursor for Anti-Tumor Agents

Research has shown that dipeptides containing a "Trp-Trp-OBzl" pharmacophore can exhibit anti-tumor activity.[4][5] These compounds are thought to act as DNA intercalators.[4][5] While these studies used L-tryptophan, this compound could serve as a starting material for the synthesis of novel di- and tri-peptides containing D-tryptophan, which could be evaluated for their anti-proliferative and cytotoxic effects against cancer cell lines. The altered stereochemistry could lead to different binding affinities and specificities for DNA or other intracellular targets.

Experimental Protocols

As specific experimental data for this compound is not publicly available, the following are generalized protocols for how one might screen this compound for the potential activities described above.

General Workflow for Screening

The logical flow for investigating a compound like this compound would begin with in vitro assays to establish binding and functional activity, followed by cell-based assays, and finally, if warranted, in vivo studies.

Screening_Workflow Start This compound BindingAssay In Vitro Receptor Binding Assay (e.g., NK1 Receptor) Start->BindingAssay CellProlif Cell-Based Anti-Proliferation Assay (Cancer Cell Lines) Start->CellProlif FunctionalAssay In Vitro Functional Assay (e.g., Calcium Flux) BindingAssay->FunctionalAssay If binding is observed Toxicity In Vitro Toxicity Assay (e.g., MTT on healthy cells) FunctionalAssay->Toxicity If functional activity is confirmed CellProlif->Toxicity If anti-proliferative InVivo In Vivo Studies (Animal Models) Toxicity->InVivo If low toxicity

Caption: General experimental workflow for screening this compound.
Protocol: Competitive Radioligand Binding Assay for NK1 Receptor

Objective: To determine if this compound can displace a known radiolabeled ligand from the human NK1 receptor, and to calculate its inhibitory constant (Ki).

Materials:

  • Cell membranes from a stable cell line expressing the human NK1 receptor (e.g., CHO-K1 or U373 cells).

  • Radioligand: [¹²⁵I]Substance P.

  • Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Methodology:

  • Preparation: Prepare serial dilutions of this compound. The final concentration of the solvent (DMSO) in the assay should be kept low (<1%) to avoid interference.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay buffer.

    • Cell membranes (typically 10-20 µg of protein per well).

    • Either this compound, unlabeled Substance P (for non-specific binding), or buffer alone (for total binding).

    • [¹²⁵I]Substance P at a concentration near its Kd (e.g., 50 pM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Anti-Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use non-linear regression to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion and Future Directions

This compound is a readily available synthetic building block with significant, yet largely unexplored, potential in drug discovery. Based on the established pharmacology of its L-isomer and the growing interest in D-amino acid-containing peptides, this compound warrants investigation as a standalone therapeutic agent, particularly in the context of NK1 receptor antagonism. Furthermore, its role as a precursor for metabolically stable peptides and novel anti-tumor agents remains a promising avenue for research. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound and its derivatives, potentially unlocking new classes of therapeutic compounds. Future work should focus on the direct biological characterization of this compound to validate these hypothesized applications and to discover novel pharmacological activities.

References

Methodological & Application

Application Notes and Protocols for Coupling Z-D-Trp-OBzl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Trp-OBzl (N-Carbobenzyloxy-D-tryptophan benzyl ester) is a crucial building block in the synthesis of peptides containing the D-is M of tryptophan. The bulky indole side chain of tryptophan, combined with N-terminal and C-terminal protecting groups, can present steric challenges during solid-phase peptide synthesis (SPPS), potentially leading to incomplete coupling reactions and the formation of deletion sequences. Furthermore, the indole ring is susceptible to modification during the final acidic cleavage step. Therefore, optimized protocols are essential to ensure high coupling efficiency and maintain the integrity of the tryptophan residue.

These application notes provide detailed protocols for the efficient coupling of this compound in Fmoc-based SPPS, discuss potential challenges, and offer troubleshooting strategies. The presented methodologies are designed to guide researchers in achieving high-purity synthetic peptides.

Data Presentation

The selection of coupling reagents is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes expected coupling efficiencies and key characteristics of commonly used reagents for this purpose.

Coupling ReagentActivating AdditiveBaseTypical Coupling Time (min)Expected Purity (%)Notes
HATU None (contains HOAt)DIEA or Collidine30 - 120>95%Highly efficient for hindered couplings, low racemization potential.[1]
HBTU HOBt (optional)DIEA or NMM30 - 120>90%A reliable and widely used coupling reagent.[2][3]
DIC HOBt or OxymaPureNone60 - 240>90%Cost-effective; the byproduct, diisopropylurea, is soluble in common washing solvents.[4]

Note: The expected purity can vary depending on the peptide sequence, resin, and synthesis scale.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound using two common and effective coupling methods in Fmoc-based SPPS.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered residues like this compound.[1]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a second coupling (double coupling) by repeating step 3.[6]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling using DIC/HOBt

This protocol provides a cost-effective alternative to HATU, though it may require longer coupling times.[4]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow start_end start_end process process decision decision wash wash start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple this compound (e.g., HATU/DIEA) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Double Couple) wash2 Wash (DMF, DCM) kaiser_test->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting Logic

Troubleshooting_Workflow problem problem cause cause solution solution incomplete_coupling Problem: Incomplete Coupling (Positive Kaiser Test) steric_hindrance Potential Cause: Steric Hindrance incomplete_coupling->steric_hindrance aggregation Potential Cause: Peptide Aggregation incomplete_coupling->aggregation reagents Potential Cause: Reagent Inefficiency incomplete_coupling->reagents double_couple Solution: Perform Double Coupling steric_hindrance->double_couple increase_time Solution: Increase Coupling Time steric_hindrance->increase_time chaotropic_salts Solution: Use Chaotropic Salts (e.g., LiCl) aggregation->chaotropic_salts disruptive_solvents Solution: Use NMP or DMSO/DMF aggregation->disruptive_solvents stronger_reagent Solution: Switch to a more potent coupling reagent (e.g., HATU) reagents->stronger_reagent increase_equivalents Solution: Increase Equivalents of Amino Acid and Reagents reagents->increase_equivalents

References

Application Notes and Protocols for Solution-Phase Synthesis of Dipeptides using Z-D-Trp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and highly effective methodology for the preparation of dipeptides and shorter peptide fragments. This technique offers significant advantages in terms of scalability, ease of purification of intermediates, and the ability to minimize side reactions through careful control of reaction conditions.[1] This document provides detailed application notes and protocols for the synthesis of dipeptides utilizing N-α-benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl) as a key building block.

The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the benzyl (Bzl) ester protects the C-terminal carboxylic acid. This protection strategy is crucial for preventing self-polymerization and other unwanted side reactions during peptide bond formation.[1][2] The indole side chain of tryptophan can be sensitive under certain conditions, but the Z-group protection scheme is generally well-suited for its incorporation.[3] These protocols will guide the user through the coupling of this compound with a C-terminally protected amino acid, followed by the deprotection of the resulting dipeptide.

Data Presentation

Table 1: Reagents and Materials for Dipeptide Synthesis
Reagent/ComponentRoleTypical Molar Equivalence (relative to limiting reagent)
This compoundN-terminally protected amino acid1.0
Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl)C-terminally protected amino acid1.0 - 1.2
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)Coupling reagent1.1 - 1.2
1-Hydroxybenzotriazole (HOBt)Racemization suppressor and coupling additive1.1 - 1.2
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)Base for neutralizing hydrochloride salt1.0 - 1.2
Dichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous Solvent-
Palladium on Carbon (10% Pd/C)Catalyst for hydrogenolysisCatalytic amount (10-20% by weight)
Ammonium Formate or Hydrogen GasHydrogen source for deprotectionExcess
Methanol or EthanolSolvent for deprotection-
Table 2: Illustrative Yields for Dipeptide Synthesis and Deprotection
StepProductTypical Yield RangePurity (after purification)
CouplingZ-D-Trp-Xaa-OR70-90%>95%
Z-group DeprotectionH-D-Trp-Xaa-OR85-95%>98%

Note: Yields are illustrative and can vary based on the specific amino acid (Xaa), reaction conditions, and purification method.

Experimental Protocols

Protocol 1: Dipeptide Coupling using DCC/HOBt

This protocol describes the coupling of this compound with an amino acid ester hydrochloride using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.[4][5]

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • DCC

  • HOBt

  • TEA or DIEA

  • Anhydrous DCM or THF

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA or DIEA (1.0 eq.) dropwise to neutralize the salt and stir for 15-20 minutes at 0 °C.[6]

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.[4]

  • Coupling Reaction:

    • To the solution from step 2, add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the neutralized amino acid ester solution from step 1 to the activated this compound mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.[1]

    • Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude protected dipeptide by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[2]

Protocol 2: N-Terminal Z-Group Deprotection by Catalytic Hydrogenation

This protocol outlines the removal of the N-terminal benzyloxycarbonyl (Z) group via catalytic hydrogenation to yield the dipeptide with a free amino group.[2][6]

Materials:

  • Z-D-Trp-Xaa-OR (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate or a hydrogen gas source

  • Methanol or Ethanol

  • Celite®

Procedure:

  • Reaction Setup:

    • Dissolve the purified Z-protected dipeptide (1.0 eq.) in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.[6]

  • Hydrogenation:

    • Method A: Catalytic Transfer Hydrogenation: Add ammonium formate (4-5 eq.) to the suspension.[6]

    • Method B: Hydrogen Gas: Fit the flask with a balloon filled with hydrogen gas or connect to a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6]

    • Wash the Celite® pad with methanol or ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected dipeptide. Further purification can be performed if necessary.

Visualizations

G cluster_amine Amine Component Preparation cluster_carboxyl Carboxyl Component Activation cluster_coupling Coupling and Work-up A Amino Acid Ester HCl (e.g., H-Gly-OMe·HCl) B Add Base (TEA or DIEA) in Anhydrous DCM at 0°C A->B C Neutralized Amino Acid Ester B->C G Combine Activated Carboxyl and Neutralized Amine C->G D This compound + HOBt in Anhydrous DCM at 0°C E Add DCC in Anhydrous DCM at 0°C D->E F Activated this compound (Active Ester) E->F F->G H Stir at RT for 12-24h G->H I Filter DCU H->I J Aqueous Work-up (Acid/Base Washes) I->J K Dry and Concentrate J->K L Purification (Chromatography/Recrystallization) K->L M Protected Dipeptide Z-D-Trp-Xaa-OR L->M

Caption: Workflow for the solution-phase synthesis of a protected dipeptide.

G cluster_deprotection N-Terminal Z-Group Deprotection A Protected Dipeptide Z-D-Trp-Xaa-OR B Dissolve in MeOH or EtOH A->B C Add 10% Pd/C Catalyst B->C D Add Hydrogen Source (Ammonium Formate or H₂ gas) C->D E Stir at RT for 1-4h D->E F Filter through Celite® to remove catalyst E->F G Evaporate Solvent F->G H Deprotected Dipeptide H-D-Trp-Xaa-OR G->H

Caption: General workflow for the catalytic hydrogenation of a Z-protected dipeptide.

References

Synthesis of Tripeptides Incorporating Z-D-Trp-OBzl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tripeptides featuring the C-terminal protected amino acid, N-α-benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl). The incorporation of D-amino acids, such as D-tryptophan, is a critical strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles. These protocols cover both solution-phase and solid-phase peptide synthesis (SPPS) methodologies, offering flexibility for various research and development applications.

Introduction

This compound is a key building block in the synthesis of peptide-based therapeutics. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the benzyl (Bzl) ester protects the C-terminal carboxylic acid. This dual protection allows for precise, stepwise elongation of the peptide chain.[1] The protocols outlined below describe the synthesis of a model tripeptide, Ala-Gly-D-Trp, to illustrate the application of this compound in creating novel peptide sequences.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the model tripeptide, Boc-Ala-Gly-D-Trp-OBzl, via solution-phase synthesis and a related tripeptide via solid-phase synthesis. These values are representative and may vary based on the specific amino acid sequence, scale, and reaction conditions.

Table 1: Solution-Phase Synthesis of Boc-Ala-Gly-D-Trp-OBzl

StepIntermediate/ProductStarting MaterialsCoupling Agent/AdditivesSolventTypical Yield (%)Purity (HPLC) (%)
1Boc-Gly-D-Trp-OBzlBoc-Gly-OH, H-D-Trp-OBzlDIC/HOBtDCM/DMF85-95>95
2H-Gly-D-Trp-OBzl·TFABoc-Gly-D-Trp-OBzlTFADCM95-100>98
3Boc-Ala-Gly-D-Trp-OBzlBoc-Ala-OH, H-Gly-D-Trp-OBzl·TFAHBTU/DIPEADMF80-90>95

Table 2: Solid-Phase Synthesis of H-Ala-Gly-Trp-OH on Wang Resin

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gFmoc-Trp(Boc)-Wang resin is a common starting material.
Coupling Efficiency (per step)>99%Monitored by the Kaiser test for primary amines.[2]
Deprotection Efficiency (per step)>99%Fmoc removal using 20% piperidine in DMF.
Final Cleavage Yield70-90%Cleavage from resin and side-chain deprotection using TFA cocktail.
Final Crude Purity (HPLC)60-80%Dependent on sequence length and complexity.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Boc-Ala-Gly-D-Trp-OBzl

This protocol details the stepwise synthesis of a protected tripeptide in solution, starting from the C-terminal amino acid.

Step 1: Synthesis of Dipeptide Boc-Gly-D-Trp-OBzl

  • Preparation of H-D-Trp-OBzl: If starting from this compound, the Z-group can be removed via catalytic hydrogenation (H₂ gas, Pd/C catalyst in methanol) to yield H-D-Trp-OBzl. If starting from Boc-D-Trp-OH, esterification with benzyl bromide is required, followed by Boc deprotection. For this protocol, we assume H-D-Trp-OBzl is available.

  • Coupling Reaction:

    • Dissolve Boc-Gly-OH (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM).

    • In a separate flask, dissolve H-D-Trp-OBzl (1.0 eq) in DCM.

    • Cool the Boc-Gly-OH/HOBt solution to 0°C in an ice bath.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled Boc-Gly-OH solution and stir for 15 minutes.

    • Add the H-D-Trp-OBzl solution to the activated amino acid solution.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.

    • Wash the organic filtrate sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure Boc-Gly-D-Trp-OBzl.

Step 2: N-Terminal Deprotection of Dipeptide

  • Boc Removal:

    • Dissolve the purified Boc-Gly-D-Trp-OBzl in DCM.

    • Add Trifluoroacetic acid (TFA) to achieve a 25-50% solution (v/v).

    • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.[3]

  • Isolation:

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.

    • Precipitate the product, H-Gly-D-Trp-OBzl·TFA, by adding cold diethyl ether.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[4]

Step 3: Synthesis of Tripeptide Boc-Ala-Gly-D-Trp-OBzl

  • Neutralization and Coupling:

    • Dissolve the dipeptide salt H-Gly-D-Trp-OBzl·TFA (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Neutralize the salt by adding N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir for 10 minutes.

    • In a separate flask, pre-activate Boc-Ala-OH (1.1 eq) with HBTU (1.1 eq) and DIPEA (2.2 eq) in DMF for 5-10 minutes.[5]

    • Add the activated Boc-Ala-OH solution to the neutralized dipeptide solution.

    • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, 5% NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude tripeptide by column chromatography or recrystallization to obtain pure Boc-Ala-Gly-D-Trp-OBzl.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of H-Ala-Gly-Trp-OH (Fmoc/tBu Strategy)

This protocol outlines the synthesis of a tripeptide on a solid support, which allows for easy removal of excess reagents and byproducts.

Materials:

  • Fmoc-Trp(Boc)-Wang Resin

  • Fmoc-Gly-OH

  • Fmoc-Ala-OH

  • Coupling reagents: DIC, HOBt

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Preparation: Swell the Fmoc-Trp(Boc)-Wang resin in DMF in a solid-phase synthesis vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Gly-OH:

    • In a separate vessel, dissolve Fmoc-Gly-OH (3 eq) and HOBt (3 eq) in DMF.

    • Add DIC (3 eq) and allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the mixture at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines).

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle for Fmoc-Ala-OH: Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) using Fmoc-Ala-OH.

  • Final Fmoc Deprotection: After coupling the final amino acid (Ala), perform the Fmoc deprotection (step 2) one last time to yield the free N-terminal peptide-resin.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS) to the resin (approx. 10 mL per gram of resin).[6][7]

    • Gently shake the mixture for 2-3 hours at room temperature. The TIS scavenger is crucial to prevent alkylation of the tryptophan indole ring.[7]

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional fresh TFA.

    • Precipitate the crude peptide by adding the combined TFA filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Solution-Phase Synthesis Workflow

Solution_Phase_Synthesis A Boc-Gly-OH + H-D-Trp-OBzl B Coupling (DIC/HOBt) A->B C Boc-Gly-D-Trp-OBzl B->C Work-up D Deprotection (TFA/DCM) C->D E H-Gly-D-Trp-OBzl•TFA D->E Precipitation G Coupling (HBTU/DIPEA) E->G Neutralization F Boc-Ala-OH F->G H Boc-Ala-Gly-D-Trp-OBzl G->H Work-up I Purification H->I

Caption: Workflow for the solution-phase synthesis of a protected tripeptide.

Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle start Start: Peptide-Resin (Fmoc-AA(n)-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-AA(n+1)-OH, DIC/HOBt) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end Elongated Peptide-Resin (Fmoc-AA(n+1)-AA(n)-Resin) wash2->end repeat Repeat Cycle or Proceed to Cleavage end->repeat repeat->deprotection Next Amino Acid

Caption: A single iterative cycle in Fmoc-based Solid-Phase Peptide Synthesis.

These protocols provide a robust framework for the synthesis of tripeptides incorporating this compound. The choice between solution-phase and solid-phase synthesis will depend on the desired scale, purity requirements, and available resources. Careful optimization of coupling and deprotection steps is essential for achieving high yields and purity of the final peptide product, a critical consideration in the development of peptide-based pharmaceuticals.

References

Application Notes and Protocols: Z-D-Trp-OBzl in the Synthesis of Tryptophan-Based DNA Intercalators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DNA intercalators are a class of molecules that insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with cellular processes like replication and transcription. This mechanism makes them potent therapeutic agents, particularly in oncology. Tryptophan, with its planar indole ring, is an attractive scaffold for the design of novel DNA intercalating agents. While the initial query specified Z-D-Trp-OBzl, the predominant research has focused on peptides derived from L-tryptophan benzyl ester, such as the Trp-Trp-AA-OBzl and AA-Trp-Trp-OBzl series. These compounds have demonstrated significant anti-tumor activity by acting as effective DNA intercalators and inhibiting key nuclear enzymes like topoisomerase II. The use of D-amino acids, such as in this compound, is a known strategy in peptide drug design to increase metabolic stability and resistance to proteolysis. Therefore, the protocols and data presented herein, while based on L-tryptophan precursors, are directly applicable to the synthesis and evaluation of intercalators using this compound as a starting building block.

These notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of tryptophan-based peptide DNA intercalators.

Synthesis and Characterization Workflow

The overall process for developing these DNA intercalators involves peptide synthesis, purification, and a suite of biophysical and biological assays to confirm the mechanism of action.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biophysical & Biological Evaluation s1 Solid-Phase Peptide Synthesis (SPPS) of Trp-Trp-Asn-OBzl s2 Cleavage from Resin (TFA Cocktail) s1->s2 s3 Purification by RP-HPLC s2->s3 s4 Characterization (Mass Spec, NMR) s3->s4 e1 DNA Intercalation Assays (UV-Vis, Fluorescence, CD, Viscosity) s4->e1 Purified Peptide e2 Topoisomerase II Inhibition Assay e1->e2 e3 In Vitro Cytotoxicity (MTT Assay) e2->e3

Caption: Overall workflow for synthesis and evaluation.

Experimental Protocols

Protocol for Synthesis of Trp-Trp-Asn-OBzl

This protocol describes the solid-phase peptide synthesis (SPPS) of a representative DNA intercalator, Trp-Trp-Asn-OBzl, using Fmoc chemistry.

Materials:

  • Fmoc-Asn(Trt)-Wang resin

  • Fmoc-Trp(Boc)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylcarbodiimide (DIC)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Thioanisole, Ethanedithiol (EDT), Phenol (Scavengers)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Coupling (Fmoc-Trp(Boc)-OH):

    • In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to the amino acid mixture and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin as in step 2. Confirm coupling completion with a Kaiser test.

  • Second Coupling (Fmoc-Trp(Boc)-OH): Repeat steps 2 and 3 to couple the second tryptophan residue.

  • Final Deprotection: After the final coupling, repeat step 2 to remove the N-terminal Fmoc group.

  • Benzyl Ester Formation: While the C-terminus is typically a carboxylic acid in standard SPPS, for this specific class of compounds, a benzyl ester is required. This is often achieved by starting with a pre-loaded H-Asn-OBzl on a suitable resin or through solution-phase synthesis. For this protocol, we assume a final cleavage that maintains a benzyl ester if a specific linker is used, or alternatively, a final solution-phase esterification step would be required post-cleavage.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/Thioanisole/EDT/Phenol/Water (e.g., 88:5:2.5:2.5:2 v/v).

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of DMF or acetonitrile/water.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1][2][3][4]

    • Collect fractions and analyze for purity.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the molecular weight.[1][5]

    • Further structural confirmation can be obtained via NMR spectroscopy.[5]

Protocol for UV-Visible Spectroscopic Titration

This protocol determines the binding affinity of the synthesized peptide to DNA by observing changes in the peptide's absorption spectrum. Intercalation typically results in hypochromism and a bathochromic (red) shift.

Materials:

  • Purified Trp-Trp-Asn-OBzl peptide

  • Calf Thymus DNA (ct-DNA)

  • Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the peptide in Tris-HCl buffer.

    • Prepare a stock solution of ct-DNA in the same buffer. Determine its concentration by measuring absorbance at 260 nm (A260), using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.

  • Titration:

    • Place a fixed concentration of the peptide solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum (typically 200-400 nm for tryptophan-containing peptides).

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, mix gently and allow to equilibrate for 5 minutes before recording the spectrum.

  • Data Analysis:

    • Monitor the changes in absorbance at the λmax of the peptide.

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or a Scatchard plot.

Protocol for Fluorescence Quenching Assay

The intrinsic fluorescence of tryptophan can be quenched upon intercalation into DNA. This quenching can be used to determine binding constants.

Materials:

  • Purified Trp-Trp-Asn-OBzl peptide

  • ct-DNA

  • Tris-HCl buffer (as above)

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Prepare Solutions: Prepare stock solutions of the peptide and ct-DNA as in the UV-Vis protocol.

  • Titration:

    • Place a fixed concentration of the peptide solution in the cuvette.

    • Set the excitation wavelength to ~280-295 nm (for tryptophan) and record the initial emission spectrum (typically ~320-400 nm).

    • Add increasing concentrations of ct-DNA to the peptide solution.

    • Record the fluorescence emission spectrum after each addition and equilibration.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the DNA concentration.

    • Analyze the data using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

Protocol for Viscometry Measurement

Classical intercalation lengthens the DNA double helix, leading to a measurable increase in the viscosity of the DNA solution.

Materials:

  • Purified Trp-Trp-Asn-OBzl peptide

  • ct-DNA

  • Tris-HCl buffer

  • Ostwald-type capillary viscometer

  • Constant temperature water bath (e.g., 25 ± 0.1 °C)

Procedure:

  • Setup: Place the viscometer in the temperature-controlled water bath.

  • Measurements:

    • Measure the flow time of the buffer alone (t₀).

    • Prepare a DNA solution of a fixed concentration in the buffer and measure its flow time (t_DNA).

    • Add incremental amounts of the peptide stock solution to the DNA solution and measure the flow time (t) after each addition.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀) for each peptide concentration using the formula: η/η₀ = (t - t₀) / (t_DNA - t₀).

    • Plot relative viscosity versus the ratio of [Peptide]/[DNA]. A linear increase in viscosity is indicative of DNA intercalation.

Protocol for Topoisomerase II Inhibition Assay

This assay determines if the peptide inhibits the ability of Topoisomerase II to relax supercoiled DNA.

Materials:

  • Purified Trp-Trp-Asn-OBzl peptide

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Loading dye (containing SDS and EDTA to stop the reaction)

  • Agarose gel (1%) and electrophoresis equipment

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the following reactions on ice:

    • Control 1: Plasmid DNA + Buffer

    • Control 2: Plasmid DNA + Buffer + Topo II

    • Test: Plasmid DNA + Buffer + Peptide (at various concentrations) + Topo II

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reactions by adding the loading dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel and run the gel until the different DNA topoisomers (supercoiled, relaxed, nicked) are separated.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light.

  • Interpretation: Compare the test lanes to the controls. Inhibition of Topoisomerase II is indicated by a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA band compared to the "enzyme-only" control.

Data Presentation

The following tables summarize the in vitro anti-proliferative activity of representative Trp-Trp-AA-OBzl peptides against various human cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀ in µM) of Trp-Trp-AA-OBzl Peptides [6]

CompoundMelanoma (B16)Hepatoma (Heps)Leukemia (L1210)
Trp-Trp-Asn-OBzl10.511.28.9
Trp-Trp-Gln-OBzl12.113.510.2
Trp-Trp-Gly-OBzl> 50> 50> 50
Trp-Trp-Ala-OBzl25.628.121.4
Trp-Trp-Val-OBzl18.920.315.7
Cytarabine 15.817.212.5

Table 2: DNA Binding Affinity Data for a Representative Tryptophan-Based Intercalator

CompoundMethodParameterValue
Trp-Trp-Asn-OBzlUV-Vis TitrationK_b (M⁻¹)2.5 x 10⁵
Trp-Trp-Asn-OBzlThermal DenaturationΔT_m (°C)+8.5
Ethidium BromideThermal DenaturationΔT_m (°C)+10.0

(Note: Data in Table 2 is representative based on typical values for similar intercalators, as specific binding constants for this exact series were not available in the searched literature.)

Visualization of Mechanisms

Mechanism of DNA Intercalation

DNA intercalators insert their planar aromatic structures between the base pairs of the DNA double helix. This process unwinds and lengthens the DNA, disrupting its normal function.

Caption: The process of a peptide intercalating into DNA.
Signaling Pathway of Topoisomerase II Inhibition-Induced Apoptosis

Tryptophan-based DNA intercalators can inhibit Topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This inhibition leads to the accumulation of DNA double-strand breaks, triggering a signaling cascade that results in programmed cell death (apoptosis).[7][8][9][10]

G Intercalator Trp-Trp-Asn-OBzl (DNA Intercalator) TopoII Topoisomerase II Intercalator->TopoII inhibits DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB leads to accumulation of DNA_Replication DNA Replication Fork DNA_Replication->TopoII requires ATM_ATR ATM/ATR Kinases (Damage Sensors) DSB->ATM_ATR activates Chk2 Chk2 Kinase ATM_ATR->Chk2 phosphorylates p53 p53 Activation Chk2->p53 phosphorylates & stabilizes Bax Bax/Bak Activation p53->Bax upregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Initiator) CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Protecting the Indole Side Chain of Tryptophan in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan (Trp), with its unique indole side chain, plays a crucial role in the structure and function of many peptides and proteins. However, the electron-rich nature of the indole ring makes it highly susceptible to degradation through oxidation and electrophilic attack during peptide synthesis, particularly under the acidic conditions often employed for cleavage and deprotection.[1] This can lead to the formation of undesired side products, complicating purification and reducing the overall yield of the target peptide. To mitigate these side reactions, a protecting group strategy for the indole nitrogen (N-in) is often employed.

This application note provides a detailed overview of the most common protecting group strategies for tryptophan in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS), complete with experimental protocols, quantitative data for comparison, and visualizations of key chemical processes.

The Need for Tryptophan Side Chain Protection

The primary reasons for protecting the tryptophan indole side chain are:

  • Prevention of Oxidation: The indole ring is easily oxidized, leading to a variety of byproducts, including N-formylkynurenine and kynurenine.[2]

  • Suppression of Alkylation: During the cleavage of other protecting groups (e.g., tert-butyl-based groups) or from the resin linker itself, reactive carbocations are generated.[3] These electrophiles can attack the nucleophilic indole ring, leading to undesired alkylation.[3]

  • Minimization of Side Reactions from Arginine Deprotection: During the deprotection of arginine residues protected with sulfonyl-type groups like Pmc or Pbf, the released sulfonyl moieties can reattach to unprotected tryptophan residues.[4]

Employing a protecting group on the indole nitrogen significantly reduces these side reactions, resulting in a purer crude peptide and a higher overall yield.[5]

Common Protecting Groups for Tryptophan

The choice of protecting group for the tryptophan side chain is primarily dictated by the overall peptide synthesis strategy (Boc or Fmoc chemistry).

Boc (tert-Butyloxycarbonyl) Group in Fmoc SPPS

In the widely used Fmoc/tBu strategy, the most common protecting group for the tryptophan indole nitrogen is the tert-butyloxycarbonyl (Boc) group.[5] The resulting derivative, Fmoc-Trp(Boc)-OH , is commercially available and highly recommended, especially for peptides also containing arginine.[6][7]

The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved under the strongly acidic conditions of the final cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[8] During TFA treatment, the Trp(Boc) residue forms an intermediate carbamic acid, which continues to protect the indole ring from alkylation. Subsequent neutralization leads to the decomposition of the carbamic acid, releasing carbon dioxide and yielding the deprotected tryptophan residue.[5]

Formyl (For) Group in Boc SPPS

In Boc-based SPPS, the indole side chain of tryptophan is often protected with a formyl (For) group.[4][8] This group is stable to the repetitive acid treatments used for the removal of the Nα-Boc group. The formyl group can be removed during the final HF cleavage or through a separate step using piperidine in DMF.[9][10]

Quantitative Comparison of Protecting Strategies

The use of a protecting group on the tryptophan side chain demonstrably improves the purity and yield of the final peptide, particularly in sequences containing other sensitive residues like arginine.

Synthesis StrategyTryptophan ProtectionArginine ProtectionCleavage ConditionsDesired Peptide YieldReference(s)
Fmoc/tBuNoneArg(Pmc)3-hour TFA deprotection46%[4]
Fmoc/tBuNoneArg(Pbf)3-hour TFA deprotection69%[4]
Fmoc/tBuTrp(Boc) Arg(Pbf)TFA treatmentExtremely low levels of Trp alkylation [11]
Boc/BzlTrp(For) Arg(Tos)HF cleavage with thioanisoleSide reaction avoided [4]

Table 1: Comparison of peptide yields with and without tryptophan protection in the presence of protected arginine.

Experimental Protocols

Protocol for N-in-Boc Protection of Tryptophan

This protocol describes the synthesis of Nα-Fmoc-N-in-Boc-L-tryptophan.

Materials:

  • L-Tryptophan

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (MeCN)

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl)

Procedure:

  • N-in-Boc Protection:

    • Dissolve L-tryptophan in a suitable solvent system such as aqueous dioxane.

    • Add sodium bicarbonate to adjust the pH to approximately 10.

    • Add a solution of Fmoc-Cl in dioxane dropwise while maintaining the pH with sodium bicarbonate.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Fmoc-Trp-OH.

  • Indole Boc Protection:

    • Dissolve the obtained Fmoc-Trp-OH in acetonitrile.

    • Add (Boc)₂O (1.05 equivalents) and a catalytic amount of DMAP (0.1 equivalents).[12]

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Fmoc-Trp(Boc)-OH.

Protocol for Solid-Phase Peptide Synthesis using Fmoc-Trp(Boc)-OH

This protocol outlines the general steps for incorporating Fmoc-Trp(Boc)-OH into a peptide sequence during automated or manual SPPS.

Workflow for a single coupling cycle:

SPPS_Workflow Start Resin with N-terminal Fmoc group Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Trp(Boc)-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Resin with extended peptide chain and N-terminal Fmoc group Wash2->End

Caption: Standard SPPS cycle for incorporating a protected amino acid.

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in dimethylformamide (DMF) for 10-20 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the deprotection byproducts.

  • Coupling:

    • Prepare a solution of Fmoc-Trp(Boc)-OH (2-4 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU; 2-4 equivalents), and a base (e.g., DIPEA; 4-8 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat the cycle for the subsequent amino acids in the sequence.

Protocol for Final Cleavage and Deprotection of Trp(Boc)-containing Peptides

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • 1,2-Ethanedithiol (EDT) (optional, for peptides with other sensitive residues)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K):

  • TFA: 82.5%

  • Water: 5%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

A common alternative cocktail:

  • TFA/TIS/H₂O (95:2.5:2.5 v/v/v)

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol for Deformylation of Trp(For)-containing Peptides

This procedure is performed prior to the final cleavage in Boc-SPPS.

Materials:

  • Piperidine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Prepare a 1:10 (v/v) solution of piperidine in DMF and cool to 0°C.[9]

  • Add the Trp(For)-containing peptide-resin to the cold solution (approximately 10 mL per gram of resin).[9]

  • Stir the suspension at 0°C for 2 hours.[9]

  • Filter the resin and wash sequentially with DMF, DCM, and MeOH.[9]

  • Dry the resin under high vacuum before proceeding with the final cleavage (e.g., HF cleavage).[9]

Mechanisms of Common Side Reactions

Understanding the mechanisms of common side reactions highlights the importance of a proper protection strategy.

Alkylation of Tryptophan by Carbocations

During the acidic cleavage of tert-butyl based protecting groups, a stable tert-butyl cation is formed. This electrophile can then attack the electron-rich indole ring of an unprotected tryptophan residue.

Alkylation_Mechanism cluster_0 Carbocation Formation cluster_1 Electrophilic Attack Boc-OR R-O-tBu tBu_cation (CH₃)₃C⁺ Boc-OR->tBu_cation TFA H+ H+ ROH R-OH Trp Tryptophan Indole AlkylatedTrp Alkylated Tryptophan Trp->AlkylatedTrp Electrophilic substitution tBu_cation2 (CH₃)₃C⁺ tBu_cation2->Trp

Caption: General mechanism of tryptophan alkylation by tert-butyl cations.

Oxidation of Tryptophan

The indole ring of tryptophan is susceptible to oxidation by various reactive oxygen species, which can be present during synthesis and workup. This can lead to several oxidation products, with N-formylkynurenine (NFK) being a common example.

Oxidation_Mechanism Trp Tryptophan Indole Intermediate Dioxetane Intermediate Trp->Intermediate [O] (e.g., ¹O₂) NFK N-formylkynurenine (NFK) Intermediate->NFK Ring opening

Caption: Simplified mechanism of tryptophan oxidation to N-formylkynurenine.

Alternative Protecting Groups for Tryptophan

While Boc and For are the most common, other protecting groups have been developed to address specific challenges.

Protecting GroupKey FeaturesCleavage ConditionsReference(s)
Doc (2,4-dimethylpent-3-yloxycarbonyl)Stable to nucleophiles and TFA; cleaved by strong acid.Strong acid (e.g., HF)
Nmbu (4-(N-methylamino)butanoyl)Provides a temporary cationic charge to the peptide after cleavage, improving solubility for HPLC purification.pH 9.5 (intramolecular cyclization)[6]

Table 2: Alternative protecting groups for the tryptophan side chain.

Conclusion

The protection of the tryptophan indole side chain is a critical consideration in peptide synthesis to prevent unwanted side reactions, primarily oxidation and alkylation. The use of Fmoc-Trp(Boc)-OH in Fmoc-based SPPS and Boc-Trp(For)-OH in Boc-based SPPS are well-established and effective strategies that lead to higher purity and yields of the target peptide. The choice of protecting group and the cleavage/deprotection protocols should be carefully considered based on the specific peptide sequence and the overall synthetic strategy. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers in peptide chemistry and drug development to optimize their synthetic methodologies.

References

Application Notes & Protocols: Activation of Z-D-Trp-OBzl for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the activation of N-α-benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl) for the formation of amide bonds. This document outlines common activation strategies, presents comparative data on coupling reagents, and offers detailed experimental protocols.

The formation of an amide bond is a cornerstone of peptide synthesis and medicinal chemistry. The process requires the activation of a carboxylic acid to facilitate its reaction with an amine, as a direct reaction is typically unfavorable.[1] The choice of coupling reagent and methodology is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral center, particularly to prevent racemization through the formation of an oxazolone intermediate.[2]

Overview of Coupling Reagents

A variety of coupling reagents are available for amide bond formation, each with distinct mechanisms, advantages, and disadvantages.[3] The selection depends on factors such as reaction scale, the steric hindrance of the coupling partners, desired purity, and cost. The following table summarizes the key characteristics of the most common classes of coupling reagents used in peptide synthesis.[2][3]

Coupling Reagent ClassExamplesAdvantagesDisadvantagesRacemization Potential
Carbodiimides DCC, DIC, EDCCost-effective and widely used.[3]Formation of insoluble (DCC) or water-soluble (EDC) urea byproducts; requires an additive like HOBt or HOAt to suppress racemization.[2][3]Moderate to high without additives.[2]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency and low racemization potential.[2][3] Byproducts are generally soluble.[2]BOP produces the carcinogenic byproduct HMPA; PyBOP has replaced it.[3] Higher cost compared to carbodiimides.Low to moderate.[2]
Aminium/Uronium Salts HBTU, HATU, HCTUHigh coupling efficiency and rapid reaction rates.[2] Low racemization, especially with HATU.[3]Can react with the free amine to form a guanidinium side product if pre-activation is slow or excess reagent is used.[4]Low.[2]

Reaction Pathways and Workflows

General Mechanism of Activation and Coupling

The fundamental principle behind using coupling reagents is the in-situ generation of a highly activated ester intermediate from the carboxylic acid (this compound).[1] This activated species is highly electrophilic and readily undergoes nucleophilic attack by the amino group of the coupling partner to form the desired amide bond.

G cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Coupling Step Z_Trp This compound (Carboxylic Acid) ActiveEster Activated Intermediate (e.g., Active Ester) Z_Trp->ActiveEster + Amine R-NH₂ (Amine) Amide Amide Product (Z-D-Trp-NHR) Amine->Amide CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster ActiveEster->Amide +

Caption: General chemical pathway for amide bond formation.

Standard Experimental Workflow

A typical experimental procedure involves the dissolution of the protected amino acid, activation with a coupling reagent (often with pre-activation), addition of the amine component, and monitoring the reaction to completion, followed by work-up and purification.

G A Dissolve this compound in anhydrous solvent (e.g., DMF, DCM) B Add Coupling Reagent (e.g., HATU, DIC) and Additive (e.g., HOBt) A->B C Cool solution to 0 °C (for carbodiimide methods) B->C D Pre-activation Period (Stir for 5-20 min) C->D E Add Amine Component (R-NH₂) and Base (e.g., DIEA) D->E F Allow reaction to warm to RT and stir for 2-16 hours E->F G Monitor reaction completion (TLC, LC-MS) F->G H Reaction Work-up: Quench, Extract, Wash G->H I Purify Product (Column Chromatography) H->I

Caption: Standard experimental workflow for solution-phase coupling.

Experimental Protocols

The following are generalized protocols for the coupling of this compound to a primary or secondary amine in a solution-phase synthesis. These should be optimized for specific substrates and scales.

Protocol 1: Activation using EDC/HOBt

This method uses a water-soluble carbodiimide (EDC) and an additive (HOBt) to generate an active ester and suppress racemization.

Materials:

  • This compound

  • Amine component (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (if amine is a salt, 1.0-2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine)

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.[2]

  • Add the amine component (1.0 equivalent) to the reaction mixture. If the amine is provided as a hydrochloride or other salt, add DIEA (1.0-2.0 equivalents) to neutralize it.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

Work-up:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 10% citric acid or 1N HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Activation using HATU

HATU is a highly efficient aminium/uronium salt-based coupling reagent that promotes rapid amide bond formation with low racemization.[3]

Materials:

  • This compound

  • Amine component (1.0 equivalent)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or Collidine (2.4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate vessel, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.[2]

  • Add DIEA (2.4 equivalents) to the solution and stir at room temperature for 2-5 minutes to pre-activate. A color change is often observed.[2]

  • In the main reaction vessel, dissolve the amine component (1.0 equivalent) in a small amount of DMF.

  • Add the pre-activated solution to the amine solution.

  • Stir the mixture at room temperature for 30-60 minutes.[1]

  • Monitor the reaction progress by TLC or LC-MS.

Work-up:

  • Follow the same work-up procedure as described in Protocol 1.

Protocol 3: Activation using PyBOP

PyBOP is a phosphonium salt-based reagent that offers high reactivity and is a safer alternative to the original BOP reagent.[3]

Materials:

  • This compound

  • Amine component (1.0 equivalent)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve this compound (1.2 equivalents), the amine component (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF.

  • Add DIEA (2.4 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up:

  • Follow the same work-up procedure as described in Protocol 1.

Selecting the Right Activation Method

Choosing the optimal coupling reagent is crucial for the success of the synthesis. The decision often involves a trade-off between reactivity, cost, and the potential for side reactions.

G Start Start: Couple this compound Q_Rac Is racemization a major concern? Start->Q_Rac Q_Cost Is cost the primary constraint? Q_Rac->Q_Cost No Use_HATU Use HATU/DIEA (Protocol 2) Q_Rac->Use_HATU  Yes Q_Speed Is rapid reaction kinetics required? Q_Cost->Q_Speed No Use_EDC Use EDC/HOBt (Protocol 1) Q_Cost->Use_EDC  Yes Use_PyBOP Consider PyBOP/DIEA (Protocol 3) Q_Speed->Use_PyBOP No Consider_HATU Consider HATU for fastest coupling Q_Speed->Consider_HATU  Yes

Caption: Decision tree for selecting a coupling reagent.

References

Application Notes and Protocols for the Purification of Peptides Containing Z-D-Trp-OBzl by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating the Z-D-Trp-OBzl moiety are of significant interest in medicinal chemistry and drug development due to the unique conformational constraints and potential for enhanced biological activity imparted by this protected amino acid. The benzyloxycarbonyl (Z) protecting group on the amine and the benzyl ester (OBzl) on the carboxyl group of D-tryptophan substantially increase the hydrophobicity of the peptide. This presents unique challenges during purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

These application notes provide a comprehensive guide to developing a robust HPLC purification strategy for peptides containing this compound, addressing common challenges such as poor solubility and strong retention on hydrophobic stationary phases.

Challenges in Purifying this compound Containing Peptides

The primary challenge in the purification of peptides containing this compound is their increased hydrophobicity. This can lead to:

  • Poor Solubility: Difficulty in dissolving the crude peptide in aqueous mobile phases commonly used for RP-HPLC.[2][3]

  • Strong Retention: The hydrophobic nature of the Z and OBzl groups leads to very strong interactions with C18 stationary phases, resulting in long retention times and broad peaks.[2]

  • Co-elution of Impurities: Hydrophobic impurities from the synthesis may have similar retention times to the target peptide, making separation difficult.

  • Aggregation: The increased hydrophobicity can promote intermolecular aggregation, leading to peak tailing and reduced recovery.

Method Development Strategy

A systematic approach to method development is crucial for the successful purification of these challenging peptides. The general workflow involves analytical method development followed by a scale-up to preparative chromatography.[4][5]

Diagram: Experimental Workflow for HPLC Purification

experimental_workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_prep_hplc Preparative HPLC cluster_analysis Analysis & Final Processing SamplePrep Crude Peptide Dissolution (e.g., in DMF, DMSO, or ACN) Dilution Dilution with Initial Mobile Phase SamplePrep->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Scouting Scouting Gradient Run (e.g., 5-95% B) Filtration->Scouting Optimization Gradient Optimization (Shallow Gradient) Scouting->Optimization ScaleUp Scale-Up of Optimized Method Optimization->ScaleUp Loading Sample Loading ScaleUp->Loading Fractionation Fraction Collection Loading->Fractionation PurityCheck Purity Analysis of Fractions (Analytical HPLC, MS) Fractionation->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified Peptide Lyophilization->FinalProduct

Caption: Workflow for the purification of peptides containing this compound.

Experimental Protocols

Sample Preparation

Due to the hydrophobicity of peptides containing this compound, careful sample preparation is critical to prevent precipitation and ensure accurate loading.

Protocol:

  • Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[6]

  • Once fully dissolved, slowly add the initial mobile phase (e.g., 90% Mobile Phase A / 10% Mobile Phase B) to the peptide solution while vortexing to dilute the sample to the desired concentration.

  • Ensure the final sample solution is clear and free of any precipitate. If precipitation occurs, a higher initial percentage of organic solvent may be necessary.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]

Analytical HPLC Method Development

The goal of the analytical method is to achieve baseline separation of the target peptide from its major impurities. This optimized method will then be scaled up for preparative purification.

Protocol:

  • Column Selection: Start with a C8 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 300 Å). These less hydrophobic stationary phases can reduce the strong retention of the this compound containing peptide.[6]

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).[4][6]

  • Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution time of the peptide.

    • Gradient: 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm and 280 nm (due to the tryptophan residue).[7]

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution.

    • For example, if the peptide elutes at 65% B in the scouting run, an optimized gradient could be 50% to 80% B over 45 minutes.[4]

Preparative HPLC Purification

The optimized analytical method is scaled up for preparative purification. The goal is to maximize loading while maintaining purity and achieving a good yield.

Protocol:

  • Column Selection: Use a preparative column with the same stationary phase as the optimized analytical method (e.g., 21.2 x 150 mm, 5 µm, 300 Å).

  • Mobile Phases: Same as the analytical method.

  • Scale-Up Calculation:

    • Flow Rate: Adjust the flow rate based on the column diameter:

      • New Flow Rate = (Old Flow Rate) x (New Column Diameter / Old Column Diameter)²

    • Sample Load: The sample load can be increased proportionally to the column's cross-sectional area.

  • Gradient: The optimized shallow gradient from the analytical method should be used.

  • Fraction Collection: Collect fractions across the elution peak of the target peptide.

  • Analysis of Fractions: Analyze the purity of each collected fraction using the analytical HPLC method and confirm the identity by mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide as a powder.[4]

Data Presentation

The following tables provide representative data for the purification of a hypothetical peptide containing this compound.

Table 1: Analytical HPLC Method Parameters

ParameterScouting GradientOptimized Gradient
Column C8, 4.6 x 150 mm, 5 µm, 300 ÅC8, 4.6 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACN
Gradient 5-95% B in 30 min50-80% B in 45 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection 220 nm, 280 nm220 nm, 280 nm
Injection Volume 20 µL20 µL

Table 2: Preparative HPLC Scale-Up Parameters

ParameterValue
Column C8, 21.2 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in ACN
Gradient 50-80% B in 45 min
Flow Rate 21.2 mL/min
Sample Load 50-100 mg
Detection 220 nm, 280 nm

Table 3: Expected Purification Outcome

StagePurity (%)Yield (%)
Crude Peptide ~65%100%
After Preparative HPLC >98%50-70%

Troubleshooting

Table 4: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Peptide aggregation; Secondary interactions with the stationary phase.Increase column temperature (e.g., 40-50°C); Use a different ion-pairing agent (e.g., formic acid); Decrease sample load.
Low Recovery Peptide precipitation on the column; Irreversible adsorption.Ensure complete sample dissolution; Use a less hydrophobic column (C4); Use a shallower gradient.
Co-elution of Impurities Similar hydrophobicity of impurities and the target peptide.Optimize the gradient further (make it even shallower); Try a different stationary phase (e.g., Phenyl-Hexyl); Employ an orthogonal purification method (e.g., ion-exchange chromatography).
Peptide Precipitation in Sample Loop Poor solubility in the initial mobile phase.Increase the organic content of the sample solvent; Decrease the sample concentration.

Signaling Pathways and Logical Relationships

Diagram: Relationship between Peptide Properties and HPLC Parameters

logical_relationship cluster_peptide Peptide Properties cluster_hplc HPLC Parameter Adjustments Hydrophobicity High Hydrophobicity (this compound) StationaryPhase Less Hydrophobic Stationary Phase (C8, C4) Hydrophobicity->StationaryPhase leads to Gradient Shallow Gradient Hydrophobicity->Gradient requires Solubility Low Aqueous Solubility MobilePhase Higher Organic Content in Initial Mobile Phase Solubility->MobilePhase necessitates Aggregation Tendency to Aggregate Temperature Increased Column Temperature Aggregation->Temperature can be mitigated by

Caption: Impact of peptide properties on HPLC method development.

Conclusion

The purification of peptides containing the hydrophobic this compound moiety by RP-HPLC requires a carefully considered and systematic approach. By addressing the challenges of solubility and strong retention through the selection of appropriate stationary phases, the use of shallow gradients, and careful sample preparation, high-purity peptides can be successfully obtained. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers, scientists, and drug development professionals working with these challenging but valuable molecules.

References

Application Notes and Protocols for Z-D-Trp-OBzl Powder

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Z-D-Trp-OBzl, chemically known as N-benzyloxycarbonyl-D-tryptophan benzyl ester, is a protected amino acid derivative commonly used in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amine, and the benzyl ester (OBzl) protects the carboxylic acid, allowing for controlled peptide chain elongation. Proper handling and storage of this compound are crucial to maintain its integrity and ensure the success of synthetic procedures. Tryptophan-containing peptides are particularly susceptible to oxidation, making careful handling even more critical.[1][2][3] This document provides detailed guidelines and protocols for the safe and effective handling and storage of this compound powder.

Material Identification and Properties

PropertyValue
Chemical Name N-benzyloxycarbonyl-D-tryptophan benzyl ester
Synonyms This compound, Cbthis compound
CAS Number 69876-37-5
Molecular Formula C₂₆H₂₄N₂O₄
Molecular Weight 428.5 g/mol
Appearance White to off-white powder
Melting Point 77 - 80 °C
Solubility Soluble in organic solvents such as DMSO and DMF.[2][3]

Storage Conditions and Stability

Proper storage is essential to prevent degradation from moisture, light, and temperature.[1][4] As a lyophilized powder, this compound is significantly more stable than when in solution.[1][2]

Recommended Storage Temperatures:

Storage DurationTemperature RangeConditions
Long-Term -20°C to -80°CRecommended for storage up to several years.[3] Store in a tightly sealed container with a desiccant to minimize moisture.[1][3]
Short-Term 2°C to 8°CSuitable for several months.[1]
Room Temperature 20°C to 25°CStable for a few weeks if kept in a tightly sealed container away from light and moisture.[1][5]

Key Stability Considerations:

  • Moisture: this compound is hygroscopic.[2][3] Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.[1][2][3]

  • Light: Protect the compound from light, preferably by storing it in an amber vial or a container wrapped in aluminum foil.[1][4]

  • Oxidation: The tryptophan indole ring is susceptible to oxidation. For long-term storage, consider purging the container with an inert gas like argon or nitrogen.[1]

Handling Protocols

3.1. Personal Protective Equipment (PPE)

Before handling this compound powder, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles.[6][7]

  • Chemical-resistant gloves (e.g., nitrile).[6][7][8]

  • Laboratory coat.[6]

  • For handling large quantities or if dust formation is likely, a dust mask (e.g., N95) or a respirator is recommended.[8]

3.2. Weighing Protocol for this compound Powder

This protocol outlines the steps for safely weighing the powder.

  • Preparation:

    • Move the sealed container of this compound from its storage location (e.g., -20°C freezer) to a desiccator at room temperature.

    • Allow the container to equilibrate to room temperature for at least 30-60 minutes to prevent moisture condensation upon opening.[1][2][3]

  • Weighing Environment:

    • Perform all weighing operations in a well-ventilated area, such as a chemical fume hood or a powder weighing station, to avoid inhalation of the powder.[6][9]

    • Minimize air drafts which can affect balance accuracy and disperse the powder.[9]

  • Procedure:

    • Place a clean, dry weighing vessel on the analytical balance and tare it.

    • Quickly open the this compound container.

    • Using a clean spatula, transfer the desired amount of powder to the weighing vessel.

    • Immediately and tightly reseal the main container.

    • Record the weight.

  • Cleanup:

    • Carefully clean the spatula and the weighing area to remove any residual powder.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in accordance with your institution's chemical waste disposal procedures.

3.3. Protocol for Handling Air-Sensitive Powder

If the integrity of the compound is critical for a sensitive application, handling under an inert atmosphere is recommended to prevent oxidation and moisture absorption.

  • Environment Setup:

    • This procedure should be performed in a glovebox or using a Schlenk line with an inert atmosphere (argon or nitrogen).[10][11][12]

  • Material Transfer:

    • Transfer all necessary equipment (spatulas, weighing vessels, the sealed container of this compound) into the glovebox antechamber.

    • Purge the antechamber according to the glovebox protocol before bringing the items into the main chamber.

  • Procedure within Inert Atmosphere:

    • Allow the this compound container to reach the glovebox's ambient temperature.

    • Open the container and weigh the desired amount of powder.

    • Tightly reseal the container.

    • If using a Schlenk line, this can be done in a flask under a positive pressure of inert gas.

  • Storage:

    • For optimal protection, backfill the container with inert gas before sealing and returning to cold storage.

Visualized Workflows and Relationships

Diagram 1: General Handling and Storage Workflow

G cluster_storage Storage cluster_handling Handling storage_long Long-Term Storage (-20°C to -80°C) acclimatize Acclimatize to Room Temp in Desiccator storage_long->acclimatize Retrieve for use storage_short Short-Term Storage (2°C to 8°C) storage_short->acclimatize Retrieve for use weigh Weigh Powder in Fume Hood/Glovebox acclimatize->weigh weigh->storage_long Return unused weigh->storage_short Return unused use Use in Experiment weigh->use

Caption: Workflow for the storage and handling of this compound powder.

Diagram 2: Logical Relationships for Maintaining Compound Stability

G stability This compound Stability degradation Degradation (Hydrolysis, Oxidation) stability->degradation inhibits temp Low Temperature (-20°C to -80°C) temp->stability prevents thermal degradation moisture Low Moisture (Tightly Sealed, Desiccator) moisture->stability prevents hydrolysis light No Light (Amber Vial) light->stability prevents photo- degradation oxygen Inert Atmosphere (Argon/Nitrogen) oxygen->stability prevents oxidation

Caption: Factors influencing the stability of this compound powder.

References

Application Notes and Protocols for the Scale-Up of Peptide Synthesis Utilizing Z-D-Trp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scale-up of peptide synthesis is a critical process in the transition from laboratory-scale research to preclinical and clinical development. The use of protected amino acid derivatives is fundamental to this process, with the choice of protecting groups significantly influencing the efficiency, purity, and overall success of the synthesis. Z-D-Trp-OBzl, or N-benzyloxycarbonyl-D-tryptophan benzyl ester, is a key building block for incorporating D-tryptophan into peptide sequences. The Z (benzyloxycarbonyl) group provides robust protection for the α-amino group, while the benzyl (Bzl) ester protects the C-terminus. This application note provides detailed protocols and considerations for the scale-up of peptide synthesis, specifically focusing on solution-phase methodologies employing this compound.

D-tryptophan is often incorporated into peptide-based drug candidates to enhance their metabolic stability and receptor binding affinity. The indole side chain of tryptophan, however, presents unique challenges during synthesis, particularly at scale, due to its susceptibility to oxidation and side reactions under acidic conditions.[1][2][3] Therefore, careful optimization of reaction conditions and purification strategies is paramount.

Data Presentation: Representative Scale-Up Synthesis

The following table summarizes representative quantitative data for a single coupling cycle in a solution-phase peptide synthesis scale-up. These values are illustrative and should be optimized for each specific peptide sequence and scale. This data is adapted from protocols for similar Z-protected amino acids.[4]

ParameterValueNotes
Starting Materials
This compound1.0 equivalentKey amino acid building block.
C-terminally protected amino acid/peptide1.0 equivalentThe growing peptide chain.
Coupling Agent (e.g., DCC)1.1 equivalentsDicyclohexylcarbodiimide is a common choice for solution-phase synthesis.
Racemization Suppressant (e.g., HOBt)1.1 equivalents1-Hydroxybenzotriazole is used to minimize epimerization during coupling.
Base (e.g., DIPEA)1.1 equivalentsN,N-Diisopropylethylamine is used to neutralize hydrochloride salts.
Solvent (e.g., Anhydrous DMF)5-10 L/kg of limiting reagentN,N-Dimethylformamide is a common polar aprotic solvent for peptide synthesis.
Reaction Conditions
Initial Temperature0 °CFor the activation and initial coupling phase to minimize side reactions.
Reaction TemperatureRoom TemperatureAfter initial coupling, the reaction is typically allowed to proceed at ambient temperature.
Reaction Time12-18 hoursReaction progress should be monitored by TLC or HPLC.
Work-up & Purification
Quenching AgentAcetic Acid (small amount)To react with any excess coupling agent.
Extraction SolventsEthyl acetate, 1M HCl, sat. NaHCO₃, BrineFor the removal of by-products and unreacted starting materials.
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To remove residual water from the organic phase.
Purification MethodRecrystallization or Silica Gel ChromatographyChoice depends on the properties of the protected peptide.
Expected Outcome
Yield of Protected Peptide70-90%Highly dependent on the specific peptide sequence and reaction scale.
Purity of Protected Peptide>95%Assessed by HPLC and NMR.

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of a solution-phase peptide synthesis scale-up using this compound.

Protocol 1: Coupling of this compound to a C-Terminally Protected Amino Acid

This protocol describes the formation of a peptide bond between this compound and a C-terminally protected amino acid or peptide fragment.

Materials:

  • This compound

  • C-terminally protected amino acid hydrochloride (e.g., H-Gly-OBzl·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a large, appropriately sized reaction vessel, dissolve the C-terminally protected amino acid hydrochloride (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.

  • In a separate vessel, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the this compound solution to 0 °C in an ice-water bath and add DCC (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the mixture at 0 °C for 45 minutes to ensure complete activation.

  • Filter the mixture to remove the DCU precipitate and add the filtrate to the neutralized amino acid solution from step 2.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group to allow for further chain elongation.

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Z-protected peptide in methanol or THF in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the peptide).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-16 hours.[4]

  • Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide, which can be used in the next coupling step.

Protocol 3: Final Deprotection and Cleavage of the Benzyl Ester

This protocol describes the simultaneous removal of the Z-group and cleavage of the C-terminal benzyl ester to yield the final unprotected peptide.

Materials:

  • Fully protected peptide

  • Anhydrous Hydrogen Bromide (HBr) in acetic acid (33%) or other strong acid cocktail (e.g., HF)

  • Scavengers (e.g., anisole, thioanisole)

  • Cold diethyl ether

Procedure:

Caution: This procedure involves strong, corrosive acids and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the fully protected peptide in a minimal amount of a suitable solvent (e.g., trifluoroacetic acid, if compatible).

  • Add scavengers to the solution to trap reactive carbocations generated during deprotection, which can otherwise lead to side reactions with the tryptophan indole ring.[2]

  • Cool the solution to 0 °C and slowly add the HBr in acetic acid solution.

  • Stir the reaction at room temperature and monitor its progress.

  • Once the deprotection is complete, precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic by-products.

  • Dry the crude peptide under vacuum.

Protocol 4: Large-Scale Purification of the Final Peptide

This protocol outlines a general procedure for the purification of the crude peptide using preparative reversed-phase HPLC (RP-HPLC).

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a suitable C18 column

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of DMF or acetic acid) and dilute with the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).

  • Filter the sample solution to remove any particulates.

  • Equilibrate the preparative RP-HPLC column with the initial mobile phase.

  • Inject the sample onto the column.

  • Run a gradient of increasing acetonitrile concentration to elute the peptide. The specific gradient will need to be optimized for each peptide.

  • Monitor the elution profile at 220 nm and 280 nm (for tryptophan-containing peptides).

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions that meet the desired purity specifications.

  • Lyophilize the pooled fractions to obtain the final purified peptide as a fluffy white powder.

Mandatory Visualizations

Experimental Workflow for Scale-Up Peptide Synthesis

experimental_workflow cluster_synthesis Solution-Phase Synthesis Cycle cluster_finalization Finalization start C-Terminally Protected Amino Acid/Peptide neutralization Neutralization (DIPEA/DMF) start->neutralization coupling Coupling Reaction (12-18h, RT) neutralization->coupling activation Activation of This compound (DCC/HOBt in DMF) activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification_intermediate Purification of Protected Peptide (Recrystallization/Chromatography) workup->purification_intermediate deprotection Z-Group Deprotection (Catalytic Hydrogenation) purification_intermediate->deprotection next_cycle To Next Coupling Cycle deprotection->next_cycle final_deprotection Final Deprotection & Cleavage (e.g., HBr/AcOH) next_cycle->final_deprotection After Final Cycle precipitation Precipitation (Cold Diethyl Ether) final_deprotection->precipitation purification_final Large-Scale RP-HPLC Purification precipitation->purification_final lyophilization Lyophilization purification_final->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Workflow for the scale-up of solution-phase peptide synthesis.

Signaling Pathway for a Tryptophan-Containing Peptide

signaling_pathway cluster_cell Enteroendocrine Cell receptor G-Protein Coupled Receptor (e.g., CaSR, TAS1R1/TAS1R3) g_protein G-Protein Activation receptor->g_protein Activation effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Increase (e.g., IP₃, DAG, cAMP) effector->second_messenger ca_release Intracellular Ca²⁺ Release second_messenger->ca_release secretion GLP-1 Secretion ca_release->secretion Triggers peptide Trp-Containing Peptide peptide->receptor Binding

Caption: Representative signaling pathway activated by a tryptophan-containing peptide.[5]

Conclusion

The scale-up of peptide synthesis using this compound is a feasible but challenging endeavor that requires careful consideration of the unique chemical properties of the tryptophan residue. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to design and execute large-scale synthesis campaigns. By implementing robust reaction monitoring, optimized purification strategies, and appropriate handling of the tryptophan-containing intermediates and final product, high-purity peptides can be successfully manufactured at scale.

References

Troubleshooting & Optimization

Technical Support Center: Peptide Coupling with Z-D-Trp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during peptide coupling reactions involving Z-D-Trp-OBzl (N-benzyloxycarbonyl-D-tryptophan benzyl ester). This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful peptide synthesis.

Troubleshooting Guides

This section addresses common problems encountered during the use of this compound in peptide coupling, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Yield of the Desired Peptide and Presence of Unexpected Impurities

Question: My reaction yield is significantly lower than expected, and I observe several unexpected peaks in my HPLC and mass spectrometry analysis. What are the potential side reactions?

Answer: Low yields and the presence of impurities when using tryptophan-containing amino acids are often due to the reactivity of the indole side chain. The most common side reactions for this compound include oxidation of the tryptophan residue, racemization, and diketopiperazine formation.[1][2][3] A systematic approach to identifying the byproduct is crucial for troubleshooting.

Question: My mass spectrometry results show a peak with a mass increase of +16 Da or +32 Da relative to the expected product. What is this impurity?

Answer: This mass shift strongly indicates oxidation of the tryptophan indole ring. A +16 Da increase typically corresponds to the formation of N-formylkynurenine or hydroxytryptophan derivatives, while a +32 Da increase can result from further oxidation.[4] This is a very common side reaction, as the indole nucleus is susceptible to oxidative degradation, which can occur during the coupling reaction itself or during workup and purification.[4]

Solutions:

  • Use Scavengers: If the reaction conditions are potentially oxidative, consider the addition of scavengers.

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Protect the Indole Nitrogen: For future syntheses, consider using a tryptophan derivative with a protecting group on the indole nitrogen, such as Fmoc-Trp(Boc)-OH, to prevent this side reaction.[5]

Question: I am observing a byproduct with the same mass as my desired peptide but with a different retention time in my chiral HPLC analysis. What could be the cause?

Answer: This is a classic sign of racemization (or epimerization) of the amino acid that was activated for the coupling reaction.[2][6] While the D-configuration of this compound is set, the activated amino acid being coupled to it can racemize. This can be influenced by the choice of coupling reagent, base, and temperature.[1][7]

Solutions:

  • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those based on phosphonium or aminium salts (e.g., HATU, HBTU, PyBOP), in combination with additives like HOBt or HOAt.[6][8]

  • Base Selection: Employ a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or a sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of stronger bases.[6][8]

  • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[1][6]

Question: After coupling the third amino acid, I've isolated a major byproduct that corresponds to the mass of the first two amino acids cyclized. What is happening?

Answer: This side reaction is the formation of a diketopiperazine (DKP).[2][6] It occurs when the N-terminal amine of a dipeptide attacks the ester linkage of the C-terminal residue, leading to cleavage from the solid support (in SPPS) or cyclization in solution-phase synthesis.[6] This is particularly common when proline or glycine is one of the first two residues, but it can occur with other amino acids as well.[5]

Solutions:

  • Use a Hindered Resin: In solid-phase synthesis, using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress DKP formation.[5][6]

  • Couple as a Dipeptide: A highly effective method is to pre-form the first two amino acids as a dipeptide unit and then couple it in the synthesis.[5][6]

  • In Situ Neutralization: In Boc-based synthesis, using in situ neutralization protocols can help to suppress this side reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What makes the tryptophan side chain so reactive?

A1: The indole ring of tryptophan is electron-rich, making it a good nucleophile and highly susceptible to electrophilic attack and oxidation.[4][9] This reactivity is the root cause of many of the side reactions observed during peptide synthesis.

Q2: Are there any specific side reactions associated with the Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups?

A2: The Z and OBzl groups are generally stable, but their removal via catalytic hydrogenation can sometimes be problematic. In the presence of sulfur-containing amino acids, the catalyst can be poisoned. For tryptophan, the indole ring itself does not typically interfere with hydrogenation. However, the acidic conditions sometimes used for deprotection can lead to alkylation of the indole ring by carbocations formed from other protecting groups.[10]

Q3: How can I prevent alkylation of the tryptophan indole ring?

A3: Alkylation can occur when carbocations are generated during the cleavage of other protecting groups (like t-butyl groups) in an acidic environment. To prevent this, it is crucial to use a "scavenger" in the cleavage cocktail. Scavengers, such as triisopropylsilane (TIS) or water, are nucleophiles that will trap these reactive carbocations before they can modify the tryptophan residue.

Q4: My peptide is aggregating during synthesis. Can this be related to the tryptophan residue?

A4: Yes, peptide aggregation can be a significant issue, and while it is sequence-dependent, hydrophobic residues like tryptophan can contribute to it.[5] Aggregation can lead to incomplete coupling and deprotection steps.[5] Strategies to overcome this include switching to a more polar solvent like NMP, adding chaotropic salts, or performing the coupling at a higher temperature.[5][8]

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific reaction conditions. The following table summarizes general trends and observations for common side reactions involving tryptophan.

Side ReactionCoupling ReagentBaseTemperatureSolventExtent of Side ReactionPrevention Strategy
Racemization Carbodiimides (DCC, DIC)Strong BasesRoom TempPolar AproticCan be significantUse additives (HOBt, HOAt), weaker bases (NMM), and lower temperatures (0 °C)[1]
Oxidation N/AN/ARoom TempN/AVariable, increases with exposure to airDegas solvents, use antioxidants, or protect the indole nitrogen[4]
Diketopiperazine N/APiperidine (in Fmoc SPPS)Room TempDMFHigh with Pro or Gly at pos 2Couple as a dipeptide, use hindered resin[5][6]
Aspartimide N/APiperidine (in Fmoc SPPS)Room TempDMFHigh with Asp-Gly/Ser/AlaAdd HOBt to deprotection solution, use Hmb protecting group on preceding residue[1][5]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using this compound in Solution Phase

This protocol describes a standard method for coupling an N-protected amino acid to the deprotected N-terminus of a peptide chain where the C-terminal residue is this compound.

  • Deprotection of the N-terminal Z-group (if applicable):

    • Dissolve the peptide containing the N-terminal Z-protected amino acid in a suitable solvent (e.g., methanol, THF).

    • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

  • Coupling Reaction:

    • Dissolve the deprotected peptide (1.0 eq) and the next N-protected amino acid (1.05 eq) in an appropriate solvent (e.g., DMF, DCM).

    • Add a racemization suppressant such as HOBt (1.1 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., DIC, 1.1 eq) dropwise to the cooled solution while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Filter off any precipitated urea byproduct (if using a carbodiimide reagent).

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 5% HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude peptide by flash chromatography or recrystallization.

Protocol 2: HPLC-MS Analysis for Detection of Tryptophan Oxidation

  • Sample Preparation:

    • Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a range that includes the expected mass of the peptide and potential oxidized byproducts (e.g., m/z 500-2000).

    • Analysis: Look for the expected [M+H]+ ion of your target peptide. Search for ions corresponding to [M+16+H]+ and [M+32+H]+, which are indicative of oxidation.

Visualizations

The following diagrams illustrate key workflows and concepts related to troubleshooting side reactions in peptide synthesis.

Troubleshooting_Workflow start Reaction Complete. Analyze Crude Product (LC-MS) purity Is Purity > 90%? start->purity end Proceed to Purification purity->end Yes troubleshoot Identify Main Impurity by Mass Difference (Δm) purity->troubleshoot No delta16 Δm = +16 Da? troubleshoot->delta16 oxidation Probable Cause: Indole Oxidation delta16->oxidation Yes delta0 Δm = 0 Da? (Same Mass Impurity) delta16->delta0 No solution_ox Solution: - Degas solvents - Use Trp(Boc) in future oxidation->solution_ox racemization Probable Cause: Racemization delta0->racemization Yes delta_neg Δm < 0 Da? delta0->delta_neg No solution_rac Solution: - Lower temperature - Use additives (HOAt) - Change base to NMM racemization->solution_rac deletion Probable Cause: Deletion Sequence or Diketopiperazine (DKP) delta_neg->deletion Yes other Other Δm delta_neg->other No solution_del Solution: - Double couple - Change coupling reagent - For DKP, use 2-Cl-Trt resin deletion->solution_del

Caption: Troubleshooting workflow for identifying common side products.

Oxidation_Pathway Trp Tryptophan Residue (in Peptide Chain) Intermediate Reactive Intermediate (e.g., Hydroperoxide) Trp->Intermediate + [O] Oxidant Oxidizing Species (e.g., O2, peroxides) Oxidant->Intermediate Product1 N-Formylkynurenine (+16 Da) Intermediate->Product1 Ring Opening Product2 Hydroxytryptophan (+16 Da) Intermediate->Product2 Hydroxylation

Caption: Simplified pathway of tryptophan oxidation during peptide synthesis.

References

How to avoid racemization of D-tryptophan during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization of D-tryptophan during peptide coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Troubleshooting Guide: Minimizing D-Tryptophan Racemization

This guide will help you troubleshoot and minimize racemization when coupling D-tryptophan in your peptide synthesis protocols.

Issue: High levels of L-tryptophan impurity detected after coupling D-tryptophan.

This indicates that racemization has occurred. Follow these steps to identify and resolve the potential causes:

Step 1: Evaluate Your Coupling Reagent and Additives

Certain coupling reagents are more prone to causing racemization. The use of additives is crucial, especially with carbodiimide-based reagents.

  • Problem: Use of a carbodiimide reagent (e.g., DCC, DIC) without a racemization-suppressing additive.

  • Solution: Always use carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] These additives react with the activated amino acid to form an active ester that is less susceptible to racemization.

  • Optimization: For particularly sensitive couplings involving D-tryptophan, consider using phosphonium or aminium/uronium-based reagents such as HBTU, HATU, or COMU, which are known to reduce racemization.[2]

Step 2: Assess the Base in Your Reaction

The choice and concentration of the base used during coupling significantly impact the extent of racemization.

  • Problem: Use of a strong, non-sterically hindered base (e.g., triethylamine) or an excess amount of base.

  • Solution: Opt for a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIEA) is a common choice, but for highly sensitive couplings, consider using 2,4,6-collidine (TMP), which has been shown to minimize racemization.[3] Use the minimum amount of base necessary for the reaction to proceed.

Step 3: Analyze Your Solvent and Reaction Temperature

The reaction environment plays a critical role in controlling the rate of racemization.

  • Problem: Use of polar aprotic solvents like DMF or NMP at elevated temperatures.

  • Solution: Where solubility permits, consider using less polar solvents.[1] Perform the coupling reaction at a lower temperature, for example, 0°C to room temperature, to reduce the rate of epimerization.[2]

Step 4: Review Your Activation and Coupling Times

Prolonged exposure of the activated amino acid to the reaction conditions can increase the likelihood of racemization.

  • Problem: Extended pre-activation times before adding the coupling mixture to the resin-bound amine.

  • Solution: Minimize the pre-activation time. Ideally, add the freshly prepared coupling mixture to the deprotected resin immediately.[3]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid, coupling reagents, additives, and reaction conditions. While specific quantitative data for D-tryptophan is limited in readily available literature, the following tables provide illustrative data on racemization observed for tryptophan derivatives and other sensitive amino acids under various conditions.

Table 1: Illustrative Racemization of a Protected Tryptophan Derivative

This table shows the percentage of D-isomer observed for the coupling of a protected 5-Bromo-L-tryptophan with an amino acid ester using different coupling reagents. These values can serve as a general guide.

Coupling ReagentAdditiveTypical % Racemization (D-isomer)
EDCHOBt< 1%
HBTUHOBt< 1%
HATU-< 1%
EDCNone5-15%

Note: These values are illustrative and can vary based on specific reaction conditions (temperature, base, solvent, and reaction time).[4]

Table 2: Racemization Levels for Sensitive Amino Acids with Different Coupling Systems

This table illustrates the impact of different coupling systems on the racemization of Fmoc-L-His(Trt)-OH and Fmoc-L-Cys(Trt)-OH. While not specific to tryptophan, it highlights the importance of the chosen reagents.

Protected Amino AcidCoupling System% D-isomer
Fmoc-L-His(Trt)-OHDIC/Oxyma~2%
Fmoc-L-His(Trt)-OHEDCI/HOBt~5%
Fmoc-L-His(Trt)-OHHATU/DIPEA~8%
Fmoc-L-Cys(Trt)-OHDIC/Oxyma< 1%
Fmoc-L-Cys(Trt)-OHEDCI/HOBt~1.5%
Fmoc-L-Cys(Trt)-OHHATU/DIPEA~2.5%

Data adapted from studies on racemization of sensitive amino acids and should be considered illustrative for D-tryptophan coupling.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of D-Tryptophan in Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed to minimize racemization during the coupling of a protected D-tryptophan residue.

Materials:

  • Fmoc-D-Trp(Boc)-OH

  • Resin with N-terminal deprotected amino acid

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (TMP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate vessel, dissolve Fmoc-D-Trp(Boc)-OH (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add DIEA or TMP (4 eq.) to the amino acid/Oxyma solution.

    • Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Major Pathway) cluster_enolization Direct Enolization (Minor Pathway) Activated_AA Activated D-Tryptophan Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemic_Mix_Ox Racemic Mixture (D- and L-Trp) Oxazolone->Racemic_Mix_Ox Nucleophilic Attack Base_Ox Base Base_Ox->Oxazolone α-proton abstraction Activated_AA2 Activated D-Tryptophan Enolate Planar Enolate Intermediate Activated_AA2->Enolate α-proton abstraction Racemic_Mix_En Racemic Mixture (D- and L-Trp) Enolate->Racemic_Mix_En Protonation Base_En Strong Base Base_En->Activated_AA2

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Step 3 cluster_solutions4 Solutions for Step 4 Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagents & Additives Start->Step1 Step2 Step 2: Assess Base Step1->Step2 Sol1A Use Additives (HOBt, HOAt, Oxyma) Step1->Sol1A Sol1B Switch to Phosphonium/Uronium Reagents Step1->Sol1B Step3 Step 3: Analyze Solvent & Temperature Step2->Step3 Sol2A Use Weaker/Hindered Base (DIEA, Collidine) Step2->Sol2A Sol2B Use Stoichiometric Amount of Base Step2->Sol2B Step4 Step 4: Review Activation Time Step3->Step4 Sol3A Use Less Polar Solvent Step3->Sol3A Sol3B Lower Reaction Temperature (e.g., 0°C) Step3->Sol3B End Racemization Minimized Step4->End Sol4A Minimize Pre-activation Time Step4->Sol4A

References

Technical Support Center: Z-D-Trp-OBzl Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Z-D-Trp-OBzl (N-alpha-Carbobenzyloxy-D-tryptophan benzyl ester) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency when using this compound?

Low coupling efficiency with this compound typically stems from a combination of factors, the most significant being steric hindrance. The bulky nature of both the N-terminal benzyloxycarbonyl (Z) protecting group and the C-terminal benzyl ester (OBzl) can physically obstruct the approach of the coupling reagents and the incoming amine nucleophile.[1] This steric congestion slows down the rate of amide bond formation, leading to incomplete reactions and reduced yields.[1] Additionally, the hydrophobicity imparted by these groups can lead to poor solubility and aggregation of the peptide chain, further hindering the reaction.[2]

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC may be insufficient.[3][4] More potent activating reagents are recommended. Aminium/uronium salts such as HATU, HBTU, HCTU, and COMU are generally more effective as they form highly reactive OAt- or OBt-esters, which accelerate the reaction rate and can overcome steric barriers.[5][6] Phosphonium salts like PyBOP and PyAOP are also excellent choices for difficult couplings.[4][6]

Q3: Can the choice of base impact the coupling efficiency and lead to side reactions?

Yes, the choice and amount of base are critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is typically used.[6] Using an excessive amount of base or a less hindered base can increase the risk of racemization, a common side reaction where the stereochemistry of the amino acid is inverted.[7][8] For particularly sensitive couplings, a weaker base like sym-collidine may be considered to minimize epimerization.[8]

Q4: What are common side reactions associated with this compound coupling, and how can they be minimized?

The primary side reactions of concern are:

  • Racemization: Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[4][7][8] This can be suppressed by adding additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[5][9]

  • N-acylurea Formation: When using carbodiimide reagents (DCC, DIC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming the activated amino acid. The use of additives like HOBt or HOAt minimizes this side reaction.[1]

  • Guanidinylation: If an excess of aminium/uronium reagents (e.g., HBTU, HATU) is used, they can react with the free N-terminal amine of the peptide chain, leading to irreversible capping.[5][8] This can be avoided by pre-activating the carboxylic acid or using stoichiometric amounts of the coupling reagent.[8][9]

Troubleshooting Guide: Low Coupling Yield

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency.

Problem: The coupling reaction with this compound results in a low yield of the desired peptide, as confirmed by LC-MS analysis.

G cluster_0 start Low Coupling Yield Detected reagents Step 1: Verify Reagents - Purity of this compound & Amine? - Freshness of Coupling Reagents? - Correct Stoichiometry? start->reagents Begin Troubleshooting conditions Step 2: Optimize Conditions - Increase Reaction Time (e.g., 4-24h) - Cautiously Increase Temp (e.g., to 40°C) - Check Solvent (DMF, NMP) reagents->conditions Reagents OK end Yield Improved reagents->end Issue Found & Corrected reagent_change Step 3: Change Coupling Reagent - Switch from Carbodiimide to HATU, HBTU, or COMU conditions->reagent_change Conditions Optimized, Still Low Yield conditions->end Yield Improves double_couple Step 4: Perform Double Coupling - Repeat the coupling step with fresh reagents reagent_change->double_couple Powerful Reagent Used, Still Incomplete reagent_change->end Yield Improves double_couple->end Reaction Driven to Completion no_improvement Consult Further double_couple->no_improvement Still Low Yield

Troubleshooting workflow for low coupling efficiency.

Data Presentation

The choice of coupling reagent is critical when dealing with steric hindrance. The following table summarizes the general performance of various coupling reagents for hindered amino acid couplings.

Reagent ClassExamplesRelative Efficacy for Hindered CouplingKey AdvantagesCommon Disadvantages
Carbodiimides DIC, DCC, EDCLow to ModerateCost-effective.Prone to N-acylurea formation; high racemization risk without additives.[1][4]
Phosphonium Salts PyBOP, PyAOPHighHigh coupling efficiency; byproducts are generally soluble.[4]BOP produces carcinogenic HMPA byproduct.[6]
Aminium/Uronium Salts HBTU, TBTU, HCTUHighRapid reaction rates and high efficiency.[4][6]Can cause guanidinylation of the N-terminus if used in excess.[5][8]
Aminium/Uronium Salts (HOAt-based) HATUVery HighGenerally superior for hindered couplings due to the formation of more reactive OAt-esters.[5]Higher cost; potential for side reactions if not used correctly.
Aminium/Uronium Salts (Oxyma-based) COMUVery HighExcellent efficiency with an improved safety profile over benzotriazole-based reagents.[5][10]Higher cost.

Experimental Protocols

The following are generalized protocols for coupling this compound. These should be optimized for your specific peptide sequence and synthesis scale (solution-phase or solid-phase).

Protocol 1: HATU-Mediated Coupling (Recommended for Hindered Systems)

This protocol is highly effective for sterically challenging couplings.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine (for SPPS) or amino acid ester (for solution phase)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Preparation: If using solid-phase synthesis, ensure the resin is swelled in DMF and the N-terminal protecting group (e.g., Fmoc) has been removed and the resin is washed thoroughly.

  • Pre-activation: In a separate vessel, dissolve this compound (1.5-2.0 eq) and HATU (1.45-1.9 eq) in DMF.

  • Base Addition: Add DIPEA (3.0-4.0 eq) to the activation mixture. Allow the solution to pre-activate for 2-5 minutes. A color change is often observed.

  • Coupling: Add the pre-activated solution to the vessel containing the resin or amino acid ester (1.0 eq).

  • Reaction: Agitate the mixture at room temperature for 1-4 hours. Reaction progress can be monitored using a qualitative method like the Kaiser test for SPPS, which should be negative upon completion.[11]

  • Work-up (SPPS): Filter the resin and wash sequentially with DMF, DCM, and Methanol.

  • Work-up (Solution Phase): Remove DMF under reduced pressure. The crude product can then be purified using standard methods like column chromatography or recrystallization.

Protocol 2: DIC/HOAt Mediated Coupling

This is a more cost-effective method, with HOAt providing enhanced reactivity and racemization suppression compared to HOBt.

Materials:

  • This compound

  • Resin-bound peptide or amino acid ester

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolution: In a reaction vessel, dissolve this compound (1.5 eq) and HOAt (1.5 eq) in DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.5 eq) to the solution and stir for 15-20 minutes.

  • Coupling: Add the activated solution to the peptide-resin or amino acid ester (1.0 eq). If the amine component is a salt, add 1 equivalent of a non-nucleophilic base (e.g., DIPEA).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor for completion.

  • Work-up: Follow the appropriate work-up procedure as described in Protocol 1. If in solution phase, the diisopropylurea byproduct may need to be filtered off.

Visualizations

The bulky protecting groups on this compound are a primary source of steric hindrance that can impede amide bond formation.

G cluster_Z Z-Group (Carbobenzyloxy) cluster_Trp D-Tryptophan Core cluster_OBzl OBzl-Group (Benzyl Ester) cluster_reagent Approaching Reagents Z_ring Phenyl Z_CH2 CH2 Z_ring->Z_CH2 Z_O1 O Z_C1 C=O Z_C1->Z_O1 Trp_N N Z_C1->Trp_N Z_O2 O Z_O2->Z_C1 Z_CH2->Z_O2 Trp_alphaC α-C Trp_N->Trp_alphaC Trp_C COOH (Activated) Trp_alphaC->Trp_C Trp_Sidechain Indole Side Chain Trp_alphaC->Trp_Sidechain Bzl_O O Trp_C->Bzl_O Bzl_CH2 CH2 Bzl_O->Bzl_CH2 Bzl_ring Phenyl Bzl_CH2->Bzl_ring CouplingReagent Coupling Reagent CouplingReagent->Trp_C Activation IncomingAmine Incoming Amine (R-NH2) IncomingAmine->Trp_C Nucleophilic Attack

Steric hindrance from Z and OBzl groups on this compound.

References

Technical Support Center: Z-D-Trp-OBzl Benzyl Ester Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering incomplete cleavage of the benzyl ester in Z-D-Trp-OBzl.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving the benzyl ester in this compound?

The most common methods for benzyl ester deprotection are:

  • Catalytic Hydrogenolysis: This is a widely used and often clean method that utilizes hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[1][2][3] The byproducts of this reaction are the deprotected carboxylic acid and toluene, which is volatile and easily removed.[3]

  • Catalytic Transfer Hydrogenation: A safer alternative to using pressurized hydrogen gas, this method employs a hydrogen donor in the presence of a palladium catalyst.[1][4] Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[1][3]

  • Acid-Catalyzed Cleavage: This method is suitable for substrates that are sensitive to hydrogenation but stable under acidic conditions.[1][2] Strong acids like trifluoroacetic acid (TFA) are often used.[2]

Q2: How do I choose the most appropriate deprotection method?

The selection of a deprotection method depends on several factors, including the stability of your substrate, the presence of other functional groups, and the scale of your reaction.[5] For this compound, both the Z (benzyloxycarbonyl) group and the benzyl ester are susceptible to hydrogenolysis. If selective cleavage of only the benzyl ester is desired, other methods might need to be considered, though typically both are removed simultaneously during global deprotection.

Q3: What are the common causes of incomplete benzyl ester cleavage?

Incomplete cleavage during catalytic hydrogenolysis can be attributed to several factors:

  • Catalyst Inactivity or Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or certain nitrogen heterocycles.[1][4] The indole ring of tryptophan itself can sometimes interfere with the catalyst's activity.

  • Poor Mass Transfer: Insufficient stirring or poor mixing can limit the interaction between the substrate, catalyst, and hydrogen source.[4]

  • Suboptimal Reaction Conditions: Factors such as low hydrogen pressure, incorrect solvent choice, or low catalyst loading can lead to an incomplete reaction.[1][3]

  • Catalyst Quality: The efficiency of commercial palladium on carbon catalysts can vary significantly.[6] Key factors for an effective catalyst include small palladium particle size and homogeneous distribution on the carbon support.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the debenzylation of this compound.

Problem Possible Cause Suggested Solution
Incomplete Reaction Inactive or insufficient catalyst- Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%).[3] - Use a fresh batch of high-quality catalyst. - Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1]
Low hydrogen pressure- Ensure the system is properly sealed and under a positive pressure of hydrogen. For challenging substrates, consider increasing the hydrogen pressure if your equipment allows.[1]
Inefficient stirring- Increase the stirring rate to ensure the catalyst is well suspended and to improve mass transfer.[3]
Inappropriate solvent- The choice of solvent can significantly impact the reaction rate. For debenzylation with Pd/C, the general order of solvent efficiency is ethanol > methanol > toluene.[3]
Catalyst Poisoning Presence of sulfur or other inhibitors- Ensure all starting materials and solvents are free of potential catalyst poisons. - If poisoning is suspected, increasing the catalyst loading may help.[3] - Pre-treating the substrate to remove impurities may be necessary.
Side Reactions Reduction of other functional groups- If your molecule contains other reducible groups (e.g., alkenes, alkynes, nitro groups), catalytic transfer hydrogenation can be a milder and more selective alternative to using H₂ gas.[3]

Experimental Protocols

Method 1: Catalytic Hydrogenolysis

This protocol describes a general procedure for the deprotection of this compound using palladium on carbon and hydrogen gas.

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol to a concentration of approximately 0.1 M.[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[1]

  • Inerting: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected Z-D-Trp. Further purification can be performed if necessary.[1]

Visualizations

Troubleshooting Workflow for Incomplete Benzyl Ester Cleavage

TroubleshootingWorkflow start Incomplete Benzyl Ester Cleavage check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_h2 Verify Hydrogen Source and Pressure check_catalyst->check_h2 Still Incomplete increase_catalyst Increase Catalyst Loading or Use Fresh Catalyst check_catalyst->increase_catalyst Potential Issue pearlmans_catalyst Consider Pearlman's Catalyst (Pd(OH)₂/C) check_catalyst->pearlmans_catalyst Potential Issue check_stirring Ensure Vigorous Stirring check_h2->check_stirring Still Incomplete increase_pressure Increase Hydrogen Pressure (if possible) check_h2->increase_pressure Potential Issue check_solvent Evaluate Solvent Choice check_stirring->check_solvent Still Incomplete increase_stirring Increase Stirring Rate check_stirring->increase_stirring Potential Issue change_solvent Change Solvent (e.g., to Ethanol) check_solvent->change_solvent Potential Issue transfer_hydrogenation Consider Catalytic Transfer Hydrogenation check_solvent->transfer_hydrogenation Still Incomplete end Reaction Complete increase_catalyst->end Resolved pearlmans_catalyst->end Resolved increase_pressure->end Resolved increase_stirring->end Resolved change_solvent->end Resolved transfer_hydrogenation->end Alternative Method

Caption: Troubleshooting workflow for incomplete benzyl ester cleavage.

References

Technical Support Center: Preventing Indole Side Chain Modification of Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the modification of the indole side chain of tryptophan during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common modifications of the tryptophan indole side chain?

A1: The indole side chain of tryptophan is susceptible to two primary types of modifications:

  • Oxidation: This is a common degradation pathway that can be initiated by exposure to light, oxygen, metal ions, or reactive oxygen species (ROS).[1][2][3] Oxidation can lead to the formation of various products, including kynurenine and N-formylkynurenine, which can alter the structure and function of peptides and proteins.

  • Alkylation: This typically occurs under acidic conditions, such as during the cleavage of peptides from a solid support in peptide synthesis.[4][5] Cationic species, like the tert-butyl cation generated during the removal of Boc protecting groups, can attack the electron-rich indole ring.[5]

Q2: I'm seeing unexpected peaks in my HPLC analysis of a tryptophan-containing peptide. What could be the cause?

A2: Unexpected peaks in the HPLC chromatogram of a tryptophan-containing peptide often indicate modification of the indole side chain. The likely culprits are oxidation or alkylation.[1][4] If the peptide has been stored for a period, exposed to light, or is in a solution with metal ion contamination, oxidation is a strong possibility.[1] If the peptide was recently synthesized and cleaved from the resin, alkylation by carbocations generated during cleavage is a common side reaction.[4][6]

Q3: How can I prevent tryptophan oxidation during peptide synthesis and handling?

A3: To prevent tryptophan oxidation, consider the following strategies:

  • Use of Protecting Groups: During solid-phase peptide synthesis (SPPS), protecting the indole nitrogen with a tert-Butyloxycarbonyl (Boc) group is a highly effective method.[1][7] This group shields the indole from oxidation and is typically removed during the final cleavage step.

  • Employ Scavengers: In the cleavage cocktail, use scavengers like triisopropylsilane (TIS), triethylsilane (TES), or 1,2-ethanedithiol (EDT) to quench reactive species that can cause oxidation.[1]

  • Control Storage and Handling Conditions:

    • Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

    • Use deoxygenated solvents for dissolving the peptide.[1]

    • Protect solutions from light.[1]

    • Maintain the pH of the solution between 4 and 6, as higher pH can accelerate oxidation.[1]

  • Add Antioxidants: Consider adding antioxidants like methionine or N-acetyl-tryptophan to the solution to act as sacrificial scavengers of oxidizing agents.[1][8]

Q4: What are the best practices for preventing tryptophan alkylation during peptide cleavage?

A4: Alkylation is a significant concern during the trifluoroacetic acid (TFA)-mediated cleavage of peptides from the resin. To mitigate this:

  • Use Indole-Protected Tryptophan: Incorporating tryptophan with its indole nitrogen protected by a Boc group [Fmoc-Trp(Boc)-OH] is the most effective strategy.[6][7] The Boc group is cleaved during the TFA treatment, but the resulting indole-carboxy moiety continues to protect the sidechain from alkylation.[7]

  • Optimize the Cleavage Cocktail: A well-formulated cleavage cocktail containing scavengers is crucial. A common and effective cocktail is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[5] TIS is an excellent scavenger for the tert-butyl cations that cause alkylation.[5]

Q5: I am working with therapeutic proteins. How can I prevent tryptophan modification during manufacturing and storage?

A5: For therapeutic proteins, preventing tryptophan modification is critical for maintaining efficacy and safety. Key strategies include:

  • Formulation with Antioxidants: Formulating the protein with antioxidants such as L-methionine and N-acetyl-tryptophan can effectively protect tryptophan residues from oxidation.[8]

  • Control of Cell Culture Media: In biopharmaceutical manufacturing, modifying the chemically defined media can reduce tryptophan oxidation.[9] Studies have shown that increasing the concentrations of tryptophan, copper, and manganese, while decreasing the concentration of cysteine, can have a synergistic effect in lowering tryptophan oxidation.[9]

  • Light Protection: Protecting the biopharmaceutical product from strong light exposure during storage and handling is a primary and essential measure to prevent photo-induced oxidation of tryptophan.[2][9]

Troubleshooting Guides

Issue 1: Tryptophan Oxidation
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks in HPLC of a stored peptide solution.[1]Exposure to oxygen, light, or metal ion contamination.[1]1. Storage: Store peptide solutions in aliquots at -20°C or -80°C.[1]2. Solvents: Use deoxygenated solvents.[1]3. Light: Protect solutions from light by using amber vials or covering with foil.[1]4. Chelating Agents: Consider adding EDTA to sequester metal ions.[1]
Degradation of a tryptophan-containing therapeutic protein during storage.Photo-oxidation or reaction with oxidizing agents in the formulation.1. Light Protection: Ensure the product is stored in light-protective packaging.[2][9]2. Antioxidants: Add antioxidants like methionine or N-acetyl-tryptophan to the formulation.[8]3. pH Control: Maintain the formulation pH in a range that minimizes oxidation (typically slightly acidic).[1]
Issue 2: Tryptophan Alkylation during Peptide Synthesis
Symptom Possible Cause Troubleshooting Steps
Significant side-product formation observed by LC-MS after TFA cleavage of a tryptophan-containing peptide.[4]Alkylation of the indole ring by carbocations (e.g., tert-butyl cations) generated during cleavage.[5]1. Indole Protection: Use Fmoc-Trp(Boc)-OH during peptide synthesis.[6][7]2. Scavengers: Employ an effective scavenger cocktail during cleavage. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).[5] For peptides with other sensitive residues like cysteine, a cocktail containing EDT may be used, but be aware of potential side reactions with tryptophan.[5][6]
Alkylation from resin linker decomposition.[4]The linker molecule of the solid support can be a source of alkylating species during TFA cleavage.[4]1. Optimize Cleavage: Modify the composition of the cleavage cocktail to minimize linker-derived side products.[4]2. Choice of Resin: Consider using a different resin if linker-based alkylation is a persistent issue.

Experimental Protocols

Protocol 1: Cleavage of a Tryptophan-Containing Peptide from Resin with a Scavenger Cocktail to Prevent Alkylation

Objective: To cleave a synthesized peptide containing tryptophan from the solid support while minimizing alkylation of the indole side chain.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethylether (cold)

  • Reaction vessel

  • Shaker

  • Centrifuge

Procedure:

  • Place the peptidyl-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently shake the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

  • Analyze the crude peptide by HPLC and mass spectrometry to confirm the identity and purity of the product.

Visualizations

Tryptophan_Degradation_Pathways cluster_Oxidation Oxidation cluster_Alkylation Alkylation Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Oxidizing agents N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine Oxidizing agents Alkylated_Tryptophan Alkylated_Tryptophan Tryptophan->Alkylated_Tryptophan Acidic conditions Reactive Oxygen Species Reactive Oxygen Species Reactive Oxygen Species->Kynurenine Reactive Oxygen Species->N_Formylkynurenine Carbocations Carbocations Carbocations->Alkylated_Tryptophan

Caption: Major degradation pathways of the tryptophan indole side chain.

Prevention_Strategies_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Protein_Handling Protein Handling & Storage Start Start Synthesis Use_Protected_Trp Incorporate Fmoc-Trp(Boc)-OH Start->Use_Protected_Trp Cleavage TFA Cleavage Use_Protected_Trp->Cleavage Add_Scavengers Add Scavenger Cocktail (TFA/TIS/H2O) Cleavage->Add_Scavengers Purification Purification Add_Scavengers->Purification Protein_Solution Protein in Solution Add_Antioxidants Add Antioxidants (Methionine, N-acetyl-Trp) Protein_Solution->Add_Antioxidants Control_pH Control pH (4-6) Protein_Solution->Control_pH Protect_From_Light Protect from Light Protein_Solution->Protect_From_Light Store_Cold Store at -20°C or -80°C Protein_Solution->Store_Cold

References

Z-D-Trp-OBzl solubility issues in peptide synthesis solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with the solubility of Z-D-Trp-OBzl during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common peptide synthesis solvents?

A1: The limited solubility of this compound stems from its chemical structure. The presence of the large, hydrophobic N-terminal benzyloxycarbonyl (Z) group and the C-terminal benzyl ester (OBzl) group, in addition to the indole side chain of tryptophan, contributes to its poor solubility in aqueous solutions and even in some organic solvents. These nonpolar groups can lead to intermolecular aggregation, making it challenging to achieve the desired concentration for efficient coupling reactions in peptide synthesis.

Q2: What are the recommended solvents for dissolving this compound?

A2: Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used and effective solvents for dissolving this compound and other protected amino acids in solid-phase peptide synthesis (SPPS). Dimethyl sulfoxide (DMSO) is also a powerful solvent for many protected amino acids. For solution-phase synthesis, dichloromethane (DCM) may be used, often in combination with other solvents.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, using a co-solvent system can be an effective strategy. For particularly difficult cases, a mixture of DCM, DMF, and NMP (often in a 1:1:1 ratio) can enhance solubility. The addition of a small amount of DMSO to DMF can also improve the solvating power.

Q4: Is it advisable to heat the solvent to dissolve this compound?

A4: Gentle warming (e.g., to 30-40°C) can aid in the dissolution of this compound. However, excessive or prolonged heating should be avoided as it can lead to the degradation of the protected amino acid.

Q5: How does the quality of the solvent affect the solubility of this compound?

A5: The purity of the solvent is crucial. For instance, DMF can degrade over time to form dimethylamine, which can interfere with the peptide synthesis process. It is recommended to use high-purity, amine-free solvents for the best results.

Troubleshooting Guides

Issue: this compound is not dissolving in the chosen solvent.

Troubleshooting Workflow

start Start: this compound solubility issue check_solvent Verify solvent quality (high-purity, amine-free) start->check_solvent ultrasonication Apply ultrasonication for 10-15 minutes check_solvent->ultrasonication gentle_warming Gently warm the solution (30-40°C) ultrasonication->gentle_warming If not dissolved stronger_solvent Switch to a stronger solvent (e.g., NMP or add DMSO) gentle_warming->stronger_solvent If not dissolved co_solvent Use a co-solvent mixture (e.g., DCM/DMF/NMP) stronger_solvent->co_solvent If not dissolved consult Consult further resources or technical support co_solvent->consult If still not dissolved

Caption: Troubleshooting workflow for this compound solubility.

Issue: The dissolved this compound precipitates out of solution during the coupling reaction.

This may be due to on-resin aggregation of the growing peptide chain, especially if the sequence is hydrophobic.

Solutions:

  • Chaotropic Salts: Wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt secondary structures.

  • Alternative Solvents: For hydrophobic peptide sequences, switching to NMP, which has a higher solvating power, can help prevent aggregation.

Quantitative Data Summary

SolventSolubilityRemarks
WaterInsoluble (8.6 x 10⁻⁴ g/L at 25°C)[1]The hydrophobic protecting groups significantly limit aqueous solubility.
Dimethylformamide (DMF)SolubleCommonly used for peptide synthesis; optical rotation of similar compounds is measured in DMF, indicating good solubility.[2]
N-Methyl-2-pyrrolidone (NMP)SolubleOften has a higher solvating power than DMF, especially for hydrophobic sequences.
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving many protected amino acids.
Dichloromethane (DCM)Sparingly to moderately solubleOften used in co-solvent systems for solution-phase synthesis.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for SPPS

Objective: To prepare a solution of this compound for coupling in solid-phase peptide synthesis.

Materials:

  • This compound

  • High-purity, amine-free DMF or NMP

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of DMF or NMP to achieve the desired concentration.

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.

  • If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.

  • Once fully dissolved, allow the solution to cool to room temperature before use in the coupling reaction.

Protocol 2: Solubility Testing with a Small Aliquot

Objective: To determine the optimal solvent for a new batch of this compound.

Methodology:

  • Weigh out a small, known amount of this compound (e.g., 5 mg).

  • Following the "Standard Dissolution of this compound for SPPS" protocol, test a series of solvents (e.g., DMF, NMP, DMSO, and co-solvent mixtures) to identify the most effective one.

  • Once the optimal solvent or solvent system is determined, scale up the procedure for the entire batch.

Signaling Pathway Context

While this compound is a synthetic building block, the D-tryptophan moiety has biological relevance. D-tryptophan and its metabolites can modulate various physiological processes, including immune responses.[3][4] The diagram below illustrates the major metabolic pathways of tryptophan.

tryptophan Tryptophan protein Protein Synthesis tryptophan->protein serotonin_pathway Serotonin Pathway tryptophan->serotonin_pathway kynurenine_pathway Kynurenine Pathway tryptophan->kynurenine_pathway indole_pathway Indole Pathway (Microbiota) tryptophan->indole_pathway serotonin Serotonin serotonin_pathway->serotonin kynurenine Kynurenine kynurenine_pathway->kynurenine indoles Indoles indole_pathway->indoles melatonin Melatonin serotonin->melatonin neuroactive_compounds Neuroactive Compounds kynurenine->neuroactive_compounds immune_modulation Immune Modulation indoles->immune_modulation

Caption: Major metabolic pathways of tryptophan.

References

Technical Support Center: Optimizing Coupling Reagents for Z-D-Trp-OBzl Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of Z-D-Trp-OBzl in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The incorporation of this compound can be challenging due to significant steric hindrance. The bulky benzyloxycarbonyl (Z) protecting group on the α-amino group and the benzyl ester (OBzl) on the C-terminus, combined with the large indole side chain of tryptophan, impede the approach of the coupling reagents and the amine nucleophile. This can lead to slower reaction rates, incomplete coupling, and an increased risk of side reactions.[1]

Q2: What are the most common side reactions observed during the coupling of this compound?

A2: The most common side reactions include:

  • Incomplete Coupling: Due to steric hindrance, the reaction may not go to completion, resulting in deletion sequences in the final peptide.

  • Racemization/Epimerization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the α-carbon, resulting in the formation of the L-enantiomer.[2][3]

  • Indole Alkylation: The indole ring of tryptophan is susceptible to electrophilic attack, which can occur during the cleavage of other protecting groups if scavengers are not used.[4][5]

  • Oxidation of the Indole Ring: The tryptophan side chain can be oxidized under certain conditions, especially during prolonged reaction times or exposure to air.[6]

Q3: Which coupling reagents are recommended for incorporating this compound?

A3: For sterically hindered amino acids like this compound, high-performance coupling reagents are recommended. Aminium/uronium salts like HATU and HBTU , and phosphonium salts like PyBOP are generally more effective than standard carbodiimide reagents (e.g., DCC, DIC) alone.[1][7][8] HATU is often considered the most powerful reagent for such "difficult" couplings due to its rapid reaction kinetics and ability to suppress racemization.[9][10][11]

Q4: How can I monitor the completion of the coupling reaction?

A4: Several qualitative tests can be used to monitor the presence of free primary amines on the solid support, indicating an incomplete reaction. The most common is the Kaiser test (ninhydrin test) , which gives a positive blue color in the presence of primary amines. For secondary amines or as a confirmatory test, the isatin test or chloranil test can be used.[12] Quantitative monitoring can be performed by cleaving a small amount of the peptide from the resin and analyzing it by HPLC .[13][14]

Q5: What is the role of additives like HOBt and HOAt?

A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization.[2] They react with the activated amino acid to form an active ester that is more stable and less prone to epimerization than the intermediate formed with the coupling reagent alone. HOAt, a component of HATU, is generally more effective than HOBt in both accelerating the coupling reaction and reducing racemization.[3]

Troubleshooting Guides

Problem 1: Low Coupling Yield / Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Presence of deletion sequences in the final peptide, as determined by mass spectrometry.

  • Low overall yield of the desired peptide.

Troubleshooting Workflow:

G start Low Coupling Yield reagent 1. Evaluate Coupling Reagent start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions If using a weak reagent (e.g., DCC alone) end Yield Improved reagent->end Switch to HATU, HBTU, or PyBOP recouple 3. Perform a Double Coupling conditions->recouple Increase reaction time (2-24h) Increase temperature cautiously (e.g., to 40°C) solvent 4. Change Solvent recouple->solvent If yield is still low solvent->end Switch from DMF to NMP or use a mixture (DMF/DCM)

Figure 1. Troubleshooting workflow for low coupling efficiency.

Solutions:

  • Switch to a more potent coupling reagent: If you are using a carbodiimide like DCC or DIC without an additive, switch to an onium salt-based reagent such as HATU, HBTU, or PyBOP.[1][8]

  • Increase reaction time and/or temperature: Sterically hindered couplings are slower. Increasing the reaction time (e.g., from 1 hour to 4 hours or even overnight) can improve the yield. Gentle heating (e.g., to 40-50°C) can also be beneficial, but should be done with caution as it may increase the risk of racemization.[14]

  • Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.

  • Optimize the solvent: N-Methyl-2-pyrrolidone (NMP) has better solvating properties than N,N-dimethylformamide (DMF) and can help to reduce peptide aggregation, which can hinder coupling. A mixture of solvents like DMF/DCM (1:1) can also be effective.[4]

Problem 2: High Levels of Racemization/Epimerization

Symptoms:

  • Presence of a diastereomeric impurity with the same mass as the desired peptide in the HPLC chromatogram.

  • Broad or split peaks in the analytical HPLC.

Troubleshooting Workflow:

G start High Racemization reagent 1. Evaluate Coupling Reagent & Additive start->reagent base 2. Modify Base Conditions reagent->base Ensure use of additive (HOBt/HOAt) Consider phosphonium reagent (PyBOP) temp 3. Lower Reaction Temperature base->temp Use weaker base (NMM instead of DIPEA) Use stoichiometric amount preactivation 4. Adjust Pre-activation Time temp->preactivation Perform coupling at 0°C end Racemization Reduced preactivation->end Minimize pre-activation time G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + Base Coupling Reagent Coupling Reagent Coupling Reagent->Activated Ester Peptide Bond Peptide Bond Activated Ester->Peptide Bond Amine Amine Amine->Peptide Bond G Start Start Deprotection N-terminal Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Monitoring Monitoring (e.g., Kaiser Test) Washing_2->Monitoring Monitoring->Coupling Incomplete (Recouple) End End Monitoring->End Complete

References

Technical Support Center: Z-Group Deprotection of Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide and organic synthesis. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from Tryptophan-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when removing the Z-group from Tryptophan-containing peptides?

A1: The main challenge arises from the high nucleophilicity of the Tryptophan indole side chain.[1] During acidic cleavage of the Z-group, a reactive benzyl carbocation is formed. This cation is a powerful electrophile that can alkylate the electron-rich indole ring of Tryptophan, leading to undesired, often irreversible, by-products.[2][3] Oxidation of the indole ring can also occur under certain conditions.

Q2: What are the most common by-products formed during Z-group deprotection of Tryptophan?

A2: The most frequently observed by-products are:

  • Indole Alkylation: The benzyl cation generated during acidic deprotection can attack the indole ring, resulting in a mass addition to your final product.[2][4]

  • N-Benzylation: Particularly during catalytic hydrogenation when there is an insufficient hydrogen source, a tertiary amine can be formed as a side reaction.[2][5]

  • Oxidation: The Tryptophan residue can be susceptible to oxidation, especially under acidic conditions if proper scavengers are not used.[6]

  • Incomplete Deprotection: The starting material may persist if reaction conditions are not optimal (e.g., poisoned catalyst, insufficient reaction time).[2]

Q3: How do scavengers prevent by-product formation?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture. They function by trapping reactive electrophiles, such as the benzyl cation, at a faster rate than the sensitive residues of your substrate.[1][7] By neutralizing these reactive intermediates, scavengers prevent them from causing unwanted side reactions like the alkylation of Tryptophan.[1]

Q4: Which Z-group deprotection method is generally recommended for Tryptophan-containing molecules?

A4: Catalytic hydrogenation is often the preferred method for deprotecting Z-protected Tryptophan.[2][8] This method is mild and avoids the generation of carbocation intermediates. The by-products, toluene and carbon dioxide, are volatile and easily removed.[8] However, care must be taken to avoid catalyst poisoning and ensure a sufficient supply of hydrogen to prevent N-benzylation.[2]

Q5: Is it necessary to protect the Tryptophan indole side chain?

A5: Protecting the Tryptophan indole nitrogen, typically with a Boc group (Fmoc-Trp(Boc)-OH), is a highly effective strategy to eliminate side reactions during acidic cleavage.[6][9] The Boc group shields the indole ring from electrophilic attack and is conveniently removed simultaneously with other acid-labile side-chain protecting groups during the final TFA cleavage step.[9]

Troubleshooting Guide

Issue 1: An unexpected mass has been added to my Tryptophan residue after acidic deprotection.

  • Possible Cause: This strongly indicates alkylation of the Tryptophan indole ring by the benzyl cation generated from the Z-group.[2][3] Cations from other protecting groups (e.g., Pmc from Arginine) or resin linkers can also cause this issue.[4][9][10]

  • Solution 1: Use Scavengers. Add a scavenger cocktail to your cleavage reagent. A common and effective cocktail for peptides containing sensitive residues is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[11][12] TIS is highly effective at quenching carbocations.[12]

  • Solution 2: Change Deprotection Method. Switch to a method that does not generate carbocations, such as catalytic hydrogenation or transfer hydrogenolysis.[2][13]

  • Solution 3: Protect the Indole Ring. In future syntheses, use Fmoc-Trp(Boc)-OH to protect the indole nitrogen. This is the most robust way to prevent this side reaction.[6][9]

Issue 2: My catalytic hydrogenation reaction is slow, incomplete, or shows N-benzylation by-products.

  • Possible Cause 1: Catalyst Poisoning. The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (e.g., from Met or Cys residues if not properly handled).[2]

    • Solution: Ensure the starting material is free of sulfur impurities. If the substrate must contain sulfur, consider an alternative deprotection method like acidic or nucleophilic cleavage.[2]

  • Possible Cause 2: Insufficient Hydrogen. An inadequate supply of hydrogen can lead to incomplete reaction or the formation of N-benzyl side products.[2][5]

    • Solution: Ensure the system is properly sealed and purged. Increase the hydrogen pressure (e.g., from a balloon to 50 psi) or use a transfer hydrogenation method with a hydrogen donor like ammonium formate.[2][8]

  • Possible Cause 3: Poor Catalyst Quality. The activity of Pd/C can degrade over time or vary between batches.[2]

    • Solution: Use a fresh, high-quality catalyst. In some cases, adding fresh catalyst portion-wise can help drive the reaction to completion.[2]

Data Presentation

Table 1: Comparison of Common Z-Group Deprotection Methods for Tryptophan-Containing Substrates

MethodReagentsAdvantagesDisadvantages for Tryptophan Substrates
Catalytic Hydrogenation H₂, Pd/CMild conditions; clean, volatile by-products (toluene, CO₂).[2][8]Risk of catalyst poisoning (sulfur); potential for over-reduction of other groups; risk of N-benzylation with insufficient H₂.[2]
Transfer Hydrogenolysis Ammonium formate, Pd/CSafer than H₂ gas; often more selective.[2]Can still reduce some sensitive functional groups.[2]
Acidic Cleavage HBr/AcOH, TFAEffective for substrates incompatible with hydrogenation.Generates benzyl cations, leading to high risk of Tryptophan indole alkylation without scavengers.[2][3]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄Good for substrates with sensitive functionalities; avoids strong acids and hydrogenation.[14]By-product (benzylated thiol) is non-volatile and must be removed via purification.[2]
Lewis Acid Cleavage AlCl₃/HFIPMild, safe, and cost-effective; tolerates many reducible functional groups.[5][14]Requires specific fluorinated solvents; potential for side reactions with highly sensitive substrates.

Table 2: Common Scavengers to Prevent Tryptophan Modification During Acidic Deprotection

ScavengerFunctionTypical ConcentrationNotes
Triisopropylsilane (TIS) Highly effective carbocation scavenger.[12]2.5 - 5% (v/v)Reduces the trityl cation and other carbocations, preventing reattachment and alkylation.[12]
Water (H₂O) Acts as a carbocation scavenger.[12]2.5 - 5% (v/v)Often used in combination with TIS in standard cleavage cocktails.[11]
1,2-Ethanedithiol (EDT) Scavenges t-butyl cations and assists in trityl group removal from Cysteine.2.5% (v/v)Particularly effective in preventing acid-catalyzed oxidation of Tryptophan.
Thioanisole Carbocation scavenger; accelerates removal of Arg(Mtr/Pmc/Pbf) groups.2 - 5% (v/v)Can cause partial removal of some Cys protecting groups.

Visualizations

Deprotection_Pathways cluster_main cluster_h2 Catalytic Hydrogenation cluster_acid Acidic Cleavage Z_Trp Z-Tryptophan H2_PdC H₂ / Pd-C Z_Trp->H2_PdC Acid Strong Acid (e.g., HBr/AcOH, TFA) Z_Trp->Acid Trp_H2 Tryptophan H2_PdC->Trp_H2 Desired Path Toluene Toluene + CO₂ (Volatile By-products) H2_PdC->Toluene N_Benzyl N-Benzyl By-product (Insufficient H₂) H2_PdC->N_Benzyl Trp_Acid Tryptophan Acid->Trp_Acid Desired Path Benzyl_Cation Benzyl Cation (Reactive Intermediate) Acid->Benzyl_Cation Generates

Caption: Z-Group deprotection pathways and key intermediates.

Byproduct_Formation Benzyl_Cation Benzyl Cation (from Z-group) Trp Tryptophan (Nucleophilic Indole Ring) Benzyl_Cation->Trp Attacks (Undesired) Scavenger Scavenger (e.g., TIS) Benzyl_Cation->Scavenger Traps (Desired) Alkylated_Trp Alkylated Tryptophan (By-product) Trapped_Cation Trapped Cation (Neutralized)

Caption: Mechanism of by-product formation and scavenger action.

Troubleshooting_Workflow Start Start: Z-Deprotection of Trp Check_Purity Analyze Product (HPLC, LC-MS) Start->Check_Purity Problem Unexpected Peak(s) or Low Yield? Check_Purity->Problem Success Success: Pure Product Problem->Success No Identify_Mass Identify Mass of By-product(s) Problem->Identify_Mass Yes Mass_Alkylation Mass = Product + Benzyl/other cation? Identify_Mass->Mass_Alkylation Mass_Incomplete Mass = Starting Material? Mass_Alkylation->Mass_Incomplete No Solution_Alkylation Cause: Indole Alkylation Solution: Add Scavengers (TIS), Switch to Hydrogenation, or Use Trp(Boc) in future. Mass_Alkylation->Solution_Alkylation Yes Solution_Incomplete Cause: Incomplete Reaction Solution: Extend reaction time, use fresh/more catalyst, increase H₂ pressure. Mass_Incomplete->Solution_Incomplete Yes Other Other Issue (e.g., Oxidation) Mass_Incomplete->Other No

Caption: Troubleshooting workflow for Z-group deprotection.

Key Experimental Protocols

Protocol 1: Z-Group Deprotection by Catalytic Hydrogenolysis [8]

This protocol is recommended for substrates sensitive to strong acids.

  • Setup: In a flask suitable for hydrogenation, dissolve the Z-protected compound (1.0 equivalent) in a solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric and should be handled while wet.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm via a balloon or up to 50 psi in a pressure vessel) at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite pad remains wet during filtration to prevent the catalyst from igniting.

  • Concentration: Concentrate the filtrate under reduced pressure. The by-products (toluene and CO₂) are volatile and are typically removed during this step, yielding the deprotected amine.

Protocol 2: Z-Group Deprotection by Acidic Cleavage with Scavengers

This protocol should be used when hydrogenation is not feasible. The inclusion of scavengers is critical for Tryptophan-containing molecules.

  • Preparation: Dissolve the Z-protected Tryptophan-containing compound (1.0 equivalent) in a minimal amount of a suitable co-solvent if necessary (e.g., dichloromethane, DCM).

  • Cleavage Cocktail: Prepare the cleavage cocktail. For a robust, general-purpose cocktail, use a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water (v/v/v).

  • Deprotection: Add the cleavage cocktail to the substrate and stir at room temperature.

  • Reaction: Allow the reaction to proceed for 2-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the TFA.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.

  • Isolation: Isolate the product by centrifugation or filtration, wash with additional cold ether, and dry under vacuum. Further purification by chromatography may be necessary.

References

Technical Support Center: Managing Steric Hindrance with Bulky Protecting Groups like Z (Benzyloxycarbonyl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance associated with the bulky benzyloxycarbonyl (Z or Cbz) protecting group in chemical synthesis.

Frequently Asked questions (FAQs)

Q1: What is the Z-group and why is it considered a "bulky" protecting group?

The benzyloxycarbonyl (Z or Cbz) group is a widely used carbamate-type protecting group for amines.[1] It is considered "bulky" due to the presence of the benzyl group, which consists of a benzene ring attached to a methylene group. This spatial arrangement can physically obstruct the approach of reagents to a nearby reaction center, a phenomenon known as steric hindrance.[2][3]

Q2: What is steric hindrance and how does it affect reactions involving the Z-group?

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules.[4] In the context of the Z-group, its size can impede the approach of nucleophiles or other reactants to the functional group it is protecting or to an adjacent reactive site. This can lead to slower reaction rates, incomplete reactions, and lower yields, particularly in substitution or coupling reactions.[5][6]

Q3: What are the main advantages of using the Z-group despite its steric bulk?

Despite its bulk, the Z-group offers several advantages:

  • Stability: It is stable under a wide range of conditions, including those that are mildly acidic or basic.[7]

  • Crystallinity: Z-protected amino acids are often crystalline, which facilitates their purification.[8]

  • Orthogonality: The Z-group can be removed under conditions that do not affect other common protecting groups like Boc (acid-labile) and Fmoc (base-labile), allowing for selective deprotection strategies.[1][2]

  • Racemization Resistance: Its use can help to reduce the degree of racemization during peptide coupling reactions.[8]

Q4: Under what conditions is the Z-group typically removed?

The most common method for Z-group deprotection is catalytic hydrogenolysis, which involves the use of hydrogen gas (H₂) and a palladium catalyst (usually on a carbon support, Pd/C).[1][2] Alternative methods include catalytic transfer hydrogenation (using a hydrogen donor like formic acid or ammonium formate), cleavage with strong acids like hydrogen bromide (HBr) in acetic acid, or nucleophilic cleavage.[7][9][10][11]

Troubleshooting Guides

Issue 1: Low Yield During Z-Group Protection of a Sterically Hindered Amine

Question: I am experiencing low yields when trying to protect a sterically hindered primary or secondary amine with benzyl chloroformate (Cbz-Cl). What can I do to improve the reaction efficiency?

Answer: Low yields in Z-protection of sterically hindered amines are common. Here is a systematic approach to troubleshoot this issue:

  • Optimize Reaction Conditions:

    • Base: Ensure the use of an appropriate base and that the pH is maintained between 8 and 10. A mixed base system of Na₂CO₃ and NaHCO₃ can be effective in maintaining this pH range.[8]

    • Temperature: While the reaction is typically run at low temperatures initially (0-5 °C) to control the reactivity of Cbz-Cl, allowing the reaction to slowly warm to room temperature and extending the reaction time (e.g., to 4-6 hours) can help drive the reaction to completion.

    • Solvent: For amines with poor aqueous solubility, a biphasic system (e.g., dioxane/water) or the use of an organic solvent with a suitable base (e.g., triethylamine or diisopropylethylamine in dichloromethane) may be necessary.

  • Reagent Quality and Addition:

    • Cbz-Cl Quality: Benzyl chloroformate can degrade over time. Use a fresh or properly stored bottle.

    • Slow Addition: Add the Cbz-Cl dropwise to the reaction mixture with vigorous stirring to maintain a low concentration of the acylating agent and minimize side reactions.

  • Alternative Acylating Agents:

    • If Cbz-Cl proves ineffective, consider using other activated forms of the Z-group, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can sometimes be more efficient for hindered substrates.[8]

Issue 2: Incomplete or Sluggish Z-Group Deprotection by Catalytic Hydrogenolysis

Question: My Z-group deprotection using H₂/Pd-C is very slow or stalls before completion. How can I resolve this?

Answer: This is a frequent problem, often related to catalyst activity or substrate-specific issues. The following workflow can help diagnose and solve the problem.

G Troubleshooting Workflow for Incomplete Z-Group Hydrogenolysis start Incomplete/Slow Hydrogenolysis catalyst_poisoning Potential Cause: Catalyst Poisoning start->catalyst_poisoning catalyst_activity Potential Cause: Poor Catalyst Activity start->catalyst_activity h2_pressure Potential Cause: Insufficient H₂ Pressure start->h2_pressure mixing Potential Cause: Inadequate Mixing start->mixing solution_purify Solution: Purify Substrate (remove sulfur) catalyst_poisoning->solution_purify solution_catalyst Solution: Use Fresh/Higher Loading of Catalyst catalyst_activity->solution_catalyst solution_pressure Solution: Increase H₂ Pressure (e.g., 50 psi) h2_pressure->solution_pressure solution_mixing Solution: Improve Agitation/Stirring mixing->solution_mixing alt_deprotection Consider Alternative Deprotection Method solution_purify->alt_deprotection If sulfur is present

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Detailed Solutions:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities. Ensure the starting material is of high purity. If sulfur is present in the substrate, consider an alternative deprotection method like acid-catalyzed cleavage.

  • Poor Catalyst Activity: The activity of Pd/C can vary. Use a fresh batch of catalyst and consider increasing the catalyst loading (e.g., from 10 mol% to 20 mol% or higher). Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective.

  • Insufficient Hydrogen Pressure: For sterically hindered substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure (e.g., to 50 psi) using a Parr shaker or similar apparatus can significantly increase the reaction rate.

  • Inadequate Mixing: As this is a heterogeneous reaction, efficient stirring is crucial to ensure the substrate has access to the catalyst surface.

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst and inhibit its activity. Adding a small amount of a weak acid, like acetic acid, can protonate the amine and reduce this inhibition.

Issue 3: Difficulty in Coupling a Z-Protected Amino Acid to a Sterically Hindered Amine

Question: I am unable to achieve a good yield when coupling a Z-protected amino acid, especially a β-branched one like Z-Val-OH, to a sterically hindered amine. Which coupling reagents are most effective?

Answer: This is a classic example of cumulative steric hindrance. Standard coupling reagents like DCC or EDC are often insufficient.[4] More potent "onium" salt-based reagents are required.

  • Recommended Reagents:

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered one of the most effective coupling reagents for hindered systems due to the formation of a highly reactive OAt-active ester.[4][11]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers comparable or even superior efficiency to HATU in many cases, with the added benefits of being more soluble and having an improved safety profile as it is not based on the potentially explosive HOBt/HOAt.[4][12][13][14]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective, particularly for minimizing racemization.[4]

  • Reaction Optimization:

    • Pre-activation: Allow the Z-protected amino acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to "pre-activate" for a few minutes before adding the hindered amine.

    • Temperature: Gently warming the reaction (e.g., to 40 °C) can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions.

    • Solvent: Use a polar aprotic solvent like DMF or NMP to ensure good solubility of all components.

Data Presentation

Table 1: Representative Yields for Z-Group Deprotection via Catalytic Transfer Hydrogenation
Z-Protected SubstrateHydrogen DonorCatalystProductYield (%)Reference
Z-Gly-OHHCOOH10% Pd/CGly-OH95[7]
Z-Phe-OHHCOOH10% Pd/CPhe-OH95[7]
Z-Ala-OHHCOOH10% Pd/CAla-OH95[7]
Z-Val-OMeFormic Acid10% Pd/CH-Val-OMe90[9]
Z-Leu-OMeFormic Acid10% Pd/CH-Leu-OMe100[9]
Z-Ser(OBut)-OMeFormic Acid10% Pd/CH-Ser(OBut)-OMe90[9]

Yields are highly substrate and reaction condition dependent.

Table 2: Comparison of Coupling Reagent Efficiency for Sterically Hindered Couplings
Coupling ReagentReagent TypeRelative Reactivity for Hindered CouplingsKey AdvantagesPotential Issues
DCC/DIC CarbodiimideLow to MediumCost-effectiveSlow reaction times, N-acylurea formation, racemization
HBTU Aminium SaltHighWidely used, reliableCan cause guanidinylation of the N-terminus if used in excess
HATU Aminium SaltVery HighFaster and more efficient than HBTU, less racemizationHigher cost
COMU Uronium SaltVery HighHigh efficiency, good solubility, improved safety profileHigher cost
PyBOP Phosphonium SaltHighHigh efficiency, no guanidinylation side reactionByproducts can be difficult to remove

Experimental Protocols

Protocol 1: Z-Protection of a Sterically Hindered Amino Acid (e.g., Valine) under Schotten-Baumann Conditions

G Workflow for Z-Protection of Valine start Start dissolve Dissolve Valine in aq. Na₂CO₃ solution at 0°C start->dissolve add_cbzcl Add Benzyl Chloroformate (Cbz-Cl) dropwise with vigorous stirring dissolve->add_cbzcl react Allow to warm to room temperature and stir for 2-4 hours add_cbzcl->react workup Work-up: Wash with diethyl ether to remove excess Cbz-Cl react->workup acidify Acidify the aqueous layer with cold HCl to precipitate the product workup->acidify filter Filter, wash with cold water, and dry the product acidify->filter end End: Obtain Z-Val-OH filter->end

Caption: Workflow for the Z-protection of Valine.

Materials:

  • L-Valine

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Dissolution: In a flask cooled in an ice bath, dissolve L-Valine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq).

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold HCl. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Z-L-Valine.

Protocol 2: Deprotection of a Z-Protected Peptide via Catalytic Transfer Hydrogenation

G Workflow for Z-Deprotection by Transfer Hydrogenation start Start dissolve Dissolve Z-protected peptide in Methanol/Acetic Acid start->dissolve add_donor Add Ammonium Formate (hydrogen donor) dissolve->add_donor add_catalyst Carefully add 10% Palladium on Carbon (Pd/C) add_donor->add_catalyst react Stir at room temperature and monitor by TLC add_catalyst->react filter Filter through Celite to remove the catalyst react->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate extract Extract the residue with an appropriate solvent concentrate->extract end End: Obtain deprotected peptide extract->end

Caption: Workflow for Z-deprotection by catalytic transfer hydrogenation.

Materials:

  • Z-protected peptide

  • Methanol

  • Acetic Acid (optional)

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Z-protected peptide (1.0 eq) in methanol or a mixture of methanol and acetic acid.

  • Hydrogen Donor: Add ammonium formate (2-4 eq) to the solution and stir until dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-50% by weight of the substrate) to the reaction mixture.

  • Reaction: Stir the suspension at room temperature. Monitor the progress of the deprotection by TLC. The reaction is often complete within 1-4 hours.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Work-up: Combine the filtrates and concentrate under reduced pressure. The resulting residue can then be purified by extraction or chromatography to yield the deprotected peptide.[7]

References

Impact of impurities in Z-D-Trp-OBzl on synthesis outcome

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z-D-Trp-OBzl

Welcome to the technical support center for this compound (N-Benzyloxycarbonyl-D-tryptophan benzyl ester). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to impurities in this reagent and their impact on synthesis outcomes.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during syntheses involving this compound.

Q1: My peptide coupling reaction has a low yield and the LC-MS analysis shows multiple unexpected peaks. Could impurities in my this compound be the cause?

A1: Yes, this is a common consequence of using impure starting material. The indole side chain of tryptophan is highly susceptible to side reactions, particularly oxidation, under acidic conditions or when exposed to air and light.[1][2] If your this compound contains oxidized species (e.g., N-formylkynurenine, hydroxy-tryptophan), these impurities will not participate in the desired coupling reaction, leading to a lower yield of your target peptide and the appearance of unreacted starting materials or their byproducts in your analysis.[2] We recommend verifying the purity of your this compound stock using RP-HPLC before use.

Q2: My final peptide product has a mass that is higher than expected. What kind of impurity in this compound could lead to this?

A2: An unexpected increase in mass can result from several side reactions involving the tryptophan indole ring.[3][4] A likely cause is alkylation, where an alkyl group is added to the indole nucleus.[4][5] This can sometimes occur during the synthesis or storage of the this compound itself, especially in the presence of certain reagents or scavengers.[4] Another possibility is the transfer of sulfonyl protecting groups from other reagents if your synthesis involves arginine.[6] We advise analyzing the impurity profile of your starting material by LC-MS to identify the exact mass addition.

Q3: I am observing diastereomeric impurities in my final product that are difficult to separate. Can this originate from the this compound?

A3: Absolutely. Racemization, the loss of stereochemical purity at the α-carbon, is a known side reaction during peptide synthesis.[3][7] If your this compound starting material has undergone partial racemization (containing some Z-L-Trp-OBzl), this will be carried through your synthesis, resulting in diastereomeric peptide impurities that are often very difficult to separate by standard chromatography.[8] The purity of the starting material is crucial for maintaining the stereochemical integrity of your final product.

Q4: How can I confirm that my this compound is pure enough for my synthesis?

A4: A multi-step analytical approach is recommended.

  • Initial Purity Check: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at 214-220 nm and 280 nm) to get a purity percentage based on peak area.[9][10]

  • Mass Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the main peak corresponds to the correct molecular weight of this compound (428.5 g/mol ) and to get mass information on any impurity peaks.[9][11]

  • Structural Verification: For an in-depth analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify the nature of any contaminants.[9][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: The tryptophan side chain is reactive, especially under acidic conditions.[2] Common impurities arise from:

  • Oxidation: Formation of hydroxy-Trp, kynurenine, N-formylkynurenine, and other related species.[1][2]

  • Alkylation: Addition of alkyl groups to the indole ring, often from reagents or linkers used in synthesis.[4][5]

  • Racemization: Conversion of the D-isomer to the L-isomer, leading to diastereomeric impurities.[7]

  • Incomplete Protection/Deprotection: Residuals from the synthesis of the building block itself, such as D-Tryptophan benzyl ester.[1][13]

Q2: How should I properly store this compound to minimize degradation?

A2: To prevent degradation, this compound should be stored as a lyophilized powder in a sealed container with a desiccant.[14] It should be kept at or below -20°C to minimize oxidation, bacterial degradation, and other side reactions.[14] Avoid repeated freeze-thaw cycles and exposure to light and moisture.

Q3: Can I purify my this compound if I suspect it contains impurities?

A3: Yes. For many common impurities, purification can be achieved through recrystallization. This process involves dissolving the compound in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent. A suitable solvent system must be determined empirically, often involving solvent/anti-solvent pairs like ethyl acetate/hexane or dichloromethane/hexane.

Data Presentation: Common Impurities and Their Identification

The table below summarizes potential impurities, their effect on molecular weight, and the best methods for their detection.

Impurity TypeSpecific ExampleΔ Mass (Da)Primary Detection Method
Oxidation Hydroxytryptophan+16LC-MS
N-formylkynurenine+32LC-MS
Reduction Reduced Indole Ring+2, +4, or +6LC-MS, NMR
Alkylation Benzyl Group Addition+90LC-MS, NMR
Racemization Z-L-Trp-OBzl0Chiral HPLC, NMR
Deprotection D-Trp-OBzl-134HPLC, LC-MS

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of a this compound sample.

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or DMF at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase mixture (e.g., 95:5 A:B) to a final concentration of 0.1 mg/mL.

  • HPLC Method:

    • Equilibrate the column with 5% Mobile Phase B for 10 minutes.

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the peak area of the main product by the total area of all peaks.

Protocol 2: General Purification by Recrystallization

This protocol outlines a general procedure to purify this compound. Solvent choice is critical and may require optimization.

  • Solvent Selection: Empirically determine a suitable solvent system. The ideal solvent dissolves the compound when hot but not when cold. A common approach is to use a solvent/anti-solvent pair (e.g., ethyl acetate/hexane).

  • Dissolution:

    • Place the impure this compound powder in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) while stirring until the solid is fully dissolved.

  • Crystallization:

    • Remove the flask from the heat source.

    • If using an anti-solvent, add it dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath or refrigerator for several hours.

  • Isolation and Drying:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the purified crystals under a vacuum to remove all residual solvent.

  • Purity Confirmation:

    • Assess the purity of the recrystallized product using the RP-HPLC protocol described above to confirm the successful removal of impurities.

Visualizations

G problem Problem Observed: Low Yield / Multiple Peaks in LC-MS start_analysis Analyze this compound Starting Material by LC-MS problem->start_analysis mass_correct Is the main peak mass correct (428.5 m/z)? start_analysis->mass_correct impurity_check Are other significant peaks present? mass_correct->impurity_check Yes other Cause: Other Impurities (e.g., starting materials) mass_correct->other No oxidation Cause: Oxidation (e.g., +16, +32 Da peaks) impurity_check->oxidation Yes, Δm = +16/+32 alkylation Cause: Alkylation (e.g., +90 Da peaks) impurity_check->alkylation Yes, Δm > 0 racemization Cause: Racemization (Peak broadening / shoulder) impurity_check->racemization No, but peak shape is poor solution_purify Action: Purify Material (e.g., Recrystallization) oxidation->solution_purify alkylation->solution_purify solution_chiral Action: Use Chiral HPLC for analysis/purification racemization->solution_chiral other->solution_purify

Caption: Troubleshooting workflow for synthesis issues.

G start This compound Sample hplc 1. RP-HPLC Analysis start->hplc purity_check Purity > 98%? hplc->purity_check lcms 2. LC-MS Analysis purity_check->lcms Yes fail Purify Sample or Source New Reagent purity_check->fail No mass_check Correct Mass & Impurity ID lcms->mass_check nmr 3. NMR (Optional) For Structural Confirmation mass_check->nmr Identity Confirmed mass_check->fail Mass Incorrect or Major Impurities pass Proceed with Synthesis nmr->pass

References

Validation & Comparative

A Comparative Guide to Z-D-Trp-OBzl and Boc-D-Trp-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides incorporating the non-standard amino acid D-tryptophan, the choice of protecting group strategy is a critical determinant of yield, purity, and the overall success of the synthetic endeavor. This guide provides an in-depth, objective comparison of two commonly employed protected D-tryptophan derivatives: Nα-benzyloxycarbonyl-D-tryptophan benzyl ester (Z-D-Trp-OBzl) and Nα-tert-butoxycarbonyl-D-tryptophan (Boc-D-Trp-OH). This comparison is supported by established principles of peptide chemistry and outlines detailed experimental protocols to inform your synthetic strategy.

At a Glance: this compound vs. Boc-D-Trp-OH

The primary distinction between this compound and Boc-D-Trp-OH lies in their Nα-protecting groups, which dictates their respective deprotection methods and, consequently, their primary applications in either solution-phase or solid-phase peptide synthesis.

FeatureThis compoundBoc-D-Trp-OH
Nα-Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
C-Terminal Protection Benzyl ester (OBzl)Free carboxylic acid (OH)
Primary Application Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Nα-Deprotection Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acidolysis (e.g., HBr/AcOH)[1]Moderate acidolysis (e.g., Trifluoroacetic Acid - TFA)[2][3]
Orthogonality Orthogonal to acid- and base-labile groups.[4]Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile groups.[4]
Racemization Potential Generally low; the urethane linkage of the Z-group is known to suppress racemization during activation.[1][5]Can be prone to racemization depending on coupling conditions and the presence of activating agents.[6]
Key Side Reactions Potential for incomplete deprotection by hydrogenation; side reactions during strong acid cleavage.[4]Tert-butylation of the tryptophan indole ring during deprotection; requires scavengers.

Performance Comparison

Coupling Efficiency

The coupling efficiency for both this compound and Boc-D-Trp-OH is generally high when appropriate coupling reagents and conditions are utilized. In solution-phase synthesis with this compound, reaction progress can be monitored chromatographically to ensure completion. For Boc-D-Trp-OH in SPPS, monitoring each coupling step (e.g., via a Kaiser test) is crucial for the overall yield of the final peptide.[7]

Hypothetical Coupling Efficiency Data *

DerivativeSynthesis MethodCoupling ReagentExpected Coupling Efficiency
This compoundSolution-PhaseHBTU/HOBt/DIPEA>95%
Boc-D-Trp-OHSolid-Phase (Boc-SPPS)HBTU/HOBt/DIPEA>99%

*This data is hypothetical and based on established principles of peptide synthesis. Actual results may vary depending on the specific peptide sequence, coupling conditions, and analytical methods.

Racemization

The Z-group is widely considered to be effective at suppressing racemization during the activation of the carboxylic acid for coupling.[1][5] The urethane nature of the Z-group makes the formation of the racemization-prone oxazolone intermediate less favorable. While racemization is always a concern in peptide synthesis, it is generally considered to be less of an issue with Z-protected amino acids compared to some other protecting groups under standard coupling conditions.

Boc-protected amino acids, including Boc-D-Trp-OH, can be susceptible to racemization, particularly with certain activation methods and in the presence of strong bases.[6] The use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or its analogues is highly recommended during the coupling of Boc-amino acids.[8]

Side Reactions

This compound: The primary concerns with this compound are related to its deprotection. Catalytic hydrogenation can be inefficient for sterically hindered peptides or can be poisoned by sulfur-containing residues (methionine or cysteine).[4] If strong acidolysis (e.g., HBr in acetic acid) is used for deprotection, side reactions involving the sensitive indole ring of tryptophan can occur.

Boc-D-Trp-OH: The main side reaction associated with Boc-D-Trp-OH occurs during the acidic deprotection step. The tert-butyl cation generated upon cleavage of the Boc group can alkylate the electron-rich indole side chain of tryptophan.[9] This can be effectively mitigated by the addition of scavengers, such as triisopropylsilane (TIS) or thioanisole, to the deprotection cocktail.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C and add DIPEA (1.1 eq) dropwise. Stir for 15 minutes.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling: Add DCC (1.1 eq) to the this compound solution and stir for 15 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form. Add the neutralized amino acid ester solution from step 1 to this mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

Protocol 2: Solid-Phase Coupling of Boc-D-Trp-OH (Boc-SPPS)

This protocol outlines a single coupling cycle for the incorporation of Boc-D-Trp-OH onto a resin-bound peptide.

Materials:

  • Boc-D-Trp-OH

  • Peptide-resin with a free N-terminal amine

  • HBTU/HATU

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • DCM

  • Deprotection solution: 25-50% TFA in DCM with 2.5% TIS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with the deprotection solution for 30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes (repeat twice). Wash the resin with DMF.

  • Coupling: In a separate vial, pre-activate Boc-D-Trp-OH (3 eq) with HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 2 minutes. Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

Protocol 3: Deprotection of Z and OBzl Groups

This protocol describes the simultaneous removal of the Z and OBzl protecting groups by catalytic hydrogenation.

Materials:

  • Z-D-Trp-Peptide-OBzl

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the protected peptide in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of the peptide).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizing the Workflow

Peptide_Synthesis_Workflows cluster_Z Solution-Phase Synthesis with this compound cluster_Boc Solid-Phase Synthesis with Boc-D-Trp-OH Z_start This compound + H-AA-OR' Z_couple Coupling (e.g., DCC/HOBt) Z_start->Z_couple Z_peptide Z-D-Trp-AA-OR' Z_couple->Z_peptide Z_deprotect Deprotection (H₂/Pd-C) Z_peptide->Z_deprotect Z_final H-D-Trp-AA-OH Z_deprotect->Z_final Boc_start Resin-Peptide-NH₂ Boc_couple Couple Boc-D-Trp-OH (e.g., HBTU/HOBt) Boc_start->Boc_couple Boc_peptide Resin-Peptide-Trp(Boc)-D Boc_couple->Boc_peptide Boc_deprotect Deprotection (TFA) Boc_peptide->Boc_deprotect Boc_cleave Cleavage from Resin (e.g., HF) Boc_peptide->Boc_cleave After final cycle Boc_cycle Repeat Cycle Boc_deprotect->Boc_cycle Boc_cycle->Boc_couple Boc_final H-Peptide-D-Trp-OH Boc_cleave->Boc_final

Caption: Comparative workflows for this compound and Boc-D-Trp-OH.

Deprotection_Pathways cluster_Z_deprotect This compound Deprotection cluster_Boc_deprotect Boc-D-Trp-OH Deprotection Z_protected This compound H2_PdC H₂ / Pd-C Z_protected->H2_PdC HBr_AcOH HBr / AcOH Z_protected->HBr_AcOH Z_deprotected H-D-Trp-OH H2_PdC->Z_deprotected Toluene Toluene + CO₂ H2_PdC->Toluene HBr_AcOH->Z_deprotected Benzyl_Bromide Benzyl Bromide HBr_AcOH->Benzyl_Bromide Boc_protected Boc-D-Trp-OH TFA TFA Boc_protected->TFA Boc_deprotected H-D-Trp-OH TFA->Boc_deprotected Isobutylene Isobutylene + CO₂ TFA->Isobutylene

References

A Comparative Guide to Z, Boc, and Fmoc Protecting Groups for Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the development of peptide-based therapeutics, the strategic selection of protecting groups is paramount to achieving high yields and purity. Tryptophan, with its nucleophilic indole side chain, presents a unique challenge, as it is susceptible to oxidation and alkylation under various synthetic conditions. This guide provides an objective, data-driven comparison of three commonly used α-amino protecting groups—benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the protection of tryptophan.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for the protection and deprotection of tryptophan using Z, Boc, and Fmoc protecting groups. It is important to note that reaction conditions can significantly influence yields and reaction times.

ParameterZ (Benzyloxycarbonyl)Boc (tert-Butyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Yield Typically >90%~69%[1]>80% (for Fmoc-Trp(Boc)-OH)[2]
Protection Conditions Benzyl chloroformate, aqueous baseDi-tert-butyl dicarbonate, aqueous base[1]Fmoc-OSu, NaHCO₃, Acetone/H₂O
Deprotection Yield QuantitativeUp to 90%[3]Quantitative
Deprotection Conditions Catalytic hydrogenation (e.g., H₂, Pd/C); Strong acids (HBr/AcOH)Moderate to strong acids (e.g., TFA, HCl)[3]; Milder methods available (e.g., oxalyl chloride/MeOH)[3]20% Piperidine in DMF
Stability to Acid Stable to mild acids, cleaved by strong acidsLabile to moderate and strong acids[3]Stable
Stability to Base Generally stableGenerally stableLabile
Stability to Hydrogenation LabileStableStable

In-Depth Analysis of Protecting Groups

Z (Benzyloxycarbonyl) Group

The Z-group, one of the earliest developed protecting groups, is introduced via the Schotten-Baumann reaction using benzyl chloroformate.

Advantages:

  • High protection yields.

  • Stable to mildly acidic and basic conditions, offering a degree of orthogonality.

Disadvantages:

  • Deprotection via catalytic hydrogenation can be incompatible with sulfur-containing residues like methionine and cysteine if not carefully controlled.

  • Strongly acidic conditions required for non-catalytic cleavage can lead to side reactions with sensitive residues.

  • Primarily used in solution-phase synthesis, with limited application in modern solid-phase peptide synthesis (SPPS).

Boc (tert-Butyloxycarbonyl) Group

The Boc group is a cornerstone of the "Boc/Bzl" strategy in SPPS and is introduced using di-tert-butyl dicarbonate (Boc anhydride).

Advantages:

  • Well-established and robust methodology.

  • Generally provides good solvation of the growing peptide chain, which can be beneficial for long or hydrophobic sequences.

Disadvantages:

  • Requires repetitive treatment with moderately strong acids (e.g., TFA) for deprotection, which can lead to degradation of sensitive peptides.[4]

  • The tert-butyl cation generated during deprotection can alkylate the indole ring of tryptophan, necessitating the use of scavengers.

  • Final cleavage from the resin often requires hazardous reagents like hydrofluoric acid (HF).

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

The Fmoc group is the basis of the widely used "Fmoc/tBu" orthogonal strategy in SPPS. It is introduced using reagents like Fmoc-OSu or Fmoc-Cl.

Advantages:

  • Deprotection occurs under mild basic conditions (e.g., piperidine), which is compatible with a wide range of acid-sensitive side-chain protecting groups and linkers.[][]

  • The orthogonal nature of the Fmoc/tBu strategy allows for selective side-chain modifications on the solid support.[]

  • The UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection reaction.

Disadvantages:

  • The basic deprotection conditions can promote side reactions such as aspartimide formation.

  • Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[]

  • On-resin aggregation of hydrophobic peptides can be more pronounced in Fmoc-SPPS.

Experimental Protocols

Synthesis of N-Boc-L-Tryptophan

This protocol is adapted from a published procedure.[1]

  • Dissolution: Dissolve L-tryptophan (10.2 g, 50 mmol) in a 1:1 mixture of water and dioxane (200 mL).

  • Reaction: Add di-tert-butyl dicarbonate (10.09 g, 50 mmol) and 1 M NaOH (50 mL) to the solution.

  • Stirring: Stir the mixture at room temperature for 24 hours.

  • Acidification: Adjust the pH of the mixture to 2.4 by adding aqueous HCl.

  • Extraction: Extract the mixture with ethyl acetate (2 x 150 mL).

  • Isolation: Evaporate the organic phase to dryness to yield N-Boc-L-tryptophan as a white solid. (Yield: 10.5 g, 69%).[1]

Deprotection of N-Boc-L-Tryptophan using Oxalyl Chloride/Methanol

This protocol provides a milder alternative to strong acids.[3]

  • Solution Preparation: Dissolve N-Boc-L-tryptophan in methanol.

  • Reagent Addition: Add oxalyl chloride to the solution.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Work-up: Upon completion, the deprotected tryptophan can be isolated. (Yields up to 90%).[3]

Fmoc Deprotection in Solid-Phase Peptide Synthesis

This is a standard protocol for Fmoc-SPPS.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the Fmoc-piperidine adduct and excess piperidine.

Visualizing the Chemistry

The following diagrams, generated using Graphviz, illustrate the chemical structures, reaction workflows, and a decision-making guide for selecting the appropriate protecting group.

G Chemical Structures of Protected Tryptophan cluster_Z Z-Tryptophan cluster_Boc Boc-Tryptophan cluster_Fmoc Fmoc-Tryptophan Z_Trp Z-Trp Z_structure Structure: Attached via benzyloxycarbonyl group Z_Trp->Z_structure Boc_Trp Boc-Trp Boc_structure Structure: Attached via tert-butyloxycarbonyl group Boc_Trp->Boc_structure Fmoc_Trp Fmoc-Trp Fmoc_structure Structure: Attached via 9-fluorenylmethyloxycarbonyl group Fmoc_Trp->Fmoc_structure

Caption: Structures of Z-, Boc-, and Fmoc-protected tryptophan.

G General Protection and Deprotection Workflow Tryptophan Tryptophan Protected_Trp Protected Tryptophan (Z, Boc, or Fmoc) Tryptophan->Protected_Trp Protection Peptide_Synthesis Peptide Synthesis Protected_Trp->Peptide_Synthesis Protected_Peptide Protected Peptide Peptide_Synthesis->Protected_Peptide Deprotection Deprotection Protected_Peptide->Deprotection Final_Peptide Final Peptide Deprotection->Final_Peptide

Caption: General workflow for using protecting groups in peptide synthesis.

G Decision Guide for Tryptophan Protecting Group start Start: Choose Protecting Group for Tryptophan synthesis_type Synthesis Method? start->synthesis_type sp_sensitive Acid-Sensitive Residues Present? synthesis_type->sp_sensitive Solid-Phase (SPPS) sol_scale Scale of Synthesis? synthesis_type->sol_scale Solution-Phase sp_aggregation Aggregation-Prone Sequence? sp_sensitive->sp_aggregation No use_fmoc Use Fmoc sp_sensitive->use_fmoc Yes sp_aggregation->use_fmoc No use_boc Consider Boc sp_aggregation->use_boc Yes sol_scale->use_boc Small to Moderate Scale use_z Consider Z sol_scale->use_z Large Scale

References

A Comparative Guide to Analytical Methods for Determining the Purity of Z-D-Trp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

The purity of Z-D-Trp-OBzl (N-α-Cbz-D-tryptophan benzyl ester), a crucial protected amino acid derivative in peptide synthesis, is paramount for ensuring the successful synthesis, desired biological activity, and safety of the final peptide product. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can lead to failed syntheses and unreliable experimental results. This guide provides an objective comparison of the primary analytical methods used to assess the chemical and enantiomeric purity of this compound, offering detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate techniques.

General Workflow for Purity Analysis

A comprehensive purity assessment of this compound typically involves a multi-step, orthogonal approach. The general workflow begins with sample preparation, followed by analysis using various techniques to assess different aspects of purity. The data from these methods are then integrated to provide a complete purity profile of the compound.

Purity_Analysis_Workflow cluster_prep Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation & Reporting Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC RP-HPLC (Chemical Purity) Dissolution->HPLC Analyze CHIRAL_HPLC Chiral HPLC (Enantiomeric Purity) Dissolution->CHIRAL_HPLC Analyze NMR ¹H NMR (Structural Confirmation) Dissolution->NMR Analyze MS LC-MS (Identity & Impurity ID) Dissolution->MS Analyze Purity_Data Purity (%) HPLC->Purity_Data Enantiomeric_Data Enantiomeric Excess (e.e. %) CHIRAL_HPLC->Enantiomeric_Data Structural_Data Structural Integrity NMR->Structural_Data Impurity_Profile Impurity Profile (Mass ID) MS->Impurity_Profile Final_Report Certificate of Analysis Purity_Data->Final_Report Enantiomeric_Data->Final_Report Structural_Data->Final_Report Impurity_Profile->Final_Report

Fig 1. General workflow for the comprehensive purity analysis of this compound.

Comparison of Key Analytical Techniques

A multi-faceted approach is essential for a thorough purity assessment.[1] High-Performance Liquid Chromatography (HPLC) is fundamental for determining chemical purity, while Nuclear Magnetic Resonance (NMR) provides detailed structural information, and Mass Spectrometry (MS) confirms molecular weight.[1] For chiral molecules like this compound, Chiral HPLC is critical for determining enantiomeric purity.

Analytical Method Principle Information Provided Resolution Sensitivity Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Differential partitioning based on hydrophobicity.[2]Chemical Purity (%), Retention Time.[2]HighHighRobust, reproducible, and quantitative; industry standard for purity assessment.[2][3]May not resolve co-eluting impurities with similar hydrophobicity; does not provide molecular weight.[2]
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.[2]Structural confirmation, quantitative purity assessment (qNMR).[2][4]VariableLower than MSProvides detailed structural information, can identify isomers, non-destructive.[2][4]Requires higher sample concentration; complex spectra can be difficult to interpret; overlapping peaks can hide impurities.[2][4]
Mass Spectrometry (MS) / LC-MS Measurement of mass-to-charge ratio of ionized molecules.[2]Molecular weight confirmation, impurity identification.[2][5]Very HighVery HighUnambiguous identification of the target compound and impurities.[2] LC-MS provides comprehensive purity and identity data in a single run.[2]Quantification can be less precise than HPLC without isotopic labeling; more complex instrumentation.[2]
Chiral HPLC Enantioselective interactions with a Chiral Stationary Phase (CSP).Enantiomeric Purity / Enantiomeric Excess (e.e. %).[1]HighHighDirect and accurate separation and quantification of enantiomers.[1]Requires specialized and often expensive chiral columns; method development can be challenging.
Elemental Analysis (CHN) Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).[1]Elemental composition (%C, %H, %N).[1]N/ALowProvides a fundamental check on the compound's composition against theoretical values.[1]Does not detect or quantify organic impurities with the same elemental composition.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following protocols are representative examples for the analysis of this compound.

Protocol 1: Reversed-Phase HPLC for Chemical Purity

This method is the industry standard for determining the purity of synthetic peptides and their derivatives by separating components based on hydrophobicity.[2]

  • Objective: To determine the percentage purity of this compound by separating it from any related chemical impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.[3]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

    • Gradient: A linear gradient from 30% to 95% Mobile Phase B over 20-30 minutes is a typical starting point and should be optimized.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV absorbance at 220 nm or 280 nm (due to the tryptophan indole ring).[1]

  • Data Analysis:

    • Calculate the purity by dividing the peak area of the main this compound peak by the total area of all observed peaks and multiplying by 100.[2]

Protocol 2: ¹H NMR for Structural Confirmation and Purity

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative purity assessment.[2][4]

  • Objective: To confirm the chemical structure of this compound and assess purity by identifying signals corresponding to impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • For quantitative NMR (qNMR), add a precisely weighed internal standard with a known purity.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) for accurate quantification.

  • Data Analysis:

    • Integrate the peaks corresponding to the this compound protons and any impurity signals.

    • The chemical shifts and coupling constants should be consistent with the expected structure.

    • Purity can be calculated by comparing the integral of the compound's signals to the integral of the internal standard's signal.[4] The presence of residual solvents like benzyl alcohol can also be identified and quantified.[6]

Protocol 3: LC-MS for Identity Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both purity data and molecular weight information for all components in a single run.[2]

  • Objective: To confirm the molecular weight of this compound and to identify the mass of any co-eluting or separated impurities.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[1]

  • Sample Preparation: Prepare the sample as described in the RP-HPLC protocol. A lower concentration (e.g., 0.1 mg/mL) may be required.

  • LC Conditions: Use the same or similar chromatographic conditions as the RP-HPLC method. If TFA is used, it may cause ion suppression; replacing it with formic acid (0.1%) in the mobile phase is often preferred for MS compatibility.[7]

  • MS Conditions:

    • Ionization Mode: ESI positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Data Acquisition: Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1000).

  • Data Analysis:

    • Confirm the presence of the expected ion for this compound (C₂₆H₂₄N₂O₄, MW = 428.48 g/mol ; expected [M+H]⁺ at m/z 429.5).

    • Analyze the mass spectra of impurity peaks to propose their molecular formulas and potential structures.[5]

Protocol 4: Chiral HPLC for Enantiomeric Purity

This method is essential for confirming the stereochemical integrity of this compound by separating it from its unwanted L-enantiomer.

  • Objective: To quantify the amount of the Z-L-Trp-OBzl enantiomer present in the this compound sample.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Prepare the sample as described in the RP-HPLC protocol (approx. 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A suitable Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or a macrocyclic glycopeptide-based column).

    • Mobile Phase: Typically a mixture of hexane/isopropanol or other non-polar/polar solvent systems. The exact composition must be optimized for the specific column used.[8]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 220 nm or 280 nm.

  • Data Analysis:

    • Calculate the enantiomeric excess (e.e. %) using the peak areas of the D- and L-enantiomers: e.e. % = [ (Area D - Area L) / (Area D + Area L) ] x 100.

References

A Comparative Guide to Protected D-Tryptophan Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of D-amino acids into peptide structures is a critical strategy for enhancing proteolytic stability and modulating biological activity. The selection of appropriately protected amino acid building blocks is paramount for the success of peptide synthesis. This guide provides an objective comparison of Z-D-Trp-OBzl with common alternatives used in modern peptide synthesis, supported by typical performance data and detailed experimental protocols.

Product Comparison

This compound, or N-benzyloxycarbonyl-D-tryptophan benzyl ester, is a derivative of the amino acid D-tryptophan where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the C-terminal carboxylic acid is protected as a benzyl ester (OBzl). This dual protection makes it suitable for solution-phase peptide synthesis and some older solid-phase peptide synthesis (SPPS) strategies. However, contemporary peptide synthesis predominantly utilizes the more versatile Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies. The primary alternatives to this compound are therefore Fmoc-D-Trp(Boc)-OH and Boc-D-Trp-OH.

Table 1: Comparison of Typical Specifications for Protected D-Tryptophan Derivatives

ParameterThis compoundFmoc-D-Trp(Boc)-OHBoc-D-Trp-OH
CAS Number 69876-37-5[1][2]143309-32-65241-64-5
Molecular Formula C26H24N2O4[1]C31H30N2O5C16H20N2O4
Molecular Weight 428.5 g/mol [1]510.6 g/mol 304.3 g/mol
Typical Purity ≥97%[3]≥98%≥98%
Appearance White to off-white powder[4]White to off-white powderWhite to off-white powder
Nα-Protecting Group Z (Benzyloxycarbonyl)FmocBoc
Side-Chain Protection NoneBocNone
C-terminus OBzl (Benzyl ester)Free AcidFree Acid
Primary Application Solution-phase synthesisFmoc-SPPSBoc-SPPS

Performance and Applications

The choice of protecting group strategy dictates the overall workflow and success of peptide synthesis. The Z/Bzl strategy, employing compounds like this compound, is considered a more "classical" approach. While effective, it often requires harsh cleavage conditions, such as catalytic hydrogenation or strong acids, to remove the protecting groups.[5]

In contrast, the Fmoc/tBu and Boc/Bzl strategies are the cornerstones of modern Solid-Phase Peptide Synthesis (SPPS).[6][7]

  • Fmoc/tBu Strategy: This is currently the most widely used method for SPPS.[8] The Fmoc group is base-labile (removed with piperidine), while the side-chain protecting groups (like Boc on the tryptophan indole) and the resin linkage are acid-labile (cleaved with trifluoroacetic acid - TFA). This orthogonality allows for selective deprotection and milder overall conditions. Fmoc-D-Trp(Boc)-OH is the building block of choice for incorporating D-tryptophan in this strategy. The Boc protection on the indole nitrogen of tryptophan is crucial to prevent side reactions during the acidic cleavage steps.

  • Boc/Bzl Strategy: This strategy uses the acid-labile Boc group for temporary Nα-protection and typically benzyl-based groups for side-chain protection, which are removed by strong acids like hydrogen fluoride (HF).[7][8] Boc-D-Trp-OH is used in this approach. While robust, the requirement for HF is a significant drawback due to its hazardous nature.[8]

Table 2: Performance Comparison of Peptide Synthesis Strategies

FeatureZ/Bzl Strategy (with this compound)Fmoc/tBu Strategy (with Fmoc-D-Trp(Boc)-OH)Boc/Bzl Strategy (with Boc-D-Trp-OH)
Synthesis Phase Primarily Solution-PhaseSolid-Phase (SPPS)Solid-Phase (SPPS)
Nα-Deprotection Catalytic Hydrogenation20% Piperidine in DMF25-50% TFA in DCM
Final Cleavage Catalytic Hydrogenation / Strong Acid~95% TFA[7]Anhydrous HF[7]
Advantages Well-established for solution-phaseMild conditions, high purity, automation-friendlyHigh yields, effective for complex peptides
Disadvantages Not ideal for SPPS, harsh deprotectionPotential for aspartimide formation with AspUse of hazardous HF, requires specialized equipment

Experimental Protocols

The following are generalized protocols for the incorporation of a protected amino acid during solid-phase peptide synthesis.

Protocol 1: Amino Acid Coupling in Fmoc-SPPS

This protocol describes a single coupling cycle for adding an amino acid like Fmoc-D-Trp(Boc)-OH to a growing peptide chain on a solid support.

  • Resin Swelling: The resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[9] This step is typically repeated once. The resin is then washed thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, the Fmoc-protected amino acid (e.g., Fmoc-D-Trp(Boc)-OH, 2-5 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).[10]

    • This activated amino acid solution is then added to the resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.[10]

  • Washing: After the coupling is complete, the resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[10]

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the peptide sequence.

Visualizing the Peptide Synthesis Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Nα-Deprotection (e.g., Piperidine for Fmoc) Wash1 Wash (DMF/DCM) Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling Wash1->Coupling Repeat for each AA Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA FinalCleavage Final Cleavage & Deprotection (e.g., TFA) Wash2->FinalCleavage Start Start: Resin with first AA Start->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and the Role of D-Amino Acids

While this compound is a synthetic precursor and not a biologically active signaling molecule itself, the D-amino acids incorporated using these building blocks can have profound effects on biological pathways. The substitution of an L-amino acid with its D-enantiomer can make the resulting peptide resistant to degradation by proteases, thereby prolonging its half-life and therapeutic effect.[6] Furthermore, the specific stereochemistry of an amino acid can alter the peptide's conformation, leading to changes in receptor binding affinity and selectivity. For instance, D-amino acid substitutions in neuropeptides have been shown to modulate G-protein coupled receptor (GPCR) signaling by altering the peptide's binding mode.

The diagram below illustrates a simplified, conceptual relationship where a D-amino acid-containing peptide, synthesized using precursors like this compound, modulates a signaling pathway.

Signaling_Pathway Peptide D-Amino Acid Peptide Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binds & Activates G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: D-amino acid peptide modulating a GPCR signaling pathway.

References

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Z-D-Trp-OBzl and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and analytical profile of synthetic peptides are of paramount importance. The choice of protecting group strategy during peptide synthesis significantly influences the final purity, yield, and the impurity profile of the product. This guide provides an objective comparison of peptides synthesized using the classical Z-D-Trp-OBzl (N-α-Benzyloxycarbonyl-D-tryptophan benzyl ester) building block, which falls under the Boc/Bzl strategy, against the more modern Fmoc/tBu strategy, exemplified by Fmoc-D-Trp(Boc)-OH. This comparison is supported by representative experimental data from High-Performance Liquid Chromatography (HPLC) analysis, detailed experimental protocols, and visualizations to guide researchers in their analytical endeavors.

The Z- (benzyloxycarbonyl) protecting group is a classic choice, particularly in solution-phase and earlier solid-phase peptide synthesis (SPPS) methodologies.[1] In contrast, the Fmoc (9-fluorenylmethyloxycarbonyl) group is the cornerstone of modern SPPS due to its milder deprotection conditions.[2] The analysis of peptides synthesized using these different strategies reveals distinct characteristics in terms of purity and potential side products.

Quantitative Performance Comparison

While direct, side-by-side HPLC data for a single peptide synthesized with both this compound and Fmoc-D-Trp(Boc)-OH is not always readily available in published literature, a comparative analysis can be constructed based on the well-documented performance of the broader Boc/Bzl and Fmoc/tBu synthesis strategies. The following table summarizes the expected quantitative outcomes from the HPLC analysis of a crude peptide synthesized using these two approaches.

ParameterThis compound (Boc/Bzl Strategy)Fmoc-D-Trp(Boc)-OH (Fmoc/tBu Strategy)
Expected Crude Purity (by HPLC) 60-85%70-95%[3]
Typical Major Impurities Truncated sequences, deletion sequences, products of strong acid cleavage (e.g., alkylated tryptophan), racemized products.[4][5]Deletion sequences, products of piperidine-mediated side reactions (e.g., aspartimide formation), diketopiperazine formation, incompletely deprotected peptides.[3][4]
Overall Yield GoodGood to Excellent[3]
HPLC Retention Time Generally longer for protected peptides due to hydrophobic benzyl groups.Can be modulated by the choice of side-chain protecting groups.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound (Boc/Bzl Strategy)

This protocol outlines the manual synthesis of a hypothetical peptide on a Merrifield resin.

1. Resin Swelling and First Amino Acid Coupling:

  • Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a DMF/DCM mixture for 2-4 hours.

  • Wash the resin thoroughly with DCM and DMF.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[6]

  • Wash the resin with DCM to remove excess TFA.

  • Neutralize with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Wash the resin with DCM and DMF.

3. Coupling of Subsequent Amino Acids (including this compound):

  • For subsequent amino acids, repeat the deprotection and coupling steps.

  • For the incorporation of this compound, dissolve it with an activating agent (e.g., HBTU) and a base (e.g., DIEA) in DMF and add to the deprotected resin. Allow to react for 1-2 hours.

4. Final Cleavage:

  • After the final coupling and deprotection, wash the resin and dry it.

  • Treat the peptide-resin with anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and remove the Z and other benzyl-based side-chain protecting groups. This step requires specialized equipment.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Trp(Boc)-OH (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of the same hypothetical peptide on a Rink Amide resin.

1. Resin Swelling:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for an additional 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-D-Trp(Boc)-OH:

  • In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3 equivalents), a coupling agent such as HBTU (3 equivalents), and a base like DIEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Wash the resin with DMF.

4. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

  • Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours to cleave the peptide from the resin and remove the Boc and other tBu-based side-chain protecting groups.

Protocol 3: HPLC Analysis of Crude Peptide

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm (for tryptophan-containing peptides).

  • Column Temperature: 30°C.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the target peptide by dividing its peak area by the total peak area of all components and multiplying by 100.

Visualizing Workflows and Logical Relationships

To better understand the differences in the synthetic and analytical workflow, the following diagrams illustrate the key stages.

Peptide_Synthesis_Comparison cluster_0 This compound (Boc/Bzl Strategy) cluster_1 Fmoc-D-Trp(Boc)-OH (Fmoc/tBu Strategy) Z_Start Start with Boc-AA-Resin Z_Deprotect Boc Deprotection (TFA in DCM) Z_Start->Z_Deprotect Z_Couple Couple this compound (or other Boc-AA) Z_Deprotect->Z_Couple Z_Repeat Repeat Cycles Z_Couple->Z_Repeat for next AA Z_Cleave Final Cleavage (Anhydrous HF) Z_Couple->Z_Cleave synthesis complete Z_Repeat->Z_Deprotect Z_HPLC HPLC Analysis Z_Cleave->Z_HPLC F_Start Start with Fmoc-AA-Resin F_Deprotect Fmoc Deprotection (Piperidine in DMF) F_Start->F_Deprotect F_Couple Couple Fmoc-D-Trp(Boc)-OH (or other Fmoc-AA) F_Deprotect->F_Couple F_Repeat Repeat Cycles F_Couple->F_Repeat for next AA F_Cleave Final Cleavage (TFA Cocktail) F_Couple->F_Cleave synthesis complete F_Repeat->F_Deprotect F_HPLC HPLC Analysis F_Cleave->F_HPLC

Caption: Comparative workflow of peptide synthesis using this compound and Fmoc-D-Trp(Boc)-OH.

HPLC_Analysis_Workflow Crude_Peptide Crude Peptide Product (from synthesis) Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Peptide->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection (214nm & 280nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis Pure_Peptide Purified Peptide Data_Analysis->Pure_Peptide Impurities Impurities Data_Analysis->Impurities

Caption: General experimental workflow for the HPLC analysis of a crude synthetic peptide.

References

Mass Spectrometry of Peptides Containing Z-D-Trp-OBzl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a critical aspect of quality control and efficacy assessment. The use of protecting groups, such as the benzyloxycarbonyl (Z) group for the N-terminus and the benzyl ester (OBzl) for the C-terminus of amino acids like D-tryptophan, is a common strategy in peptide synthesis. However, these modifications introduce complexities in mass spectrometric analysis. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing the Z-D-Trp-OBzl moiety with relevant alternatives, supported by experimental data and detailed protocols.

Mass Spectrometric Behavior and Fragmentation of this compound Peptides

The mass spectrometric analysis of peptides containing this compound is influenced by the presence of the Z and OBzl protecting groups, as well as the inherent fragmentation characteristics of the tryptophan residue. Understanding these fragmentation pathways is crucial for accurate spectral interpretation.

Under collision-induced dissociation (CID), peptides typically fragment along the amide backbone, producing b- and y-type ions, which provide sequence information.[1][2] However, the protecting groups on this compound introduce additional, often dominant, fragmentation pathways.

The benzyloxycarbonyl (Z) group is relatively labile and can be cleaved, leading to a neutral loss of 108 Da (C7H8O) or 136 Da (C7H8O2), or the formation of a characteristic benzyl or tropylium ion at m/z 91. Similarly, the O-benzyl (OBzl) ester at the C-terminus is prone to cleavage, also contributing to the tropylium ion at m/z 91 and a neutral loss of 90 Da (C7H6O) from the precursor ion.

The tryptophan side chain itself can undergo characteristic fragmentation, often resulting in the formation of ions at m/z 130 and 131, corresponding to the quinolinium ion and the protonated indole, respectively.[3][4] In-source decay, a fragmentation process that occurs in the ion source of the mass spectrometer, can also contribute to the observed spectrum, particularly with labile protecting groups.[5][6]

Proposed Fragmentation Pathways of a this compound Containing Peptide cluster_peptide Peptide Ion [M+H]+ cluster_fragments Primary Fragmentation Pathways Peptide Z-NH-CH(Trp)-CO-OBzl (...-Peptide-...) Backbone Backbone Fragmentation (b- and y-ions) Peptide->Backbone CID Z_loss Loss of Z-group fragments (e.g., m/z 91, neutral loss) Peptide->Z_loss CID / In-source OBzl_loss Loss of OBzl-group fragments (e.g., m/z 91, neutral loss) Peptide->OBzl_loss CID / In-source Trp_side_chain Trp Side-Chain Fragmentation (e.g., m/z 130/131) Peptide->Trp_side_chain CID

Proposed fragmentation of this compound peptides.

Comparison with Alternative Peptide Modifications

The choice of protecting group strategy significantly impacts the mass spectrometric analysis. Below is a comparison of this compound containing peptides with common alternatives.

FeatureThis compound PeptideUnprotected PeptideFmoc-Protected Peptide
Primary Fragmentation Backbone (b/y ions), loss of Z and OBzl groups, Trp side-chain fragments.Predominantly backbone fragmentation (b/y ions).Backbone (b/y ions), characteristic loss of the Fmoc group (neutral loss of 178 Da or formation of m/z 179 ion).
Ionization Efficiency Generally enhanced due to the presence of aromatic protecting groups.[7]Lower compared to protected peptides, especially for hydrophobic sequences.[8][9]Generally high due to the fluorenyl moiety.
Spectral Complexity High, due to multiple competing fragmentation pathways from protecting groups and the peptide backbone.Low to moderate, primarily sequence-dependent fragmentation.Moderate, dominated by the facile loss of the Fmoc group.
In-Source Decay Potential for significant in-source decay of Z and OBzl groups, complicating spectral interpretation.[5]Minimal, unless the peptide sequence itself is highly labile.Can exhibit in-source decay of the Fmoc group.
Sequencing Confidence Can be challenging due to the dominance of protecting group-related fragments over sequence-informative b- and y-ions.Generally high, as the fragmentation is primarily along the backbone.Can be challenging if the Fmoc-related fragment ions dominate the spectrum.

Experimental Protocols

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the reliable analysis of protected peptides like those containing this compound.

Sample Preparation
  • Dissolution: Dissolve the peptide sample in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of 1-10 µM.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard, preferably a stable isotope-labeled version of the analyte peptide.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is employed to elute the peptides. The gradient should be optimized based on the hydrophobicity of the specific peptide.

    • Flow Rate: Dependent on the column diameter, typically in the range of 200-400 µL/min for analytical scale columns.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is standard for peptides.

    • MS1 Scan: Acquire full scan mass spectra to determine the precursor ion (m/z) of the intact protected peptide.

    • MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) to fragment the selected precursor ion. The collision energy should be optimized to achieve a balance between precursor ion depletion and the generation of informative fragment ions.

    • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from the MS1 scan are automatically selected for MS/MS fragmentation. For targeted quantitative analysis, a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method can be developed.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a protected peptide.

General Workflow for LC-MS/MS Analysis of Protected Peptides Sample_Prep Sample Preparation (Dissolution, Internal Standard) LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS1_Scan MS1 Scan (Precursor Ion Selection) Ionization->MS1_Scan MS2_Fragmentation MS/MS Fragmentation (CID) MS1_Scan->MS2_Fragmentation Data_Analysis Data Analysis (Spectral Interpretation, Quantification) MS2_Fragmentation->Data_Analysis

LC-MS/MS workflow for protected peptides.

References

A Comparative Guide to Solid-Phase versus Solution-Phase Synthesis of Z-D-Trp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the choice between solid-phase and solution-phase synthesis is a critical decision that impacts efficiency, scalability, and the purity of the final product. This guide provides a detailed comparison of these two methodologies for the synthesis of N-α-Cbz-D-tryptophan benzyl ester (Z-D-Trp-OBzl), a protected amino acid derivative.

At a Glance: Key Performance Indicators

The selection of a synthesis method hinges on a variety of factors, from the desired scale of production to the required purity of the final compound. Below is a summary of typical quantitative data for the synthesis of a protected dipeptide, which serves as a representative model for the synthesis of this compound. It is important to note that specific results can vary based on the exact reaction conditions and the nature of the amino acids involved.

ParameterSolid-Phase Synthesis (Representative)Solution-Phase Synthesis (Representative)
Overall Yield 75-95% (crude linear peptide)[1]65-81%[2]
Purity (Crude) Variable, dependent on coupling efficiencyGenerally requires purification at each step
Reaction Time Typically longer overall due to multiple cycles30-35 minutes per coupling step[2]
Solvent Consumption High, due to extensive washing stepsModerate
Scalability Well-suited for small to medium scaleMore readily scalable for large quantities
Purification Final cleavage and single purificationPurification required after each step

Delving into the Methodologies: Experimental Protocols

The following protocols provide a detailed overview of the steps involved in both solid-phase and solution-phase synthesis of a dipeptide incorporating Z-D-Trp, illustrating the practical differences between the two approaches.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as reagents and byproducts are removed by washing the resin.

Materials:

  • Fmoc-D-Trp(Boc)-OH

  • H-Ala-O-2-chlorotrityl resin

  • Coupling agents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection agent (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Protocol:

  • Resin Swelling: The H-Ala-O-2-chlorotrityl resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound alanine is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Coupling: Fmoc-D-Trp(Boc)-OH is pre-activated with HBTU and HOBt in the presence of DIPEA in DMF. This solution is then added to the deprotected resin, and the mixture is agitated for 2 hours to ensure complete coupling. The resin is subsequently washed with DMF and DCM.

  • Final Fmoc Deprotection: The Fmoc group of the newly added tryptophan is removed using 20% piperidine in DMF.

  • N-terminal Capping (Z-protection): The exposed N-terminal amine is reacted with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a base like DIPEA in DCM to introduce the Z-group.

  • Cleavage: The peptide is cleaved from the resin, and the side-chain protecting group (Boc on Trp) is removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.

Solution-Phase Synthesis

In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.

Materials:

  • Z-D-Trp-OH

  • H-Ala-OBzl

  • Coupling agent (e.g., DCC, EDC)

  • Additive to suppress racemization (e.g., HOBt)

  • Base (e.g., NMM, TEA)

  • Solvents (DCM, THF, Ethyl Acetate)

  • Aqueous solutions for workup (e.g., 1M HCl, 5% NaHCO3, brine)

Protocol:

  • Activation of Z-D-Trp-OH: Z-D-Trp-OH and HOBt (1.1 equivalents) are dissolved in anhydrous DCM and cooled to 0°C. A solution of DCC (1.1 equivalents) in DCM is added dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Neutralization of H-Ala-OBzl: In a separate flask, H-Ala-OBzl hydrochloride is neutralized with a base like NMM or TEA in DCM at 0°C.

  • Coupling Reaction: The neutralized H-Ala-OBzl solution is added to the activated Z-D-Trp-OH mixture. The reaction is stirred at 0°C for 2 hours and then at room temperature overnight.

  • Work-up: The precipitated DCU is removed by filtration. The filtrate is washed successively with 1M HCl, water, 5% NaHCO3 solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization or silica gel column chromatography to yield Z-D-Trp-Ala-OBzl.

Visualizing the Process: Experimental Workflows

The following diagrams illustrate the distinct workflows of solid-phase and solution-phase synthesis.

G Solid-Phase Synthesis Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (Ala) Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Coupling (Fmoc-D-Trp(Boc)-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Deprotection2 Fmoc Deprotection (Trp) Wash2->Deprotection2 Wash3 Washing Deprotection2->Wash3 Capping N-terminal Z-protection Wash3->Capping Wash4 Washing Capping->Wash4 Cleavage Cleavage from Resin Wash4->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Synthesis of Z-D-Trp-Ala-OBzl.

G Solution-Phase Synthesis Workflow Activation Activation of Z-D-Trp-OH Coupling Coupling Reaction Activation->Coupling Neutralization Neutralization of H-Ala-OBzl Neutralization->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product Z-D-Trp-Ala-OBzl Purification->Final_Product

Caption: Workflow for Solution-Phase Synthesis of Z-D-Trp-Ala-OBzl.

Logical Comparison: Advantages and Disadvantages

The decision between solid-phase and solution-phase synthesis is a trade-off between several factors. The following diagram outlines the logical considerations for choosing a method.

G Comparison of Synthesis Methods cluster_spps Solid-Phase Synthesis cluster_solps Solution-Phase Synthesis SPPS_Advantages Advantages: - Easy purification - Automation is possible - High throughput SPPS_Disadvantages Disadvantages: - Difficult to scale up - Higher solvent consumption - On-resin reaction monitoring is challenging SolPS_Advantages Advantages: - Highly scalable - Easier to monitor reaction progress - Lower cost for large scale SolPS_Disadvantages Disadvantages: - Tedious purification at each step - Lower overall throughput for many different peptides - Potential for product loss during workup Choice Choice of Synthesis Method Choice->SPPS_Advantages For research, high throughput screening Choice->SolPS_Advantages For large-scale production

Caption: Logical comparison of solid-phase and solution-phase synthesis.

References

A Comparative Guide to the Biological Activity of Peptides Incorporating D-Tryptophan via Z-D-Trp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel peptides with enhanced therapeutic potential is a cornerstone of modern drug discovery. The strategic incorporation of non-canonical amino acids, such as D-Tryptophan, is a key methodology for improving the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. The protected amino acid derivative, N-benzyloxycarbonyl-D-Tryptophan benzyl ester (Z-D-Trp-OBzl), serves as a valuable building block in this process. This guide provides an objective comparison of the biological activities of peptides synthesized with D-Tryptophan, contextualized by the use of this compound as a starting material, and compares them to their L-Tryptophan counterparts and peptides with alternative C-terminal modifications.

It is important to note that specific data on the biological activity of peptides retaining the Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups is scarce in publicly available literature. These groups are typically removed during the final stages of synthesis. Therefore, this guide focuses on the impact of the core D-Tryptophan incorporation and potential C-terminal modifications.

The Strategic Advantage of Incorporating D-Tryptophan

The substitution of naturally occurring L-amino acids with their D-enantiomers is a widely used strategy to overcome the inherent limitations of peptide therapeutics, such as poor stability.[1]

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids is the increased resistance to enzymatic degradation by proteases, which typically exhibit high stereospecificity for L-amino acids.[1][2] This enhanced stability can lead to a longer biological half-life of the peptide drug. While generally accepted, the degree of stabilization can vary depending on the peptide sequence and the specific enzymes present in the biological environment.[2]

Performance Comparison: L-Trp vs. D-Trp Peptides

The introduction of a D-Tryptophan residue in place of L-Tryptophan can have profound effects on a peptide's biological activity and stability.

FeaturePeptides with L-TryptophanPeptides with D-TryptophanRationale & Remarks
Enzymatic Stability Susceptible to degradation by proteases.Generally resistant to proteolysis.[3]D-amino acids are not recognized by most endogenous proteases, leading to increased half-life.[1]
Immunogenicity Can be processed and presented by antigen-presenting cells, potentially leading to an immune response.Often show reduced immunogenicity.Altered processing by proteasomes can lead to different peptide fragments being presented.
Receptor Binding & Activity Binds to natural receptors with a specific stereochemical configuration.May exhibit altered (increased or decreased) or novel receptor binding and activity.The change in stereochemistry can alter the peptide's three-dimensional structure, affecting its interaction with chiral biological targets.
Biofilm Inhibition Variable.D-Tryptophan has been reported to inhibit biofilm development in some microorganisms.[4]This suggests a potential for developing anti-biofilm peptides.[4]

The Influence of C-Terminal Modifications: Benzyl Ester vs. Alternatives

The C-terminus of a peptide plays a crucial role in its biological activity. While this compound provides a C-terminal benzyl ester, this is often modified or removed in the final product. C-terminal esters can increase a peptide's hydrophobicity, potentially improving membrane permeability, and can also function as prodrugs, being cleaved by endogenous esterases to release the active, free-acid form.[5] However, the nature of the ester group is critical.

A study on the Saccharomyces cerevisiae mating pheromone, a-factor, demonstrated that C-terminal modifications significantly impact biological activity.

a-Factor AnalogC-Terminal ModificationRelative Biological Activity
Wild-TypeMethyl Ester~100%
Analog 1Ethyl EsterNear-wild-type
Analog 2Isopropyl EsterNear-wild-type
Analog 3 Benzyl Ester ~1% (100-fold less active) [6]

This data suggests that a bulky C-terminal benzyl ester may be detrimental to the biological activity of some peptides, likely due to steric hindrance in the receptor's binding pocket.[7]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) and Deprotection

This protocol outlines the general steps for incorporating a protected amino acid like this compound into a peptide chain and the subsequent removal of the protecting groups. The Boc/Bzl strategy is presented here as it is compatible with the Z and OBzl groups.

  • Resin Preparation: A suitable solid support (e.g., Merrifield resin) is prepared. The first amino acid is anchored to the resin.

  • Deprotection: The N-terminal protecting group (e.g., Boc) of the resin-bound amino acid is removed using an acid like trifluoroacetic acid (TFA).[8]

  • Neutralization: The resin is neutralized with a base like diisopropylethylamine (DIPEA).

  • Coupling: The next protected amino acid in the sequence (e.g., a Boc-protected amino acid) is activated with a coupling agent (e.g., DCC/HOBt) and added to the resin to form a new peptide bond.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence. For incorporating D-Tryptophan using this compound, it would be the N-terminal residue in a solution-phase coupling to a resin-bound peptide, or the Z group would need to be replaced by a temporary protecting group like Boc for stepwise SPPS.

  • Final Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain and terminal protecting groups are removed. For a peptide synthesized using a Z-protected amino acid and containing a C-terminal benzyl ester, a common method for global deprotection is catalytic hydrogenation (H₂/Pd) or strong acidolysis (e.g., HBr in acetic acid).[9][10]

  • Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

In Vitro Proteolytic Stability Assay
  • Peptide Incubation: The test peptide (e.g., L-Trp version vs. D-Trp version) is incubated in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped, for example, by adding a strong acid like TFA.

  • Analysis: The amount of remaining intact peptide at each time point is quantified using RP-HPLC.

  • Half-Life Calculation: The data is used to calculate the half-life (t½) of the peptide under the tested conditions.

Visualizing Methodologies and Concepts

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Cleavage & Deprotection cluster_final Final Product Resin Resin Deprotection Deprotection Resin->Deprotection Remove N-terminal protecting group Washing_1 Washing Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Add activated this compound Washing_2 Washing Coupling->Washing_2 Washing_2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Global Deprotection (e.g., H₂/Pd) Washing_2->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis Final_Peptide Final Bioactive Peptide (with D-Trp) Analysis->Final_Peptide

Caption: Workflow for synthesizing a D-Tryptophan containing peptide.

Signaling_Pathway_Hypothesis cluster_membrane Cell Membrane Receptor Target Receptor Signaling Downstream Signaling Cascade Receptor->Signaling L_Peptide L-Trp Peptide L_Peptide->Binding_L L_Peptide->Degradation D_Peptide D-Trp Peptide (Higher Stability) Proteases Proteolytic Enzymes D_Peptide->Proteases Resistant D_Peptide->Binding_D Inactive Inactive Fragments Proteases->Inactive Binding_L->Receptor Binding_D->Receptor Response Biological Response Signaling->Response Degradation->Proteases

Caption: D-Trp peptides may lead to a sustained biological response.

Conclusion

The use of this compound is a valuable strategy for incorporating D-Tryptophan into synthetic peptides, primarily to enhance their stability against enzymatic degradation. The evidence suggests that while the D-isomer can significantly prolong the half-life of a peptide, the C-terminal benzyl ester, if retained, may negatively impact biological activity and is likely intended to be removed during synthesis. Therefore, when designing novel peptide therapeutics, researchers should consider D-Tryptophan incorporation for stability but carefully evaluate the optimal C-terminal modification—be it a free acid, a simple amide, or a small alkyl ester—to ensure maximal therapeutic efficacy.

References

A Head-to-Head Battle in Peptide Manufacturing: Cost-Benefit Analysis of Z-D-Trp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of protected amino acid derivatives is a critical decision impacting manufacturing efficiency, product purity, and overall cost. This comprehensive guide provides a detailed cost-benefit analysis of using Z-D-Trp-OBzl (Nα-Benzyloxycarbonyl-D-tryptophan benzyl ester) in peptide manufacturing, with an objective comparison to its primary alternatives, Fmoc-D-Trp(Boc)-OH and Boc-D-Trp(For)-OH.

The choice between these derivatives often represents a decision between classical and modern peptide synthesis strategies. This compound is typically employed in the traditional Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, often in solution-phase peptide synthesis (LPPS) or specific solid-phase peptide synthesis (SPPS) applications. In contrast, Fmoc-D-Trp(Boc)-OH is the standard for the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase synthesis strategy. This guide will dissect the cost implications, performance metrics, and potential pitfalls of each, supported by experimental protocols and data-driven comparisons to inform your selection process.

At a Glance: Performance and Cost Comparison

The decision to use this compound over its more modern counterparts hinges on a trade-off between raw material cost and the overall efficiency and complexity of the synthesis process. While this compound can be a more cost-effective starting material, the Fmoc/tBu strategy, for which Fmoc-D-Trp(Boc)-OH is designed, generally offers milder reaction conditions, higher yields, and greater amenability to automation.[1][2][]

FeatureThis compoundFmoc-D-Trp(Boc)-OHBoc-D-Trp(For)-OH
Synthesis Strategy Primarily Boc/Bzl (SPPS/LPPS)Fmoc/tBu (SPPS)Boc/Bzl (SPPS)
Nα-Deprotection Strong Acid (e.g., TFA)Mild Base (e.g., 20% Piperidine in DMF)Strong Acid (e.g., TFA)
Indole Protection None (Indole is unprotected)Boc (tert-butoxycarbonyl)For (Formyl)
Potential Side Reactions Alkylation of unprotected indole during acidolysisMinimal indole side reactions due to Boc protectionFormyl group can be unstable
Racemization Risk Generally low for urethane-protected amino acidsCan be a concern, dependent on coupling reagentsGenerally low
Automation Friendliness Less common in modern automated synthesizersHighly amenable to automationAmenable to automation in Boc-SPPS

Cost-Benefit Analysis: A Deeper Dive

A critical component of the decision-making process is a thorough analysis of the costs associated with each derivative. This extends beyond the initial purchase price to include the cost of other reagents, solvents, and the potential for failed or low-yield syntheses.

DerivativeSupplierPack SizePrice (USD)Price per Gram (USD)
This compound ChemPep1 g$98.00$98.00
ChemPep5 g$293.00$58.60
Aapptec5 g$105.00$21.00
Aapptec25 g>$105.00>$4.20
Fmoc-D-Trp(Boc)-OH Sigma-Aldrich5 g$343.00$68.60
Biosynth5 g$208.70$41.74
Biosynth10 g$326.60$32.66
Aapptec---
Boc-D-Trp(For)-OH ----

Note: Prices are based on publicly available information and are subject to change. Bulk pricing may be available upon request.

While this compound often presents a lower upfront cost per gram, the Fmoc/tBu strategy utilizing Fmoc-D-Trp(Boc)-OH can lead to overall cost savings through higher crude peptide purity and yield, reducing the need for extensive and costly purification.[] The Boc protection on the indole nitrogen of tryptophan in Fmoc-D-Trp(Boc)-OH is particularly advantageous as it prevents side reactions, such as alkylation, that can occur with the unprotected indole of this compound during the final acid-mediated cleavage step.[4][5]

Hypothetical Performance Data: Synthesis of a Model Hexapeptide

To provide a quantitative comparison, we present hypothetical data for the synthesis of a model hexapeptide containing D-tryptophan (Ac-Tyr-Ala-Val-D-Trp-Leu-Phe-NH2) using both this compound in a manual Boc-SPPS protocol and Fmoc-D-Trp(Boc)-OH in an automated Fmoc-SPPS protocol.

Performance MetricBoc-SPPS with this compoundFmoc-SPPS with Fmoc-D-Trp(Boc)-OH
Crude Peptide Yield ~60%~75%
Crude Peptide Purity (by HPLC) ~50%~70%
Major Impurities Truncated sequences, Trp-alkylated speciesTruncated sequences, deletion sequences
Final Yield after Purification ~20%~35%
Final Purity (by HPLC) >98%>98%

This data is illustrative and based on established principles of peptide synthesis. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and purification methods.

The higher crude purity and yield often observed with the Fmoc/tBu strategy can significantly streamline the downstream purification process, leading to a higher recovery of the final, high-purity peptide.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for reproducible comparisons.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Hexapeptide

Objective: To synthesize the model hexapeptide Ac-Tyr-Ala-Val-D-Trp-Leu-Phe-NH2 using both Boc/Bzl and Fmoc/tBu strategies.

A) Fmoc/tBu Strategy (Automated)

  • Resin: Rink Amide AM resin (0.5 mmol/g).

  • Synthesis Scale: 0.1 mmol.

  • Deprotection: 20% piperidine in DMF (2 x 5 min).

  • Coupling: 5 equivalents of Fmoc-amino acid, 4.95 equivalents of HCTU, and 10 equivalents of DIPEA in DMF for 30 minutes. For Fmoc-D-Trp(Boc)-OH, the same conditions are applied.

  • Washing: DMF (5x) and DCM (3x) after deprotection and coupling steps.

  • N-terminal Acetylation: After removal of the final Fmoc group, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and purify by preparative RP-HPLC.

B) Boc/Bzl Strategy (Manual)

  • Resin: MBHA resin (0.5 mmol/g).

  • Synthesis Scale: 0.1 mmol.

  • Deprotection: 50% TFA in DCM (1 x 2 min, 1 x 20 min).

  • Neutralization: 10% DIPEA in DCM (2 x 1 min).

  • Coupling: 3 equivalents of Boc-amino acid, 2.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF for 1 hour. For this compound, the same conditions are applied.

  • Washing: DCM (3x) and DMF (3x) after each step.

  • N-terminal Acetylation: After removal of the final Boc group, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes.

  • Cleavage: Treat the resin with HF in the presence of anisole as a scavenger at 0°C for 1 hour.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and purify by preparative RP-HPLC.

Protocol 2: HPLC Analysis of Peptide Purity

Objective: To determine the purity of the crude and purified synthetic peptides.

  • Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL and filter through a 0.22 µm filter.

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualizing the Decision Process and Synthesis Workflow

To further aid in the decision-making process and to visualize the experimental workflows, the following diagrams are provided.

Decision_Workflow Decision Workflow for D-Tryptophan Derivative Selection start Peptide Synthesis Project with D-Tryptophan synthesis_strategy Primary Synthesis Strategy? start->synthesis_strategy fmoc Fmoc/tBu SPPS synthesis_strategy->fmoc Fmoc boc Boc/Bzl SPPS/LPPS synthesis_strategy->boc Boc cost_consideration Primary Concern: Raw Material Cost? automation High Degree of Automation Required? cost_consideration->automation No use_z Consider this compound cost_consideration->use_z Yes automation->use_z No use_boc Consider Boc-D-Trp(For)-OH automation->use_boc Yes use_fmoc Use Fmoc-D-Trp(Boc)-OH fmoc->use_fmoc boc->cost_consideration

Caption: Decision workflow for selecting a D-tryptophan derivative.

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_cycle Synthesis Cycle (Repeated) deprotection Nα-Deprotection wash1 Washing deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Washing coupling->wash2 wash2->deprotection final_deprotection Final Nα-Deprotection wash2->final_deprotection start Resin Swelling start->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (HPLC/MS) purification->analysis

References

Safety Operating Guide

Proper Disposal of Z-D-Trp-OBzl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe disposal of chemical reagents like N-α-Z-D-Tryptophan benzyl ester (Z-D-Trp-OBzl) is paramount for maintaining a secure and environmentally responsible laboratory environment. Adherence to correct disposal protocols mitigates potential hazards and ensures compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) for this compound. While a specific, detailed SDS for this compound is not publicly available, hazard information for N-Cbz-D-tryptophan Benzyl Ester indicates that the compound poses specific risks.[1]

Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE to minimize exposure risk. This includes:

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: In instances where dust may be generated, a dust respirator should be used.

Hazard and Precautionary Information

The following table summarizes the known hazard and precautionary statements for N-Cbz-D-tryptophan Benzyl Ester.[1] This information should guide the handling and disposal process.

Identifier Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with federal, state, and local environmental regulations. The following protocol provides a general framework and should be adapted to your institution's specific EHS procedures.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is pure, unused this compound or contaminated materials (e.g., gloves, weighing paper, absorbent pads).

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. This is crucial to prevent unforeseen chemical reactions.

2. Containerization and Labeling:

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. For solid waste, a wide-mouth plastic or glass container is suitable.

  • Label the Container Clearly: The label must include:

    • The full chemical name: "this compound" or "N-α-Z-D-Tryptophan benzyl ester".

    • The quantity of the waste.

    • The date of accumulation.

    • The appropriate hazard class (e.g., "Irritant," "Harmful if Swallowed"). Consult your EHS department for the specific hazard classification to be used at your institution.

3. Accumulation and Storage:

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Secure Storage: Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

4. Disposal Request and Pickup:

  • Submit a Waste Pickup Request: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for scheduling and documenting the waste pickup.

5. Spill Management:

  • Small Spills: In the case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into the designated and properly labeled waste container.

  • Large Spills: For larger spills, cordon off the area and contact your institution's EHS department for guidance and assistance with the cleanup.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

start Waste Generation (this compound) characterize Characterize Waste (Pure solid or contaminated material?) start->characterize select_container Select & Label Appropriate Waste Container characterize->select_container store Store in Designated Satellite Accumulation Area select_container->store request_pickup Submit Waste Pickup Request to EHS store->request_pickup ehs_collects EHS Collects for Proper Disposal request_pickup->ehs_collects

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Z-D-Trp-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Z-D-Trp-OBzl (N-alpha-Z-D-tryptophan benzyl ester). Given the absence of a comprehensive Safety Data Sheet (SDS), a cautious approach based on known hazards of similar compounds is paramount.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection Laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.Minimizes inhalation of powders or aerosols.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound:

prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use an analytical balance - Handle with care to avoid dust prep->weigh dissolve Dissolution - Add solvent slowly - Avoid splashing weigh->dissolve reaction Reaction - Monitor the reaction closely - Maintain controlled conditions dissolve->reaction quench Quenching/Workup - Use appropriate quenching agents - Handle potential exotherms reaction->quench cleanup Cleanup - Decontaminate glassware - Clean work area quench->cleanup disposal Waste Disposal - Segregate waste streams - Follow institutional guidelines cleanup->disposal cluster_waste Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid Solid Waste (Unused reagent, contaminated labware) solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid Liquid Waste (Reaction mixtures, solvents) liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container ehs Institutional Environmental Health & Safety (EHS) solid_container->ehs liquid_container->ehs

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